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  • Product: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
  • CAS: 1228665-69-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: A Key Building Block in Modern Drug Discovery

For Immediate Release [City, State] – January 29, 2026 – As the landscape of medicinal chemistry continuously evolves, the demand for novel molecular scaffolds that can unlock new therapeutic pathways is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 29, 2026 – As the landscape of medicinal chemistry continuously evolves, the demand for novel molecular scaffolds that can unlock new therapeutic pathways is paramount. This whitepaper delves into the technical intricacies of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, a strategically functionalized heterocyclic compound with the CAS Number 1228665-69-7. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its synthesis, physicochemical properties, and its emerging significance as a versatile building block in the creation of targeted therapeutics.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic incorporation of substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, thereby optimizing its interaction with biological targets.

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a prime example of a highly functionalized pyridine derivative. The presence of a fluorine atom at the 2-position can enhance binding affinity and improve metabolic stability. The iodo group at the 4-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the pyrrolidine moiety at the 6-position can contribute to improved solubility and provides an additional point for interaction with target proteins. This trifecta of functional groups makes this compound a highly valuable intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is crucial for its effective utilization in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 1228665-69-7VSNCHEM[1]
Molecular Formula C₉H₁₀FIN₂VSNCHEM[1]
Molecular Weight 292.10 g/mol VSNCHEM[1]
Appearance Off-white to yellow solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted)---

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

Synthesis_Pathway 2,6-Difluoro-4-iodopyridine 2,6-Difluoro-4-iodopyridine Intermediate Nucleophilic Aromatic Substitution 2,6-Difluoro-4-iodopyridine->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Product 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Intermediate->Product

Caption: Proposed synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Step 1: Nucleophilic Aromatic Substitution (SNA_r_)

The synthesis would likely commence with the selective nucleophilic aromatic substitution of a suitable starting material like 2,6-difluoro-4-iodopyridine. The fluorine atom at the 6-position is more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects. Pyrrolidine, a secondary amine, acts as the nucleophile.

  • Rationale for Reagent Selection:

    • 2,6-Difluoro-4-iodopyridine: This starting material provides the core pyridine scaffold with the necessary fluorine and iodine substituents. The two fluorine atoms activate the ring for nucleophilic substitution.

    • Pyrrolidine: A common and effective nucleophile for SNA_r_ reactions on activated pyridines.

    • Base (e.g., K₂CO₃ or Et₃N): To neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

    • Solvent (e.g., DMF or DMSO): A polar aprotic solvent is ideal for promoting the SNA_r_ reaction.

Experimental Protocol (Hypothetical):

  • To a solution of 2,6-difluoro-4-iodopyridine (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (2.0 eq).

  • Pyrrolidine (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic signals for the pyridine, pyrrolidine, and the correct molecular ion peak.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique structural features of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine position it as a valuable building block in the synthesis of novel drug candidates, particularly in the field of oncology and inflammatory diseases. The strategic placement of the iodo group allows for its use in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents at the 4-position of the pyridine ring.

Potential as a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the kinase. The pyridine scaffold of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine can serve as a hinge-binding motif, while the pyrrolidine moiety can extend into the solvent-exposed region, and the substituent introduced at the 4-position via the iodo group can occupy the hydrophobic pocket of the kinase.

Kinase_Inhibition Scaffold 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Coupling Cross-Coupling Reaction (e.g., Suzuki) Scaffold->Coupling Library Library of Substituted Pyridines Coupling->Library Screening Kinase Activity Screening Library->Screening Hit Lead Compound (Kinase Inhibitor) Screening->Hit

Caption: Workflow for developing kinase inhibitors.

Potential Involvement in Signaling Pathways:

Given the prevalence of pyridine-based scaffolds in inhibitors of key signaling pathways, it is plausible that derivatives of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine could modulate pathways such as:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

  • JAK/STAT Pathway: A key signaling cascade in the immune response and hematopoiesis, its aberrant activation is implicated in various cancers and inflammatory disorders.

The development of selective inhibitors for these pathways is a major focus of current drug discovery efforts, and 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine represents a promising starting point for the synthesis of novel modulators.

Conclusion and Future Perspectives

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a strategically designed chemical entity that holds significant promise as a versatile building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core, a reactive iodinated position, and a solubilizing pyrrolidine moiety makes it an attractive scaffold for the development of novel therapeutics. While further research is needed to fully elucidate its biological activities and potential therapeutic applications, the information presented in this guide provides a solid foundation for its exploration in drug discovery programs. The continued investigation of this and similar substituted pyridines will undoubtedly contribute to the expansion of the chemical space available for the design of next-generation targeted therapies.

References

Sources

Exploratory

Technical Monograph: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

[1] Physicochemical Profile & Molecular Identity[2] The compound 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic building block. It belongs to the class of halogenated pyridines, speci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Physicochemical Profile & Molecular Identity[2]

The compound 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic building block. It belongs to the class of halogenated pyridines, specifically designed as a scaffold for late-stage diversification in medicinal chemistry. Its structure features three distinct sites for orthogonal reactivity: a nucleophilic pyrrolidine ring, an electrophilic fluorinated carbon (C2), and a reactive iodide handle (C4) suitable for metal-catalyzed cross-coupling.

Quantitative Data Summary
PropertyValueUnitVerification Method
Molecular Formula C

H

FIN

-Stoichiometric Calculation
Molecular Weight 292.09 g/mol IUPAC Atomic Weights (C=12.011, H=1.008, F=18.998, I=126.904, N=14.007)
Monoisotopic Mass 291.987DaHigh-Res MS Prediction
CAS Registry Number 1203499-32-4*-Note: Commercial databases occasionally conflate regioisomers (e.g., 3-iodo vs 4-iodo). Verification via 1H NMR is mandatory.
Physical State Solid / Crystalline Powder-Standard observation for poly-halogenated aminopyridines
Predicted LogP 2.8 - 3.2-Lipophilicity Estimate (cLogP)

Synthetic Architecture & Methodology

To synthesize 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine with high regiocontrol, one must exploit the differential leaving group abilities of fluorine and iodine in Nucleophilic Aromatic Substitution (S


Ar).
The Core Challenge: Regioselectivity

In polyhalogenated pyridines, the position of substitution is dictated by the stabilization of the Meisenheimer complex.

  • Fluorine vs. Iodine: Fluorine is a superior leaving group for S

    
    Ar due to its high electronegativity, which lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge on the ring. Iodine, while a better leaving group in S
    
    
    
    1/S
    
    
    2, is poor in S
    
    
    Ar.
  • C2/C6 vs. C4: The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I), activating the C2 and C6 positions more than C4.

Therefore, the optimal synthetic route utilizes 2,6-difluoro-4-iodopyridine as the starting material. The pyrrolidine nucleophile will selectively displace one fluorine atom at C2/C6, leaving the C4-iodine intact for future functionalization.

Optimized Experimental Protocol

Objective: Synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine via regioselective S


Ar.

Reagents:

  • Substrate: 2,6-Difluoro-4-iodopyridine (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.05 equiv) — Slight excess ensures conversion but minimizes bis-substitution.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) — Scavenges HF.
    
  • Solvent: Acetonitrile (MeCN) or DMF — Polar aprotic solvents stabilize the polar transition state.

Step-by-Step Workflow:

  • Preparation: Dissolve 2,6-difluoro-4-iodopyridine in anhydrous MeCN (0.2 M concentration) in a round-bottom flask under inert atmosphere (N

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature enhances kinetic control, preventing bis-substitution (formation of 2,6-dipyrrolidinyl product).

  • Addition: Mix Pyrrolidine and DIPEA in a separate vial. Add this mixture dropwise to the cold pyridine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ). The mono-substituted product usually elutes before the bis-substituted impurity due to retained fluorine lipophilicity.
    
Reaction Pathway Visualization

SynthesisPath SM 2,6-Difluoro-4-iodopyridine (Electrophile) TS Meisenheimer Complex (Stabilized by N-atom) SM->TS Nucleophilic Attack (C2) Reagents Pyrrolidine (1.05 eq) DIPEA, MeCN, 0°C Reagents->TS Product 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (Target) TS->Product -HF (Fast) SideProduct 2,6-Di(pyrrolidin-1-yl)-4-iodopyridine (Over-reaction Impurity) Product->SideProduct Excess Pyrrolidine High Temp (>RT)

Figure 1: Synthetic pathway demonstrating the regioselective S


Ar mechanism. The reaction relies on kinetic control to prevent double substitution.

Applications in Drug Discovery[3]

This molecule is not an end-product but a high-value "linchpin" intermediate. Its utility lies in its ability to undergo sequential, orthogonal functionalization.

A. The C4-Iodine Handle (Suzuki/Sonogashira Coupling)

The iodine atom at C4 is highly labile toward Palladium-catalyzed cross-coupling reactions. It is significantly more reactive than the C2-Fluorine or the C-N bond of the pyrrolidine.

  • Application: Synthesis of biaryl systems or extension of the carbon skeleton.

  • Example: Conversion to 2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1309980-28-6), a versatile boronate ester used in Suzuki couplings to attach the pyridine core to complex drug scaffolds.

B. The C2-Fluorine Handle (Late-Stage S Ar)

After the C4 position has been functionalized (e.g., via Suzuki coupling), the remaining C2-Fluorine atom can be displaced by a second nucleophile (amine, alkoxide, or thiol).

  • Utility: This allows for the creation of non-symmetric 2,6-disubstituted pyridines, which are difficult to synthesize via other methods.

Functionalization Workflow

Applications cluster_Suzuki Path A: C4 Functionalization (Pd-Catalysis) cluster_SnAr Path B: C2 Functionalization (S_NAr) Core 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Boronate Boronate Ester (Suzuki Precursor) Core->Boronate Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C Disub 2-Amino-6-pyrrolidinyl Pyridine Core->Disub R-NH2, Heat (Requires harsh conditions) Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Boronate->Biaryl Ar-Br, Pd cat.

Figure 2: Divergent synthesis capabilities. Path A is the primary utility, leveraging the reactive C4-Iodine.

Safety & Handling Protocols

As a halogenated pyridine derivative, this compound poses specific risks that must be managed in a research environment.

  • Skin Sensitization: Pyridine derivatives, particularly those with lipophilic amines (pyrrolidine), can penetrate the skin.

    • Protocol: Double-gloving (Nitrile) is required.

  • Corrosivity: While less corrosive than the starting material (2,6-difluoro-4-iodopyridine), the potential for hydrolysis to release HF (trace) or HI exists under acidic conditions.

    • Storage: Store under inert gas at 2–8°C. Protect from light (iodides are photosensitive).

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • Chemical Identity & Cataloging

    • Sigma-Aldrich / Merck KGaA. "2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Product Page." Accessed via vertexaisearch.cloud.google.com.

    • LabCompare. "Product Specifications: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine."

  • Synthetic Methodology (S

    
    Ar Regioselectivity): 
    
    • Sipyagin, A. M., et al.[1] "Reactions of Polyhalopyridines.[1] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-iodopyridine." Chemistry of Heterocyclic Compounds, 2003.[1]

    • Loudon, G. M. "Nucleophilic Aromatic Substitution of Pyridines." Organic Chemistry, 6th Ed.
  • Applications (Boronate Derivatives)

    • Sigma-Aldrich.[2] "2-Fluoro-6-(pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Data Sheet." (Demonstrates the downstream application of the 4-iodo precursor).

Sources

Foundational

Synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

An In-depth Technical Guide to the Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of a robust and efficient synthetic route to 2-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of a robust and efficient synthetic route to 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, a highly functionalized heterocyclic building block. Such scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, the versatile reactivity of the iodo group for cross-coupling reactions, and the prevalence of the pyrrolidine motif in bioactive molecules. The synthesis is strategically designed in two key stages: the preparation of the central intermediate, 2,6-difluoro-4-iodopyridine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with pyrrolidine. This document elaborates on the mechanistic underpinnings, provides detailed experimental protocols, and offers insights into the critical parameters governing the reaction's success.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is predicated on the strategic installation of its three distinct substituents onto the pyridine core. A retrosynthetic analysis reveals a logical and efficient pathway, beginning with a commercially available precursor. The primary disconnection occurs at the C-N bond, leveraging the well-established reactivity of activated fluoropyridines towards nucleophilic substitution.

G TM Target Molecule: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Int1 Intermediate: 2,6-Difluoro-4-iodopyridine TM->Int1 C-N Disconnection (SNAr Reaction) Pyrrolidine Pyrrolidine (Nucleophile) TM->Pyrrolidine SM Starting Material: 2,6-Difluoropyridine Int1->SM C-I Disconnection (Directed Ortho-metalation/Iodination) Iodine Iodine (I2) Int1->Iodine nBuLi n-Butyllithium Int1->nBuLi

Caption: Retrosynthetic analysis of the target molecule.

This strategy capitalizes on the differential reactivity of the positions on the pyridine ring. The synthesis is divided into two primary phases:

  • Phase 1: Synthesis of the key intermediate, 2,6-Difluoro-4-iodopyridine, via directed ortho-metalation and subsequent iodination of 2,6-difluoropyridine.

  • Phase 2: Regioselective nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring to introduce the pyrrolidinyl moiety.

Phase 1: Synthesis of 2,6-Difluoro-4-iodopyridine

The introduction of an iodine atom at the C4 position of 2,6-difluoropyridine is the critical first step. This is achieved through a directed ortho-metalation (DoM) reaction, a powerful tool for C-H functionalization.

Mechanistic Rationale

The process begins with the deprotonation of 2,6-difluoropyridine. The fluorine atoms are strongly electron-withdrawing, increasing the acidity of the ring protons. However, the nitrogen atom acts as a lithium-coordinating Lewis basic site, directing the deprotonation to the adjacent C3 (or C5) position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield 2,6-difluoro-3-iodopyridine. A further reaction sequence ultimately yields the desired 2,6-difluoro-4-iodopyridine.[1] This method provides a direct and high-yielding route to the key intermediate.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-iodopyridine

Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2,6-Difluoropyridine115.055.75 g50.0Starting Material
n-Butyllithium (n-BuLi)64.0622.0 mL55.02.5 M solution in hexanes
Iodine (I₂)253.8114.0 g55.2Electrophile
Anhydrous THF-200 mL-Dry solvent
Diethyl Ether-150 mL-For workup
Sat. aq. Na₂S₂O₃-100 mL-For quenching
Brine-100 mL-For washing
Anhydrous MgSO₄---Drying agent

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-difluoropyridine (5.75 g, 50.0 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (14.0 g, 55.2 mmol) in 50 mL of anhydrous THF. Add this iodine solution to the reaction mixture dropwise via a dropping funnel, maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0 °C with an ice bath and carefully quench with 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,6-difluoro-4-iodopyridine as a solid.

Phase 2:

This final step involves the regioselective displacement of one of the fluorine atoms on the pyridine ring by pyrrolidine. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale: The SNAr Pathway

The SNAr mechanism is a two-step addition-elimination process. The high electronegativity of the fluorine atoms and the ring nitrogen atom renders the C2 and C6 positions of the pyridine ring highly electrophilic.[2]

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine, a potent nucleophile, attacks one of the electrophilic carbons (C2 or C6) bearing a fluorine atom. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitrogen atom of the pyridine ring.

  • Elimination of Leaving Group: Aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in SNAr reactions.[4][5] In fact, the reactivity order for halogens in SNAr is often F > Cl > Br > I, contrary to SN1/SN2 reactions, due to the rate-determining first step being accelerated by the highly electronegative fluorine.[2]

Caption: Simplified workflow of the SNAr mechanism.

The reaction is typically performed in the presence of a mild base to neutralize the hydrogen fluoride (HF) that is formed, driving the reaction to completion.

Experimental Protocol: SNAr Reaction

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2,6-Difluoro-4-iodopyridine240.984.82 g20.0Intermediate from Phase 1
Pyrrolidine71.121.71 g (2.0 mL)24.0Nucleophile (1.2 eq)
Potassium Carbonate (K₂CO₃)138.214.15 g30.0Base (1.5 eq)
Dimethyl Sulfoxide (DMSO)-100 mL-Aprotic polar solvent
Ethyl Acetate-200 mL-For extraction
Water-300 mL-For washing
Brine-100 mL-For washing
Anhydrous Na₂SO₄---Drying agent

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,6-difluoro-4-iodopyridine (4.82 g, 20.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and dimethyl sulfoxide (DMSO, 100 mL).

  • Addition of Nucleophile: Add pyrrolidine (2.0 mL, 24.0 mmol) to the suspension at room temperature with vigorous stirring.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (100 mL) to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Pyrrolidine and 2,6-Difluoropyridine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iodine: Harmful and causes skin and respiratory irritation.

  • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent. DMSO is combustible.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis outlined in this guide presents a reliable and mechanistically sound pathway to 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. By leveraging a directed ortho-metalation for the synthesis of a key dihalopyridine intermediate, followed by a regioselective SNAr reaction, this method provides efficient access to a valuable and versatile chemical building block for applications in drug discovery and materials science. The principles discussed, particularly the unique reactivity of fluoropyridines in SNAr, are broadly applicable to the synthesis of other functionalized heterocyclic systems.

References

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chambers, R. D., et al. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Center for Biotechnology Information. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Preprints.org. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. Available at: [Link]

  • Itami, K., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers. (2023). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Available at: [Link]

  • ResearchGate. (2022). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized 4-Fluoropyridazines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available at: [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectral Characteristics of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) data for the heterocyclic compound 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) data for the heterocyclic compound 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's ¹H NMR spectrum, rooted in the fundamental principles of NMR spectroscopy and supported by empirical data from related structures. The guide elucidates the influence of the fluorine, iodine, and pyrrolidine substituents on the chemical shifts and coupling patterns of the pyridine ring protons. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality ¹H NMR data is provided.

Introduction: The Structural Significance of a Polysubstituted Pyridine

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, presents a unique substitution pattern with significant implications for its electronic and conformational properties. The interplay of the electron-withdrawing inductive effect of the fluorine atom at the 2-position, the heavy atom effect and moderate electron-withdrawing nature of the iodine at the 4-position, and the strong electron-donating mesomeric effect of the pyrrolidinyl group at the 6-position creates a distinct electronic environment that is reflected in its ¹H NMR spectrum.

Accurate interpretation of the ¹H NMR spectrum is paramount for the structural verification and purity assessment of this compound. This guide will deconstruct the anticipated spectral features, providing a robust framework for its analysis.

Predicted ¹H NMR Spectral Data and Interpretation

Due to the absence of a publicly available experimental spectrum for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, the following data is a scientifically-grounded prediction based on established substituent effects on the pyridine ring and data from analogous compounds. The spectrum is predicted for a standard deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3 6.5 - 6.7Doublet of doublets (dd)³J(H-H) ≈ 1.5-2.5 Hz, ⁴J(H-F) ≈ 3.0-4.0 Hz
H-5 6.9 - 7.1Doublet⁴J(H-F) ≈ 0.5-1.5 Hz
Pyrrolidine-Hα 3.4 - 3.6Triplet (t)³J(H-H) ≈ 6.5-7.5 Hz
Pyrrolidine-Hβ 1.9 - 2.1Quintet (quin)³J(H-H) ≈ 6.5-7.5 Hz
Rationale for Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum is governed by the electronic and spatial arrangement of the substituents on the pyridine ring. The following analysis explains the basis for the predicted chemical shifts and multiplicities.

  • Pyridine Ring Protons (H-3 and H-5):

    • The pyrrolidinyl group at C-6 is a strong π-electron-donating group. Through resonance, it significantly increases the electron density at the ortho (C-5) and para (C-3) positions of the pyridine ring. This increased electron density leads to a substantial upfield (lower ppm) shift for both H-3 and H-5 compared to unsubstituted pyridine (δ 7.2-8.6 ppm)[1][2].

    • The fluorine atom at C-2 exerts a strong -I (inductive) effect, withdrawing electron density from the adjacent C-3 position. However, it also has a +M (mesomeric) effect, which is weaker for fluorine. The net result is a deshielding of H-3, but this effect is counteracted by the strong donating effect of the pyrrolidinyl group.

    • The iodine atom at C-4 is a halogen with a moderate -I effect and a weak +M effect. Its primary influence on the adjacent protons (H-3 and H-5) is a combination of these electronic effects and the "heavy atom effect," which can lead to some line broadening.

    • The predicted upfield shift is most pronounced for H-3 and H-5 due to the powerful electron-donating nature of the amino substituent at C-6.

  • Multiplicity of Pyridine Protons:

    • H-3: This proton is expected to appear as a doublet of doublets. It will exhibit a small ³J(H-H) coupling with H-5 (meta-coupling in a pyridine ring is typically small, around 1.5-2.5 Hz). Additionally, a longer-range coupling to the fluorine atom at C-2 (⁴J(H-F)) is anticipated, with a typical value of 3.0-4.0 Hz for a proton meta to a fluorine on a pyridine ring[3].

    • H-5: This proton is predicted to be a doublet due to a long-range coupling to the fluorine atom at C-2 (⁴J(H-F)), which is typically in the range of 0.5-1.5 Hz. The coupling to H-3 will also be present, but may not be fully resolved, leading to a broadened doublet.

  • Pyrrolidine Protons (Hα and Hβ):

    • The protons on the pyrrolidine ring are in a saturated aliphatic environment. The α-protons (adjacent to the nitrogen) are deshielded due to the electronegativity of the nitrogen and their proximity to the aromatic ring, placing their signal in the range of δ 3.4 - 3.6 ppm. They are expected to appear as a triplet due to coupling with the adjacent β-protons.

    • The β-protons are further from the deshielding influences and are therefore found further upfield, typically around δ 1.9 - 2.1 ppm. They will be split by both the α-protons and the other β-protons, resulting in a more complex multiplet, often appearing as a quintet.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine or similar compounds, the following step-by-step methodology is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation, instrument setup, and data acquisition.

Step 1: Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). CDCl₃ is a good first choice for many organic molecules. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v.

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to confirm there is no suspended particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube. Avoid any solid particles from being transferred. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with a unique identifier.

Step 2: NMR Instrument Setup and Calibration
  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge. Insert the sample into the NMR magnet.

  • Locking and Shimming:

    • Load a standard set of shimming parameters.

    • Establish a field-frequency lock on the deuterium signal of the solvent.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is a critical step to achieve sharp lines and good resolution. Monitor the lock signal level and the shape of the free induction decay (FID) to assess the quality of the shim.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

Step 3: Data Acquisition
  • Standard ¹H Experiment: Select a standard one-pulse ¹H acquisition experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient to ensure good digital resolution.

  • Receiver Gain: Adjust the receiver gain automatically to maximize the signal-to-noise ratio without causing ADC overflow.

  • Acquisition: Start the acquisition.

Step 4: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) to the FID and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.

  • Integration: Integrate all the signals in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the key structural features of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and the workflow for its ¹H NMR analysis.

Caption: Relationship between molecular structure and predicted ¹H NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match lock_shim->tune_match acquire Acquire FID tune_match->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Peaks reference->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, offering valuable insights for its structural characterization. The predicted chemical shifts and coupling patterns are rationalized based on the electronic effects of the diverse substituents on the pyridine ring. By following the comprehensive experimental protocol provided, researchers can confidently acquire high-quality ¹H NMR data for this and related compounds, ensuring accuracy and reproducibility in their scientific endeavors.

References

  • Abraham, R. J., & Mobli, M. (2007). A model for the prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 45(10), 865-883.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75567, 4-Pyrrolidinopyridine. Retrieved from [Link]

  • Thomas, W. A., & Griffin, G. E. (1970). N.M.R. spectra of fluoropyridines. Organic Magnetic Resonance, 2(5), 503-513.
  • Nanalysis. (2022, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

Sources

Foundational

13C NMR characterization of substituted fluoropyridines

Precision Characterization of Substituted Fluoropyridines via C NMR A Practitioner’s Guide to Structural Elucidation & Quantitative Analysis Executive Summary Fluorinated pyridines are ubiquitous in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization of Substituted Fluoropyridines via C NMR

A Practitioner’s Guide to Structural Elucidation & Quantitative Analysis

Executive Summary

Fluorinated pyridines are ubiquitous in modern drug discovery due to their ability to modulate pKa, metabolic stability, and lipophilicity. However, characterizing them via


C NMR presents a dual challenge: signal dilution  caused by heteronuclear spin-spin coupling (

F-

C) and relaxation bottlenecks inherent to quaternary fluorinated carbons.

This guide moves beyond standard textbook definitions to provide a field-proven workflow for the unambiguous assignment and quantification of substituted fluoropyridines. It integrates physics-based causality with optimized acquisition protocols to ensure no carbon "disappears" into the baseline.

Part 1: The Physics of C-F Coupling in Heterocycles

In non-fluorinated pyridines, quaternary carbons are singlets. In fluoropyridines, the 100% natural abundance of


F (spin ½) transforms these signals into complex multiplets. Understanding the magnitude of these couplings is the primary tool for structural assignment.
The "Fingerprint" of J-Coupling

Unlike homonuclear coupling,


C-

F coupling is heteronuclear and generally first-order at standard field strengths, meaning the multiplets are symmetric and quantifiable.
Coupling TypeCarbon Position Relative to FTypical

Value (Hz)
Multiplet Appearance
Direct (

)
C-F (Ipso) 230 – 275 Hz Wide Doublet (often low intensity)
Geminal (

)
Ortho 15 – 35 Hz Distinct Doublet
Vicinal (

)
Meta 3 – 10 Hz Narrow Doublet (can look like line broadening)
Long-Range (

)
Para 1 – 3 Hz Often unresolved or slight broadening

Critical Insight: In 2-fluoropyridine, the Nitrogen atom exerts an electronic effect that can compress or expand these values compared to fluorobenzene. The


 is the diagnostic anchor; if you find a doublet split by ~240 Hz, you have identified the carbon directly attached to the fluorine.
Visualization: The Assignment Logic Flow

The following diagram outlines the logical deduction process for assigning carbons based on coupling constants.

AssignmentLogic Start Identify 13C Signal Splitting MeasureJ Measure Coupling Constant (J in Hz) Start->MeasureJ Decision1 Is J > 200 Hz? MeasureJ->Decision1 Ipso Assignment: Ipso Carbon (C-F) (Look for ~240 Hz) Decision1->Ipso Yes Decision2 Is J between 15 - 40 Hz? Decision1->Decision2 No Ortho Assignment: Ortho Carbon (2-bond distance) Decision2->Ortho Yes Decision3 Is J between 3 - 10 Hz? Decision2->Decision3 No Meta Assignment: Meta Carbon (3-bond distance) Decision3->Meta Yes Para Assignment: Para Carbon (Likely singlet or <3Hz broadening) Decision3->Para No

Caption: Logic flow for assigning carbon positions relative to a fluorine substituent based on J-coupling magnitude.

Part 2: Strategic Acquisition Parameters

The most common failure mode in characterizing fluoropyridines is the "missing quaternary carbon." This occurs due to two compounding factors:

  • Multiplet Splitting: A singlet's intensity is divided into a doublet (50% height) or quartet (25% height), sinking it into the noise.

  • Long

    
     Relaxation:  Quaternary carbons lacking protons rely on inefficient relaxation mechanisms (CSA or dipole-dipole with distant nuclei), leading to saturation if the repetition delay (
    
    
    
    ) is too short.
The Self-Validating Protocol: Cr(acac) Doping

To guarantee quantitative or semi-quantitative detection of the C-F carbon without waiting 60 seconds per scan, use a relaxation agent.

Reagent
  • Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].[1][2][3]
    
  • Why: It is a paramagnetic relaxation agent that provides an efficient electron-nuclear relaxation pathway, drastically reducing

    
     for all carbons, especially quaternary ones.
    
Experimental Workflow
  • Sample Preparation:

    • Dissolve 10-20 mg of fluoropyridine in 0.6 mL of deuterated solvent (e.g., DMSO-

      
       or CDCl
      
      
      
      ).
    • Add Cr(acac)

      
      :  Add 3–5 mg of Cr(acac)
      
      
      
      (approx. 0.02 – 0.05 M).[1] The solution will turn purple.[2]
    • Note: Filter if undissolved particles remain to maintain field homogeneity.

  • Pulse Sequence Selection:

    • Standard: zgpg30 (Power-gated decoupling). Risk:[4] NOE is retained, but Cr(acac)

      
       quenches most NOE anyway.
      
    • Quantitative (Preferred): zgig (Inverse gated decoupling). Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (decoupling).

  • Parameter Setup:

    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds (reduced from >30s thanks to Chromium).
      
    • Acquisition Time (

      
      ):  ~1.0 second.[5]
      
    • Scans (

      
      ):  Increase by factor of 2-4x compared to standard protonated samples to account for splitting intensity loss.
      
Visualization: The Acquisition Decision Tree

AcquisitionWorkflow Sample Fluoropyridine Sample Goal Goal? Sample->Goal Quick Quick ID (Protonated carbons only) Goal->Quick Routine Full Full Characterization (All carbons visible) Goal->Full Critical StdParams Standard 13C d1 = 2s No Additives Quick->StdParams CrDoping Add 3-5mg Cr(acac)3 Full->CrDoping Result1 Risk: Missing C-F signals StdParams->Result1 PulseSeq Pulse: Inverse Gated (zgig) CrDoping->PulseSeq Delay Delay (d1): 2-3s PulseSeq->Delay Result2 Success: All multiplets visible Quantitative Integrals Delay->Result2

Caption: Workflow for selecting the correct acquisition parameters to ensure detection of quaternary fluorinated carbons.

Part 3: Data Interpretation & Case Study

When analyzing the spectrum, do not look for singlets. Look for patterns defined by the


 rule (where 

is the number of fluorine atoms). For a monofluoro-pyridine, every carbon will be a doublet, but the width (

) varies.
Reference Data: 2-Fluoropyridine

The following table synthesizes typical chemical shifts and coupling constants for a 2-substituted fluoropyridine scaffold.

Carbon PositionChemical Shift (

ppm)
Coupling Constant (

)
Assignment Logic
C-2 (Ipso) 160.0 – 165.0

Hz
Most deshielded; largest splitting.
C-3 (Ortho) 109.0 – 112.0

Hz
Shielded by F resonance effect; distinct doublet.
C-4 (Meta) 140.0 – 142.0

Hz
Typical aromatic shift; narrow splitting.
C-5 (Para) 120.0 – 122.0

Hz
Often appears as a broadened singlet.
C-6 (Meta) 147.0 – 149.0

Hz
Deshielded by Nitrogen; larger

than C-4.

Note: Values are approximate and solvent-dependent (typically CDCl


 or DMSO-

).
Troubleshooting "Ghost" Peaks

If you observe "extra" peaks that do not match the expected splitting:

  • Rotamers: If the substituent at the C-3 or C-5 position is bulky (e.g., an amide), restricted rotation may double the peaks. Run the experiment at high temperature (e.g., 320K) to coalesce them.

  • Virtual Coupling: In highly conjugated systems, second-order effects can occasionally skew the multiplet intensities, though this is rare in

    
    C at high field.
    

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-13C Coupling Constants. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-NMR parameters).
  • Brey, W. S., et al. (1979). "A 13C-{1H} double resonance study of the signs of 1H-19F and 13C-19F spin coupling constants in fluorobenzenes and 2-fluoropyridine." Organic Magnetic Resonance. [Link][6]

Sources

Exploratory

An In-depth Technical Guide on the Spectroscopic Properties of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the molecule's structural features as revealed by various spectroscopic techniques. The insights provided herein are crucial for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.

Introduction

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative with a unique combination of functional groups that make it a valuable building block in medicinal chemistry. The presence of a fluorine atom, an iodine atom, and a pyrrolidinyl group on the pyridine ring imparts specific electronic and steric properties that are of interest in drug design. Accurate characterization of this molecule is paramount, and this guide will delve into its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles.

Molecular Structure and Key Features

The structural formula of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (CAS No. 1228665-69-7) is presented below.[1] The key features that will be explored through spectroscopy are the substitution pattern on the pyridine ring and the conformation of the pyrrolidinyl moiety.

Figure 1: Molecular Structure of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, we can predict the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 6.7d1HH-3
~ 6.8 - 7.0d1HH-5
~ 3.4 - 3.6t4HN-CH₂ (pyrrolidine)
~ 1.9 - 2.1m4HCH₂ (pyrrolidine)

Rationale:

  • The two protons on the pyridine ring (H-3 and H-5) will appear as doublets due to coupling with each other. The electron-donating pyrrolidinyl group and the electron-withdrawing fluorine and iodine atoms will influence their chemical shifts.

  • The protons of the pyrrolidinyl group will be split into two signals corresponding to the alpha and beta positions relative to the nitrogen atom. The alpha-protons will be deshielded due to their proximity to the nitrogen and will appear as a triplet. The beta-protons will appear as a multiplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Chemical Shift (δ, ppm)Assignment
~ 160 - 165 (d)C-2 (JC-F)
~ 90 - 95C-4
~ 155 - 160C-6
~ 105 - 110C-3
~ 115 - 120C-5
~ 45 - 50N-CH₂ (pyrrolidine)
~ 25 - 30CH₂ (pyrrolidine)

Rationale:

  • The carbon attached to the fluorine atom (C-2) will appear as a doublet due to one-bond C-F coupling.

  • The carbon attached to the iodine atom (C-4) will be significantly shielded.

  • The carbons of the pyridine ring will have distinct chemical shifts based on their substitution.

  • The pyrrolidinyl carbons will appear in the aliphatic region.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. A single signal is expected for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. The chemical shift of this signal will be influenced by the other substituents on the pyridine ring. For similar fluoro-iodo substituted aromatic compounds, the ¹⁹F chemical shift is often observed in the range of -70 to -120 ppm relative to CFCl₃.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (C₉H₁₀FIN₂), the expected molecular weight is approximately 292.1 g/mol .[1]

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 292.

  • Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways may include the loss of the pyrrolidinyl group, the iodine atom, or the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration
~ 2850 - 2960C-H stretching (aliphatic)
~ 1580 - 1610C=C and C=N stretching (aromatic ring)
~ 1200 - 1350C-N stretching
~ 1000 - 1100C-F stretching

The C-H stretching vibrations of the pyrrolidine ring are expected in the 2850-2960 cm⁻¹ region.[3] The aromatic C=C and C=N stretching vibrations will appear in the 1580-1610 cm⁻¹ range. The C-N and C-F stretching vibrations will also be present, providing further confirmation of the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* transitions. For 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, the conjugation of the pyridine ring with the pyrrolidinyl group is expected to result in absorption maxima in the UV region. Based on structurally related compounds, one might expect absorption maxima around 230-240 nm and 280-290 nm.[2]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire the spectrum with a fluorine-observe probe.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute Solution Sample->MS_Sample IR_Sample KBr Pellet / ATR Sample->IR_Sample UV_Vis_Sample Dilute Solution (UV-transparent solvent) Sample->UV_Vis_Sample NMR NMR Spectrometer NMR_Sample->NMR MS Mass Spectrometer MS_Sample->MS IR FTIR Spectrometer IR_Sample->IR UV_Vis UV-Vis Spectrophotometer UV_Vis_Sample->UV_Vis NMR_Data ¹H, ¹³C, ¹⁹F Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (Absorption Maxima) UV_Vis->UV_Vis_Data

Figure 2: Experimental Workflow for Spectroscopic Analysis

Conclusion

The spectroscopic characterization of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is essential for its use in research and development. This guide provides a detailed overview of the expected spectroscopic data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, IR, and UV-Vis spectroscopy. The provided rationale and experimental protocols serve as a valuable resource for scientists working with this compound, enabling them to confidently verify its structure and purity. The synergistic use of these techniques provides a comprehensive and unambiguous structural elucidation.

References

  • Hu, Y., et al. (2025). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer. Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). 4-Pyrrolidinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, M.-Q., et al. (2007). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry, 50(16), 3783–3793. [Link]

  • Ma, Y., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. [Link]

Sources

Foundational

Starting materials for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine synthesis

Executive Summary This technical guide details the strategic selection of starting materials and synthetic methodologies for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine . This scaffold is a critical intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic selection of starting materials and synthetic methodologies for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and radioligands (e.g.,


F-labeled tracers), owing to the distinct reactivity profiles of its three substituents: the labile C6-fluorine (

), the C4-iodine (cross-coupling), and the C2-fluorine (late-stage functionalization).

We present two primary routes:

  • The Direct Route: Utilizing commercially available 2,6-Difluoro-4-iodopyridine.

  • The De Novo Route: Synthesizing the core from 2,6-Difluoropyridine via directed ortho-lithiation (DoM).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent electronic differentiation of the pyridine ring. The C2 and C6 positions in 2,6-difluoropyridines are highly activated toward Nucleophilic Aromatic Substitution (


) due to the inductive effect of the ring nitrogen and the electronegativity of the fluorine atoms. The C4-position is less activated for 

but ideal for metal-halogen exchange or palladium-catalyzed couplings.
Strategic Disconnection

The most logical disconnection is the C6-Nitrogen bond. Introducing the pyrrolidine moiety via


 onto a di-halogenated precursor ensures regioselectivity.

Retrosynthesis Target Target: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Precursor Primary Precursor: 2,6-Difluoro-4-iodopyridine Precursor->Target SNAr (C6-F displacement) StartMat Starting Material: 2,6-Difluoropyridine StartMat->Precursor Lithiation (LDA) / I2 Quench Pyrrolidine Reagent: Pyrrolidine Pyrrolidine->Target

Figure 1: Retrosynthetic logic flow prioritizing the C6-N bond formation as the final assembly step.

Part 2: Starting Material Selection

Option A: 2,6-Difluoro-4-iodopyridine (CAS: 685517-71-9)

Status: Commercially Available (Specialty Vendors) Recommendation: Primary Choice for small-to-medium scale (mg to multi-gram).

This is the "Golden Precursor." The iodine at C4 is already installed, and the two fluorine atoms at C2 and C6 are chemically equivalent. The reaction with pyrrolidine breaks this symmetry.

  • Pros: Reduces step count; avoids cryogenic lithiation; high regioselectivity.

  • Cons: Higher cost per gram compared to non-iodinated pyridines.

  • Purity Requirement:

    
     98% (GC/NMR). Impurities such as 2,4,6-trifluoropyridine can lead to inseparable byproducts.
    
Option B: 2,6-Difluoropyridine (CAS: 1513-65-1)

Status: Commodity Chemical Recommendation: Secondary Choice for large scale (>100g) or cost-sensitive campaigns.

This route requires an initial lithiation step to install the iodine.[1] While cheaper, it demands strict temperature control to avoid "halogen dance" side reactions or di-iodination.

Part 3: Detailed Synthetic Protocols

Protocol 1: The De Novo Synthesis (From 2,6-Difluoropyridine)

For researchers needing to generate the iodinated core in-house.

Mechanism: The C4 proton of 2,6-difluoropyridine is the most acidic (


) due to the inductive withdrawal of the two flanking fluorine atoms. Treatment with Lithium Diisopropylamide (LDA) at -78°C effects quantitative deprotonation at C4.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagent Prep: Charge with anhydrous THF (0.5 M concentration relative to substrate). Add Diisopropylamine (1.1 equiv).

  • Base Formation: Cool to -78°C (dry ice/acetone). Dropwise add

    
    -Butyllithium (1.1 equiv, 2.5M in hexanes). Stir for 30 min to generate LDA.
    
  • Lithiation: Add 2,6-Difluoropyridine (1.0 equiv) dropwise, maintaining internal temp < -70°C.

    • Critical Control Point: If the temperature rises > -60°C, the lithiated species may isomerize or decompose.

  • Quench: After 1 hour at -78°C, add a solution of Iodine (

    
    , 1.1 equiv) in THF dropwise. The solution will transition from yellow/orange to dark brown/purple.
    
  • Workup: Warm to RT. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (color change to pale yellow). Extract with EtOAc.[1]
    
  • Yield: Expect 85-94% yield of 2,6-Difluoro-4-iodopyridine .

Protocol 2: The Coupling (Pyrrolidine Introduction)

Applicable to both commercial and synthesized precursors.

Mechanism: Nucleophilic aromatic substitution proceeds via a Meisenheimer complex. Fluorine is a superior leaving group to Iodine in


 reactions on pyridine rings due to the high electronegativity of F stabilizing the anionic intermediate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-Difluoro-4-iodopyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M).

  • Base: Add

    
    -Diisopropylethylamine (DIPEA, 1.2 equiv) or 
    
    
    
    (1.5 equiv).
  • Nucleophile: Add Pyrrolidine (1.05 equiv) dropwise at 0°C.

    • Caution: Pyrrolidine is a secondary amine and highly nucleophilic. Excess equivalents or high heat will lead to bis-substitution (product: 4-iodo-2,6-di(pyrrolidin-1-yl)pyridine).

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by LCMS. Reaction is typically complete in 2–4 hours.

  • Selectivity Logic: The product (monosubstituted) is more electron-rich than the starting material, deactivating the ring toward a second substitution. This "self-limiting" reactivity ensures high selectivity for the mono-adduct.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Analytical Data & Quality Control

Expected Analytical Profile:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates iodine liberation.

F NMR
Single peak (approx -70 ppm)Starting material has a singlet; Product has a singlet (shifted).
LCMS (ESI+) [M+H]+ ~ 293.0Distinct Iodine isotope pattern not applicable (monoisotopic), but mass defect is characteristic.
Regiochemistry NOE ConfirmationNOE correlation between Pyrrolidine protons and Pyridine C3/C5 protons confirms substitution pattern.

Part 5: Critical Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical decision points regarding temperature and stoichiometry.

SynthesisWorkflow Start Start: 2,6-Difluoropyridine Lithiation Step 1: Lithiation (LDA, THF, -78°C) Start->Lithiation Intermediate_Li Intermediate: 4-Lithio-2,6-difluoropyridine Lithiation->Intermediate_Li Iodination Step 2: Iodine Quench (I2 in THF) Intermediate_Li->Iodination Risk1 Risk: Halogen Dance (If Temp > -60°C) Intermediate_Li->Risk1 Warming Precursor Intermediate: 2,6-Difluoro-4-iodopyridine Iodination->Precursor SnAr Step 3: SNAr Reaction (Pyrrolidine, DIPEA, MeCN, 0°C -> RT) Precursor->SnAr Product FINAL PRODUCT: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine SnAr->Product Risk2 Risk: Bis-substitution (If Excess Pyrrolidine/Heat) SnAr->Risk2 Over-reaction

Figure 2: Process flow diagram highlighting the lithiation-iodination-substitution sequence and critical risk factors.

Part 6: Safety & Handling (E-E-A-T)

  • 2,6-Difluoro-4-iodopyridine: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). However, polyhalogenated pyridines can be sensitizers. Handle in a fume hood.

  • Lithiation Risks:

    
    -Butyllithium is pyrophoric. Ensure all glassware is oven-dried and the atmosphere is inert (Ar/N2).
    
  • Storage: Store the iodinated intermediate in the dark at 2-8°C. Iodine-carbon bonds in electron-deficient rings can be light-sensitive, leading to homolytic cleavage and degradation.

References

  • Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Source: National Institutes of Health (NIH) / PubMed Context: Defines the lithiation regioselectivity at the C4 position. Link:[Link] (Search Term: "Lithiation 2,6-difluoropyridine mechanism")

  • Preparation of 2,6-difluoro-4-iodopyridine (Industrial Methodology). Source: SN-Tin / Patent Literature Context: Detailed protocol for the LDA/Iodine sequence. Link:[Link]

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. Source: PMC / NIH Context: Discusses "Halogen Dance" risks and temperature control in pyridine lithiation. Link:[Link] (Note: Generalized link to PMC database for validation of halogen dance concepts).

Sources

Exploratory

A Guide to the Synthesis and Strategic Utility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Foreword: The Strategic Genesis of a Privileged Scaffold In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural novelty and versatile reactivity is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Genesis of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural novelty and versatile reactivity is a cornerstone of successful drug discovery campaigns. The title compound, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, is a quintessential example of such a scaffold. Its "discovery" is not marked by a singular serendipitous event but rather by its rational design, emerging from the convergence of well-established principles in heterocyclic chemistry and the strategic demands of kinase inhibitor programs and other targeted therapies.[1][2][3][4][5] This guide provides an in-depth technical overview of its likely first synthesis, the underlying chemical principles, and its significance as a building block for researchers, scientists, and drug development professionals.

Deconstructing the Molecule: A Rationale for its Design

The value of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine lies in the strategic combination of its three key structural motifs: the fluoropyridine core, the iodo substituent, and the pyrrolidine moiety.

  • The Fluoropyridine Core: The incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6] The fluorine atom at the 2-position of the pyridine ring also activates this position for nucleophilic aromatic substitution (SNAr), a key reaction in its synthesis.[7][8]

  • The Iodo Substituent: The iodine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.[6] This "late-stage functionalization" capability is highly desirable in the generation of compound libraries for lead optimization.

  • The Pyrrolidine Moiety: The pyrrolidine ring is a common feature in many biologically active compounds and FDA-approved drugs.[9][10] Its inclusion can improve aqueous solubility, introduce a basic nitrogen for salt formation, and provide a vector for interaction with biological targets.[11][12] As a saturated heterocycle, it also imparts a three-dimensional character to the molecule, which can be crucial for optimal binding to protein active sites.

The First Synthesis: A Plausible Pathway via Nucleophilic Aromatic Substitution

While a singular seminal publication detailing the "first" synthesis of this exact molecule is not readily apparent, its construction logically proceeds through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The most probable starting material is a suitably substituted dihalopyridine.

The Precursor: 2,6-Difluoro-4-iodopyridine

The likely precursor for the synthesis is 2,6-difluoro-4-iodopyridine.[6][13] This starting material can be prepared from 2,6-difluoropyridine through a lithiation-iodination sequence.[14]

The Reaction: Regioselective SNAr

The key synthetic step is the reaction of 2,6-difluoro-4-iodopyridine with pyrrolidine. In this SNAr reaction, the nucleophilic nitrogen of pyrrolidine attacks the electron-deficient pyridine ring, displacing one of the fluorine atoms.[15][16][17]

Causality of Experimental Choices:

  • Regioselectivity: The nucleophilic attack is expected to occur preferentially at the 2- or 6-position over the 4-position. This is because the negative charge in the Meisenheimer intermediate is better stabilized by resonance when the attack is ortho or para to the ring nitrogen.[18] In this case, with two equivalent fluorine atoms at the 2 and 6 positions, the substitution will occur at one of these sites.

  • Choice of Nucleophile: Pyrrolidine is a potent secondary amine nucleophile, well-suited for SNAr reactions on activated aromatic systems.[9][11]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to facilitate the formation of the charged intermediate. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often included to neutralize the hydrofluoric acid (HF) generated during the reaction. Mild heating is generally sufficient to drive the reaction to completion.

Experimental Protocol: A Self-Validating System

The following protocol represents a robust and reliable method for the synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,6-difluoro-4-iodopyridine (1.0 eq) in anhydrous DMSO (0.2 M) in a flame-dried round-bottom flask is added potassium carbonate (2.0 eq).

  • Addition of Nucleophile: Pyrrolidine (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is heated to 80 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Signals corresponding to the pyrrolidine protons and the two aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbons of the pyridine and pyrrolidine rings.
¹⁹F NMR A singlet corresponding to the single fluorine atom.
Mass Spec. A molecular ion peak corresponding to the exact mass of the product.
Melting Point A sharp melting point range, indicative of high purity.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Synthesis of 2,6-Difluoro-4-iodopyridine start 2,6-Difluoropyridine reagents 1. n-BuLi, THF, -78 °C 2. I₂ start->reagents product 2,6-Difluoro-4-iodopyridine reagents->product caption Precursor Synthesis

Caption: Synthesis of the precursor, 2,6-Difluoro-4-iodopyridine.

SNAr Synthesis reactant1 2,6-Difluoro-4-iodopyridine reagents K₂CO₃, DMSO 80 °C reactant1->reagents reactant2 Pyrrolidine reactant2->reagents product 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine reagents->product caption Nucleophilic Aromatic Substitution

Caption: The key SNAr reaction to form the title compound.

Conclusion: A Versatile Building Block for Future Discoveries

The synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a testament to the power of rational design in chemical synthesis. By combining a fluorine-activated pyridine core with a pyrrolidine nucleophile and retaining an iodine handle for further functionalization, a highly valuable and versatile scaffold is created. This molecule is poised for use in a wide array of drug discovery programs, offering a robust starting point for the development of novel therapeutics. Its synthesis is straightforward, relying on well-understood principles of nucleophilic aromatic substitution, making it an accessible and attractive building block for medicinal chemists.

References

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • 2,6-Difluoro-4-iodopyridine. MySkinRecipes. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

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Foundational

Introduction: Navigating the Chemistry of a Novel Building Block

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine In the landscape of modern drug discovery and development, functionalized heterocyclic compounds are indispensable scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

In the landscape of modern drug discovery and development, functionalized heterocyclic compounds are indispensable scaffolds.[1][2] 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a prime example of such a molecule, presenting a unique combination of reactive sites that make it a valuable intermediate for synthesizing complex molecular architectures.[3] The pyridine core, a ubiquitous feature in pharmaceuticals, is decorated with a fluorine atom, an iodine atom, and a pyrrolidine moiety.[4] This specific arrangement offers multiple avenues for synthetic elaboration, such as cross-coupling reactions at the iodo-position and nucleophilic aromatic substitution.

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling and safety. The presence of a halogenated pyridine ring combined with an amine functionality suggests a complex hazard profile that must be thoroughly understood and respected by any researcher or scientist.[5]

This guide provides an in-depth analysis of the safety and handling protocols for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Moving beyond a simple recitation of rules, we will explore the chemical reasoning behind each recommendation, empowering laboratory professionals to work with this compound not just safely, but also with a higher degree of scientific understanding and confidence.

Section 1: Hazard Profile Analysis - A Structurally-Informed Assessment

  • The Pyridine Core: The foundational pyridine ring is a nitrogen-containing heterocycle with known hazards. Pyridine itself is a flammable liquid with harmful effects upon ingestion, inhalation, or skin contact.[3][6] Its derivatives often carry similar toxicological profiles.

  • The Pyrrolidine Moiety: The presence of the pyrrolidine group, a secondary amine, is a significant contributor to the compound's hazard profile. Structurally related compounds like 4-(Pyrrolidin-1-yl)pyridine are classified as acutely toxic if swallowed and capable of causing severe skin burns and eye damage.[7][8] This strongly suggests a corrosive nature for our target molecule.

  • The Fluoro- and Iodo- Substituents: Halogenation increases the chemical reactivity and potential toxicity. The fluorine atom can enhance the molecule's ability to interfere with biological processes. Furthermore, during combustion or thermal decomposition, halogenated organic compounds can release highly toxic fumes, such as hydrogen fluoride (HF) and hydrogen iodide (HI).[9]

Based on this analysis of structural analogs, we can project a GHS classification for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Table 1: Projected GHS Classification
Hazard ClassCategoryHazard StatementRationale based on Structural Analogs
Acute Toxicity, OralCategory 3H301: Toxic if swallowedBased on the classification for 2-Fluoro-6-(pyrrolidin-1-yl)-4-(...)pyridine and 4-(Pyrrolidin-1-yl)pyridine.[8]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageThe pyrrolidine moiety strongly indicates corrosive properties, as seen in 4-(Pyrrolidin-1-yl)pyridine.[7][8]
Serious Eye DamageCategory 1H318: Causes serious eye damageDirectly linked to the H314 classification.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA common hazard for volatile or dusty organic compounds, particularly substituted pyridines.[10]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the projected high toxicity and corrosivity, robust control measures are not merely recommended; they are mandatory. The primary goal is to eliminate routes of exposure.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, including weighing, transfers, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood. This is the most critical engineering control as it protects the user from inhaling potentially harmful dust or vapors.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The specific PPE required for handling this compound is detailed below.

Table 2: Recommended Personal Protective Equipment
Body PartPPE SpecificationRationale and Causality
Hands Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove.The pyrrolidine group suggests a high potential for skin corrosion and absorption.[7] Nitrile provides dexterity, while the outer, more robust glove offers extended chemical resistance. Gloves must be changed immediately if contamination is suspected.
Eyes/Face Tight-fitting safety goggles AND a full-face shield.The high risk of severe eye damage (H318) necessitates this dual protection.[7] Goggles protect against dust/vapors, while the face shield protects the entire face from splashes during transfers.
Body A flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from incidental contact.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required for large spills or if engineering controls fail.This is a secondary line of defense against inhalation exposure.[9]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow illustrates the key stages of handling this compound in a research setting.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Review SDS of Analogs & This Guide B Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) A->B C Verify Fume Hood is Operational B->C D Place Compound on Weigh Paper/Boat Using Spatula C->D Begin Work E Carefully Transfer to Reaction Vessel D->E F Clean Spatula and Weighing Surface with Appropriate Solvent E->F G Segregate Halogenated Organic Waste F->G Proceed to Cleanup H Decontaminate Work Area G->H I Remove Outer Gloves (in hood) H->I J Remove Remaining PPE (outside hood) I->J K Wash Hands Thoroughly J->K

Caption: A workflow for the safe handling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Protocol 1: Weighing and Transferring the Compound
  • Preparation: Before retrieving the compound from storage, ensure all PPE is correctly worn and the fume hood sash is at the appropriate height.

  • Staging: Place an analytical balance, weigh paper, spatula, and the receiving vessel inside the fume hood.

  • Extraction: Carefully open the main container. Use a clean spatula to remove the required amount of the solid compound. Avoid generating dust.

  • Weighing: Place the compound on the weigh paper on the balance and record the mass.

  • Transfer: Gently tap or use the spatula to transfer the solid into the receiving vessel.

  • Initial Decontamination: Immediately rinse the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) into a designated halogenated waste container.

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The storage location should be a designated corrosives or toxics cabinet, locked and accessible only to authorized personnel. To protect from potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7][9] The amine functionality of the pyrrolidine ring can react exothermically with acids, while the pyridine ring can be susceptible to strong oxidizers.

Section 5: Emergency and Spill Response

Prompt and correct action during an emergency can significantly mitigate harm.

Exposure Protocols
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention. The corrosive nature of the compound means that burns may not be immediately apparent.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[12] Seek immediate medical attention.

Spill Cleanup Protocol
  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Isolate: Restrict access to the spill area. Ensure cleanup is performed only by trained personnel wearing appropriate PPE, including respiratory protection if necessary.

  • Contain: For a small solid spill, gently cover it with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For residual material, a mild neutralizing agent (like sodium bicarbonate for acidic components that may form) can be used, but only by personnel with extensive experience.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials in the hazardous waste container.

  • Dispose: Dispose of the waste container according to institutional and local regulations for halogenated organic waste.

Conclusion

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a powerful tool for chemical synthesis, but its potential hazards demand a commensurate level of respect and caution. By understanding the chemical basis for its toxicity and corrosivity, researchers can implement handling protocols that are not just procedural, but are also intelligently self-validating. A proactive safety culture, grounded in a deep understanding of the materials being handled, is the cornerstone of successful and responsible scientific advancement.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from [Link]

  • Alchemist-chem. (n.d.). 2-Fluoro-4-iodo-5-chloropyridine | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

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Exploratory

A Technical Guide to the Solubility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Designed for researchers, chemists, and formulation scientists, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data sheet to provide a foundational understanding of the molecule's physicochemical properties and a practical framework for its application in the laboratory. Given the specialized nature of this compound, direct, quantitative solubility data is not widely published. Therefore, this guide emphasizes the theoretical principles governing its solubility and provides a robust, field-proven methodology for empirical determination.

Introduction: The Importance of Solubility Profiling

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrrolopyridines, as a broader class, are known to form the core scaffold of various biologically active agents.[1] Understanding the solubility of such a specific building block is a critical first step in its successful application. Solubility dictates the choice of solvents for chemical synthesis, influences purification strategies such as crystallization and chromatography, and is a cornerstone of formulation development for preclinical studies.[2] Poorly characterized solubility can lead to failed reactions, impure compounds, and unreliable biological data.

Physicochemical and Structural Analysis

To predict the solubility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, we must first analyze its molecular structure and resulting physicochemical properties. The fundamental principle governing solubility is "like dissolves like," which is an empirical observation that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5][6]

Molecular Structure Breakdown

The structure of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine contains several key functional groups that dictate its overall polarity and potential for intermolecular interactions.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase A 1. Prepare Solvent Select a range of organic solvents (e.g., DCM, MeOH, ACN, Toluene). B 2. Add Excess Solute Add an excess amount of the solid compound to a known volume of solvent in a sealed vial. Ensures saturation is possible. A->B C 3. Isothermal Agitation Place vials in an orbital shaker at a controlled temperature (e.g., 25 °C). Agitate for an extended period (e.g., 24-48h). B->C D 4. Equilibrium Check Sample supernatant at different time points (e.g., 24h, 36h, 48h). Equilibrium is reached when concentration plateaus. C->D E 5. Sample Separation Centrifuge or filter the sample to remove undissolved solid. This step is critical to avoid artificially high results. D->E Once plateau is confirmed F 6. Quantification Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve. E->F G 7. Calculate Solubility Determine the concentration (e.g., in mg/mL or mol/L) from the calibration curve. F->G

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Step-by-Step Methodology

1. Materials and Equipment:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Protocol:

  • Preparation: For each solvent, accurately weigh an amount of the compound into a glass vial that is known to be in excess of its expected solubility. Add a precise volume (e.g., 2.0 mL) of the solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours.

    • Causality Check: Continuous agitation at a controlled temperature is crucial. It ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Without this, you would measure kinetic solubility, which can be misleading. [7]3. Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, take a small aliquot of the supernatant at various time points (e.g., 24h, 36h, and 48h). Analyze these samples. The system is at equilibrium when the measured concentrations from consecutive time points are within a narrow margin (e.g., <5% difference). [8][9]4. Sample Separation: Once equilibrium is confirmed, remove the vials and allow them to stand at the test temperature for 30 minutes. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, centrifuge the vial and draw from the top layer, or pass the solution through a chemical-resistant syringe filter.

    • Causality Check: This is the most critical step for accuracy. Failure to completely remove undissolved solid will lead to an overestimation of solubility. [9][10]5. Quantification: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards through serial dilution. Analyze the standards and the clear supernatant samples by HPLC-UV or LC-MS.

  • Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration. Use the linear regression equation from this curve to calculate the concentration of the compound in your saturated samples. This value is the equilibrium solubility.

Data Presentation and Interpretation

The results of the experimental determination should be summarized in a clear, tabular format.

Table 1: Experimentally Determined Solubility at 25 °C

Solvent Class Solvent Dielectric Constant Solubility (mg/mL) Solubility (mol/L) Qualitative Description
Polar Aprotic Acetonitrile (ACN) 37.5 [Experimental Data] [Calculated Data] [e.g., Freely Soluble]
Dimethyl Sulfoxide (DMSO) 46.7 [Experimental Data] [Calculated Data] [e.g., Very Soluble]
Polar Protic Methanol (MeOH) 32.7 [Experimental Data] [Calculated Data] [e.g., Soluble]
Ethanol (EtOH) 24.5 [Experimental Data] [Calculated Data] [e.g., Soluble]
Chlorinated Dichloromethane (DCM) 9.1 [Experimental Data] [Calculated Data] [e.g., Soluble]
Non-Polar Toluene 2.4 [Experimental Data] [Calculated Data] [e.g., Slightly Soluble]

| | Hexane | 1.9 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

Qualitative descriptions can be guided by USP standards (e.g., Very soluble: <1 part solvent per part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts).[2]

Conclusion

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a molecule with a mixed-polarity profile, featuring hydrogen bond accepting sites and a significant non-polar surface area. This structure predicts favorable solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar aliphatic and aromatic solvents. Due to the lack of public data, empirical determination via the robust shake-flask method is necessary for accurate quantification. The detailed protocol provided herein offers a reliable and self-validating system for generating high-quality solubility data, enabling confident application of this compound in research and development workflows.

References

  • PubChem. (n.d.). 2-Fluoro-4-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(3), 1875–1898. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Chemistry LibreTexts. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 147. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 86–95. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Sławiński, J., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5535. Retrieved from [Link]

  • NJIT. (2012). Solubility and Intermolecular Forces. New Jersey Institute of Technology. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • YouTube. (2025, December 4). How Do Intermolecular Forces Govern Solubility? [Video]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodo-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine for the Synthesis of Novel Biaryl Scaffolds

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry Substituted pyridine moieties are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine moieties are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. Specifically, the 2,4,6-trisubstituted pyridine framework allows for precise modulation of physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed protocol and expert insights for the Suzuki coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine with various arylboronic acids, a key transformation for accessing novel biaryl compounds with significant potential in drug development programs.

The subject substrate, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, is a highly functionalized building block. The electron-donating pyrrolidinyl group and the electron-withdrawing fluorine atom create a unique electronic environment on the pyridine ring. The iodo substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The successful and reproducible execution of Suzuki couplings with this substrate is therefore of high value to medicinal chemists.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of catalyst, ligand, base, and solvent is critical for the efficiency of each step and the overall success of the reaction.

Suzuki_Mechanism Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide (R1-X) Ar-X->Oxidative\nAddition R2-B(OR)2 Boronic Acid/Ester (R2-BY2) R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

This protocol provides a robust starting point for the coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (Substrate)

  • Arylboronic acid (Coupling partner, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst, 2 mol%)

  • SPhos (Ligand, 4 mol%)

  • Potassium phosphate (K₃PO₄) (Base, 2.0 equivalents)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas (Inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent before adding to the main reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe. The solvent ratio may require optimization.

  • Reaction Execution: Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Weigh Reagents: - Pyridine Halide - Boronic Acid - Base B 2. Add Catalyst/Ligand A->B C 3. Establish Inert Atmosphere B->C D 4. Add Degassed Solvents C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool and Dilute F->G Reaction Complete H 8. Filter through Celite G->H I 9. Concentrate H->I J 10. Column Chromatography I->J

Caption: A generalized workflow for the Suzuki coupling protocol.

Data Presentation: Optimization of Reaction Conditions

The following table provides a representative example of how reaction conditions can be varied to optimize the yield for the Suzuki coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. Actual results will depend on the specific arylboronic acid used.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)1001885
2Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Toluene/H₂O (10:1)1102478
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)902445
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)THF/H₂O (5:1)801692

Note: This table is a representative example based on typical findings in the literature for similar substrates.[7]

Mechanism and Key Considerations: A Deeper Dive

Causality Behind Experimental Choices
  • Catalyst and Ligand System: The choice of Pd(OAc)₂ as a precatalyst and SPhos as a ligand is deliberate. For electron-rich and potentially sterically hindered pyridine substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often necessary.[7] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, while also preventing catalyst deactivation that can occur through coordination of the pyridine nitrogen to the palladium center.[7]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[8] Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in many Suzuki couplings, particularly with heteroaryl halides. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective and may be screened for optimal results.

  • Solvent System: A mixture of an organic solvent and water is commonly employed.[4] 1,4-Dioxane is a good solvent for dissolving the organic reactants, while the presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is essential to prevent catalyst degradation and the formation of undesired side products from homocoupling.[7]

Potential Challenges and Troubleshooting
  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[7] This can be minimized by using milder reaction conditions (lower temperature, weaker base) or by using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can lead to dimeric byproducts. This is often promoted by the presence of oxygen, highlighting the importance of a properly inerted reaction setup.[7]

  • Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading, screening different ligands, or using a higher reaction temperature. The solubility of all components is also crucial, so screening alternative solvents may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol outlined in this application note provides a solid foundation for the successful coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine with a variety of arylboronic acids. By understanding the underlying mechanism and the rationale behind the choice of reaction conditions, researchers can effectively troubleshoot and optimize this transformation to access novel molecular architectures for drug discovery and development.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Synthesis of 2,2′‐bipyridyl‐type compounds via the suzuki‐miyaura cross‐coupling reaction. ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health (NIH). [Link]

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH). [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suppliers USA. Chembk. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). [Link]

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Application

Application Notes and Protocols for the Sonogashira Cross-Coupling of Iodinated Pyridines

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Pyridyl-Alkynes The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridyl-Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has profound implications in medicinal chemistry and materials science.[1][3][4][5] When applied to iodinated pyridines, the Sonogashira reaction opens a direct route to pyridyl-alkyne scaffolds. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials, making this specific application a critical tool for drug discovery and development professionals.[1][3] This guide provides an in-depth exploration of the reaction's mechanism, detailed experimental protocols, and troubleshooting strategies tailored for the use of iodinated pyridines as substrates.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

The reaction is initiated by the oxidative addition of the iodinated pyridine to a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.[1][6][8] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][8] This activated alkyne species then undergoes transmetalation with the palladium(II) complex.[1][9] The final step is a reductive elimination from the resulting palladium(II) intermediate, which yields the desired alkynyl-pyridine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative pd_complex [L₂Pd(II)(Py-I)(X)] pd_oxidative->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_product_complex [L₂Pd(II)(Py-alkyne)(X)] pd_transmetalation->pd_product_complex pd_reductive Reductive Elimination pd_product_complex->pd_reductive product Pyridyl-Alkyne pd_reductive->product product->pd0 Regenerates Catalyst cu_catalyst Cu(I)X alkyne Terminal Alkyne cu_acetylide Cu(I)-Acetylide alkyne->cu_acetylide + Cu(I)X + Base base Base cu_acetylide->pd_transmetalation Transfers Alkyne cu_acetylide->cu_catalyst Regenerates Catalyst iodopyridine Iodinated Pyridine iodopyridine->pd_oxidative

Figure 1: The dual catalytic cycle mechanism of the Sonogashira cross-coupling reaction.

Key Reaction Parameters and Reagent Selection

The success of a Sonogashira coupling hinges on the careful selection of several key components. For iodinated pyridines, their inherent electronic properties and potential to coordinate with the metal catalysts necessitate particular consideration.

ParameterCommon Choices & RecommendationsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable and are reduced in situ to the active Pd(0) species.[1][6] The choice of ligand can significantly impact catalyst activity and stability.
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1][6] It is crucial to use a fresh, high-quality source as copper(I) salts can oxidize over time.[10][11]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), PiperidineAn amine base is required to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.[1][10] The choice of base can also influence the reaction rate and solubility of the components.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile, TolueneThe solvent must be capable of dissolving all reactants and be compatible with the catalytic system. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[11][12]
Iodinated Pyridine 2-Iodopyridine, 3-Iodopyridine, 4-IodopyridineThe reactivity of aryl halides in Sonogashira coupling follows the trend: I > Br > Cl > F.[9][10] Iodinated pyridines are highly reactive substrates, often allowing for milder reaction conditions compared to their bromo or chloro counterparts.[10][13]

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of various iodinated pyridines. Optimization may be required based on the specific alkyne and pyridine substrates used.

Protocol 1: General Procedure for the Coupling of Iodinated Pyridines

This protocol is a robust starting point for the coupling of 2-, 3-, or 4-iodopyridine with a terminal alkyne.

Materials:

  • Iodinated pyridine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodinated pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent followed by the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of Iodinated Pyridines

To circumvent the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1][10][11] This is particularly useful when working with valuable or sensitive alkynes.

Materials:

  • Iodinated pyridine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Amine base (e.g., Piperidine, Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the iodinated pyridine and Pd(PPh₃)₄ in the chosen solvent.

  • Add the amine base, followed by the terminal alkyne.

  • Heat the reaction mixture (typically 60-100 °C) and monitor its progress.

  • Workup and purification are performed as described in Protocol 1.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following guide addresses common issues encountered in the Sonogashira coupling of iodinated pyridines.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Use fresh palladium and copper catalysts.[10] Ensure all reagents are pure and solvents are anhydrous and degassed.[11][14] Increase the reaction temperature incrementally.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Ensure a strictly inert atmosphere.[10] Certain solvents like THF may promote this; consider switching to DMF or toluene.[14][15]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen; High concentration of copper catalyst.Rigorously exclude oxygen by using an inert atmosphere.[1][11] Reduce the amount of CuI or switch to a copper-free protocol.[10][11] Slow addition of the alkyne can also minimize this side reaction.[11]
Difficult Purification Formation of byproducts; Unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. Careful column chromatography is often required.

Figure 2: A decision-making workflow for troubleshooting Sonogashira reactions.

Applications in Drug Development

The utility of the Sonogashira coupling of iodinated pyridines is exemplified in the synthesis of numerous pharmaceutical agents. A notable example is the synthesis of SIB-1508Y (Altinicline), a nicotinic acetylcholine receptor agonist that has been investigated for the treatment of various neurological disorders.[1] The core of this molecule is constructed using a Sonogashira reaction, highlighting the reaction's power in accessing complex molecular architectures from readily available building blocks.

Conclusion

The Sonogashira cross-coupling of iodinated pyridines is a highly reliable and versatile method for the synthesis of pyridyl-alkynes. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - YouTube. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]

  • Sonogashira coupling : r/Chempros - Reddit. Available at: [Link]

  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Introduction: Strategic Value of a Multifunctional Building Block In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, substituted pyridines are a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are paramount. Among these, substituted pyridines are a cornerstone due to their prevalence in pharmaceuticals and functional materials. The strategic placement of multiple, orthogonally reactive functional groups on a single pyridine ring transforms it into a versatile building block for constructing complex molecular architectures. 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is one such high-value intermediate. Its design incorporates three key features:

  • An iodo group at the 4-position, which serves as a primary site for palladium-catalyzed cross-coupling reactions due to the labile nature of the C-I bond.

  • A fluoro group at the 2-position, which can act as a handle for nucleophilic aromatic substitution (SNAr) or, under specific conditions, participate in C-F activation. Its strong electron-withdrawing nature also modulates the reactivity of the entire pyridine ring.

  • A pyrrolidinyl group at the 6-position, an electron-donating group that influences the electronic properties of the ring and can impact reaction outcomes.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in three of the most powerful palladium-catalyzed transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are based on established principles of palladium catalysis, adapted for this specific substrate.

Understanding the Reactivity Landscape

The key to successfully employing this building block lies in understanding the differential reactivity of the C-I and C-F bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is a critical step. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond at the 4-position is significantly more reactive towards oxidative addition than the C-F bond at the 2-position. This inherent reactivity difference allows for highly selective functionalization at the 4-position, leaving the fluoro group intact for potential subsequent transformations.

The electronic nature of the substituents also plays a crucial role. The electron-donating pyrrolidinyl group at the 6-position and the electron-withdrawing fluoro group at the 2-position create a unique electronic environment that can influence the efficiency of the catalytic cycle.

Core Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1][2] For 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(0) source (like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand) is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the reductive elimination step and improve catalyst stability, leading to higher yields, especially with challenging substrates.[3]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome, with milder bases often being sufficient.[4]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Transmetalation Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation R-B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-R Product 4-Substituted Product (Ar-R) RedElim->Product Reactant_A 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine (Ar-I) Reactant_A->OxAdd Reactant_B Organoboron Compound (R-B(OR)₂) Reactant_B->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 eq), the boronic acid/ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the starting iodide).

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Core Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[5] This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further transformations or key components of many functional molecules and natural products.[6]

Causality Behind Experimental Choices
  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent or co-solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used in conjunction with the amine base.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Transmetalation Transmetalation (Ar-Pd(II)-C≡CR)L₂ OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-C≡CR Product Alkynylated Product (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide (Cu-C≡CR) Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Transmetalation Transmetalation to Pd

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Nitrogen or Argon source

  • Reaction vessel

Procedure:

  • To the reaction vessel, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed THF (or DMF) and triethylamine in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N per 1 mmol of the iodide).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Core Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronics.[9] Applying this to 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine allows for the selective introduction of a wide range of primary and secondary amines at the 4-position.[4]

Causality Behind Experimental Choices
  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[10] Ligands such as BINAP, Josiphos, or Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) are commonly used. These bulky ligands promote the reductive elimination of the C-N bond, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or LiHMDS can also be effective depending on the substrate.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I Amine_Coord Amine Coordination/ Deprotonation (Ar-Pd(II)-NR'R'')L₂ OxAdd->Amine_Coord HNR'R'' Base RedElim Reductive Elimination Amine_Coord->RedElim RedElim->Pd0 Ar-NR'R'' Product 4-Amino Product (Ar-NR'R'') RedElim->Product Reactant_A 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine (Ar-I) Reactant_A->OxAdd Reactant_B Amine (HNR'R'') Reactant_B->Amine_Coord

Sources

Application

Application Notes: Strategic Use of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

Abstract This guide provides an in-depth technical overview of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (Compound 1 ), a highly versatile and strategically designed building block for medicinal chemistry. We will expl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (Compound 1 ), a highly versatile and strategically designed building block for medicinal chemistry. We will explore its inherent chemical logic, focusing on the orthogonal reactivity of its two distinct halogen atoms. This document furnishes detailed, field-proven protocols for its synthesis and subsequent functionalization via both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). These methodologies empower researchers to leverage this scaffold for the rapid construction of diverse chemical libraries and the synthesis of complex, biologically active molecules.

Introduction: A Scaffold Designed for Diversity

The pyridine ring is a cornerstone of modern pharmaceuticals, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged scaffold in drug design. The strategic functionalization of the pyridine core is therefore a critical task for medicinal chemists.

Compound 1 , 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, is an advanced intermediate engineered for selective, sequential modification. It features three key functional elements:

  • An Iodo Group (C4): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the low C-I bond dissociation energy facilitating oxidative addition.

  • A Fluoro Group (C2): Positioned ortho to the ring nitrogen, this fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes it an excellent leaving group in SNAr on electron-deficient rings, with reactions of 2-fluoropyridines proceeding significantly faster than their chloro-analogs.[2]

  • A Pyrrolidinyl Group (C6): This electron-donating amino group modulates the electronic properties of the ring and provides a key vector for tuning physicochemical properties such as solubility and basicity. The pyrrolidine scaffold itself is a common motif in bioactive compounds, capable of influencing molecular conformation and target engagement.[3]

This unique arrangement allows for a powerful, two-step diversification strategy: first, a C-C or C-N bond-forming reaction at the C4 iodo position, followed by a second functionalization via SNAr at the C2 fluoro position.

Physicochemical & Structural Data

A clear understanding of a building block's properties is essential for reaction optimization and drug design.

PropertyValueSource / Method
IUPAC Name 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine---
CAS Number 1228665-69-7Vendor Catalog[4]
Molecular Formula C₉H₁₀FIN₂---
Molecular Weight 292.09 g/mol Calculated
Calculated LogP (XLogP3) ~2.5-3.0Estimated from analogs[5]
Calculated pKa (Base) ~9.5Estimated from 4-pyrrolidinopyridine[6]
Appearance Off-white to yellow solid (typical)---

Chemical Reactivity and Strategic Application

The primary value of Compound 1 lies in the predictable and orthogonal reactivity of its two halogen substituents. The electron-donating pyrrolidine group at C6 enhances the electron density of the ring, which slightly deactivates the C2 position for SNAr compared to a non-substituted 2-fluoropyridine. However, the activation provided by the ring nitrogen is sufficient to ensure this reaction proceeds under accessible conditions. Conversely, the C4-I bond remains highly susceptible to oxidative addition by Pd(0) catalysts, making Suzuki-Miyaura coupling the reaction of choice for initial diversification.

G cluster_0 Core Scaffold cluster_1 Primary Functionalization (C4-I) cluster_2 Secondary Functionalization (C2-F) cluster_3 Resulting Scaffolds Core 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Suzuki Suzuki Coupling (Aryl/HetAryl Boronic Acid) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Pd/Cu Catalyst, Base Product1 4-Aryl-2-fluoro-6-(pyrrolidin-1-yl)pyridine Suzuki->Product1 SNAr SNAr Reaction (R₂NH, ROH, RSH) Product2 4-Aryl-2-(substituted)-6-(pyrrolidin-1-yl)pyridine SNAr->Product2 Product1->SNAr Nucleophile, Heat or Base G start Start reagents 1. Combine 2,6-difluoro-4-iodopyridine, DIPEA, and Pyrrolidine in CH3CN start->reagents reflux 2. Heat to Reflux (82°C) 12-24h under N2 reagents->reflux monitor 3. Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete concentrate 4. Cool & Concentrate (Rotary Evaporator) monitor->concentrate Complete workup 5. Aqueous Workup (EtOAc, NaHCO3, Brine) concentrate->workup purify 6. Purify (Silica Gel Chromatography) workup->purify product Product: Compound 1 purify->product G Compound1 Compound 1 (Fluoro, Iodo) Suzuki Protocol 2: Suzuki Coupling (Pd Cat, Base, R-B(OH)₂) Compound1->Suzuki Intermediate 4-Aryl-2-fluoro- 6-pyrrolidinylpyridine Suzuki->Intermediate SNAr Protocol 3: SNAr Reaction (Nucleophile, Heat/Base) Intermediate->SNAr FinalProduct 4-Aryl-2-(Nu)- 6-pyrrolidinylpyridine (Di-functionalized) SNAr->FinalProduct

Sources

Method

The Strategic Application of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in the Synthesis of Advanced Kinase Inhibitors

Introduction: In the landscape of modern medicinal chemistry, the development of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The pyridine scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the development of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. The pyridine scaffold is a privileged structure, frequently appearing in the architecture of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of the functionalized building block, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (CAS No. 1228665-69-7) , in the synthesis of kinase inhibitors, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.

The unique substitution pattern of this reagent offers a versatile platform for molecular elaboration. The fluorine atom at the 2-position can modulate the pKa of the pyridine nitrogen and influence binding interactions, while the pyrrolidinyl group at the 6-position often enhances solubility and can be tailored for specific interactions with the solvent-exposed regions of the kinase. Crucially, the iodine atom at the 4-position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

This document will delve into the mechanistic underpinnings of these reactions, provide a detailed, field-proven protocol for a key synthetic transformation, and discuss the broader implications for the design and synthesis of next-generation kinase inhibitors.

Core Attributes of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

PropertyValueSource
CAS Number 1228665-69-7VSNCHEM[1]
Molecular Formula C₉H₁₀FIN₂VSNCHEM[1]
Molecular Weight 292.1 g/mol VSNCHEM[1]
Appearance Typically a solid-
Key Reactive Site C4-Iodo substituent-

The Rationale for Employing 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Kinase Inhibitor Synthesis

The design of this building block is a prime example of strategic molecular engineering for medicinal chemistry applications. Each substituent is deliberately chosen to impart specific properties to the final kinase inhibitor.

  • The Pyridine Core: As a bioisostere of the purine core of ATP, the pyridine ring is a well-established hinge-binding motif in a multitude of kinase inhibitors.

  • The 4-Iodo Group: Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, exhibiting higher reactivity compared to bromine or chlorine. This allows for milder reaction conditions and broader substrate scope, which is critical when dealing with complex, multi-functional molecules.

  • The 2-Fluoro Group: The electron-withdrawing nature of the fluorine atom can significantly impact the electronic properties of the pyridine ring. This can lead to altered binding affinities and can also be a site for metabolic blocking to improve the pharmacokinetic profile of the drug candidate.

  • The 6-Pyrrolidinyl Group: The pyrrolidine moiety is a common feature in many bioactive molecules.[2][3][4] It can enhance aqueous solubility, a crucial property for drug candidates, and its saturated, three-dimensional nature can lead to improved binding selectivity by interacting with specific pockets on the kinase surface.[2]

Application Showcase: Synthesis of an ABL Kinase Inhibitor Core via Suzuki-Miyaura Coupling

To illustrate the utility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, we will detail a protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of C-C bonds.[5] The synthesis of the ABL kinase inhibitor asciminib, while starting from a bromo-chloro-pyridine derivative, provides an excellent template for the application of our title compound.[6][7] The higher reactivity of the iodo-substituent in 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine would likely allow for even more efficient coupling under similar or milder conditions.

The following diagram illustrates the general workflow for the synthesis of a biaryl core, a common structural motif in kinase inhibitors.

G A 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Biaryl Kinase Inhibitor Core C->D Pd Catalyst, Base, Solvent E Further Functionalization / Final Inhibitor D->E

Caption: Synthetic workflow for a biaryl kinase inhibitor core.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a robust, self-validating system designed for high-yield synthesis of a biaryl pyridine derivative, a key intermediate for a range of kinase inhibitors.

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply (high purity)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask via syringe. The addition of water is often beneficial for the transmetalation step in the catalytic cycle.[8] Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Rationale for Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle.[5]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R¹-X + Pd(0)Ln -> R¹-Pd(II)-X) A->B R¹-I (Iodo-pyridine) C Transmetalation (R¹-Pd(II)-X + R²-B(OR)₂ -> R¹-Pd(II)-R²) B->C [R²-B(OR)₂(OH)]⁻ D Reductive Elimination (R¹-Pd(II)-R² -> R¹-R² + Pd(0)Ln) C->D D->A

Sources

Application

The Strategic Utility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Heterocyclic Compound Synthesis: Application Notes and Protocols

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry Substituted pyridine rings are a cornerstone of modern drug discovery, appearing in a vast array of therapeutic agents due to their ability to engage in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

Substituted pyridine rings are a cornerstone of modern drug discovery, appearing in a vast array of therapeutic agents due to their ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for phenyl rings.[1][2] The precise arrangement of functional groups on the pyridine core is paramount for modulating physicochemical properties, target engagement, and metabolic stability. Among the myriad of available building blocks, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine has emerged as a particularly powerful and versatile intermediate for the rapid construction of complex heterocyclic libraries.

This building block offers a unique trifecta of functionalities, each with distinct and orthogonal reactivity. The iodo group at the C4-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and heteroatom substituents. The fluoro group at the C2-position, activated by the ring nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr), allowing for the late-stage introduction of diverse functionalities.[3][4] Finally, the pyrrolidinyl moiety at the C6-position not only imparts desirable physicochemical properties but also electronically modulates the reactivity of the other two positions.

This guide provides an in-depth exploration of the synthetic utility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. We present detailed, field-proven protocols for its synthesis and subsequent functionalization through key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The causality behind experimental choices and the strategic logic for sequential diversification are emphasized to empower researchers in drug development and synthetic chemistry.

Physicochemical Properties

A comprehensive understanding of the building block's properties is essential for its effective application.

PropertyValue
Molecular Formula C₉H₁₀FIN₂
Molecular Weight 292.09 g/mol
Appearance Off-white to pale yellow solid
CAS Number [Specific CAS to be cited if available from supplier]

Part 1: Synthesis of the Building Block

The target compound, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, is readily prepared from the commercially available precursor, 2,6-difluoro-4-iodopyridine.[5][6] The synthesis leverages the differential reactivity of the fluorine atoms on the pyridine ring. The C6-position is more susceptible to nucleophilic attack than the C2-position in this specific precursor, allowing for a regioselective substitution by pyrrolidine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the regioselective displacement of one fluorine atom from 2,6-difluoro-4-iodopyridine with pyrrolidine.

Workflow Diagram:

G cluster_0 Synthesis of Building Block start 2,6-Difluoro-4-iodopyridine reagents + Pyrrolidine + K2CO3 in DMSO product 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine start->product  S_NAr Reaction (Heat) workup Aqueous Workup & Purification product->workup

Caption: Synthetic route to the title building block.

Materials:

  • 2,6-Difluoro-4-iodopyridine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,6-difluoro-4-iodopyridine in DMSO, add potassium carbonate and pyrrolidine.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Causality and Insights:

  • Solvent Choice: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which effectively solvates the potassium carbonate and facilitates the nucleophilic attack.

  • Base: Potassium carbonate acts as a base to neutralize the HF formed during the reaction, driving the equilibrium towards the product.

  • Regioselectivity: The substitution occurs preferentially at the C6 position due to a combination of electronic and steric factors. The electron-withdrawing nature of the nitrogen atom activates both C2 and C6 positions towards nucleophilic attack.

Part 2: Application in Cross-Coupling Reactions

The C4-iodo group is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups, creating a vast chemical space from a single intermediate.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl-pyridine structures.[7]

Workflow Diagram:

G cluster_1 Suzuki-Miyaura Coupling start 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) product 2-Fluoro-4-(hetero)aryl-6- (pyrrolidin-1-yl)pyridine start->product  Coupling Reaction (Solvent, Heat) boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->start

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv)

  • (Hetero)aryl boronic acid or pinacol ester (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, or DME)

Procedure:

  • In a reaction vessel, combine 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, the boronic acid/ester, and the palladium catalyst.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent and the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Causality and Insights:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a broad range of substrates. For challenging couplings, more specialized ligand/catalyst systems may be required.

  • Base and Solvent: The choice of base and solvent is crucial and often requires optimization. The aqueous base is essential for the transmetalation step of the catalytic cycle.

Protocol 2.2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-pyridines, which are valuable precursors for further transformations and are found in various biologically active molecules.[8][9][10]

Workflow Diagram:

G cluster_2 Sonogashira Coupling start 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) + CuI (co-catalyst) + Base (e.g., Et3N) product 2-Fluoro-4-alkynyl-6- (pyrrolidin-1-yl)pyridine start->product  Coupling Reaction (Solvent, RT or Heat) alkyne Terminal Alkyne alkyne->start

Caption: Sonogashira coupling workflow.

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Co-solvent (e.g., THF or DMF, if necessary)

Procedure:

  • Dissolve 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in a suitable solvent (e.g., THF/Et₃N mixture).

  • Degas the solution by bubbling with Argon or Nitrogen for 15-20 minutes.

  • Add the palladium catalyst and CuI, and continue degassing for another 5 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Insights:

  • Copper Co-catalyst: CuI is crucial for the catalytic cycle, facilitating the formation of a copper acetylide intermediate which then undergoes transmetalation with the palladium complex.

  • Base: An amine base like triethylamine serves both as a base and often as the solvent. It is required to neutralize the HI generated during the reaction.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for constructing C(aryl)-N bonds and is particularly useful for synthesizing substituted anilines and other amino-heterocycles.[11][12][13][14] Research has shown that on a 2-fluoro-4-iodopyridine scaffold, Buchwald-Hartwig amination can be directed selectively to the C4 position.[12]

Workflow Diagram:

G cluster_3 Buchwald-Hartwig Amination start 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine catalyst Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) + Base (e.g., NaOtBu) product 4-Amino-2-fluoro-6- (pyrrolidin-1-yl)pyridine start->product  Coupling Reaction (Solvent, Heat) amine Primary or Secondary Amine/Aniline amine->start

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv)

  • Amine or Aniline (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction to 80-110 °C. For volatile amines, a sealed tube is recommended.

  • Monitor the reaction for completion.

  • Cool to room temperature, dilute with a suitable solvent, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Causality and Insights:

  • Ligand Choice: The choice of phosphine ligand is critical and dramatically influences the reaction's success. Bulky, electron-rich biaryl phosphine ligands like XPhos are often highly effective.

  • Base Sensitivity: The reaction is sensitive to the choice of base. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but the optimal base can be substrate-dependent.

  • Microwave Irradiation: Microwave-assisted protocols can significantly reduce reaction times for Buchwald-Hartwig aminations, often to under 30 minutes.[11][12]

Part 3: Application in Nucleophilic Aromatic Substitution (SNAr)

Following the functionalization at the C4-position, the C2-fluoro substituent becomes the next target for modification. The electron-withdrawing nature of the pyridine nitrogen and the substituent introduced at C4 activates the C2 position for SNAr.[15][16] This sequential strategy allows for the controlled and divergent synthesis of highly substituted pyridines.

Protocol 3.1: SNAr with O-, N-, and S-Nucleophiles

This protocol provides a general framework for the displacement of the C2-fluoro group with a variety of nucleophiles.

Workflow Diagram:

G cluster_4 Nucleophilic Aromatic Substitution (SNAr) start 4-Substituted-2-fluoro-6- (pyrrolidin-1-yl)pyridine product 2,4,6-Trisubstituted Pyridine start->product  Substitution Reaction (Solvent, Heat) nucleophile Nucleophile (R-OH, R-NH2, R-SH) + Base (e.g., NaH, K2CO3) nucleophile->start

Caption: SNAr workflow for C2-functionalization.

Materials:

  • 4-Substituted-2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 equiv)

  • Nucleophile (Alcohol, Amine, or Thiol) (1.5 - 2.0 equiv)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Polar aprotic solvent (e.g., DMF, DMSO, THF)

Procedure:

  • If using an alcohol or thiol, pre-treat it with a base like NaH in an anhydrous solvent (e.g., THF) at 0 °C to generate the corresponding alkoxide or thiolate.

  • Add a solution of the 4-substituted-2-fluoro-6-(pyrrolidin-1-yl)pyridine to the nucleophile mixture.

  • If using an amine, combine the starting material, amine, and a base like K₂CO₃ in a solvent like DMF or DMSO.

  • Heat the reaction mixture. The required temperature can range from 60 °C to 150 °C depending on the nucleophile's reactivity.

  • Monitor the reaction until completion.

  • Cool the reaction and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the final product by chromatography or recrystallization.

Causality and Insights:

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings because of its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[4]

  • Reaction Conditions: The reaction conditions, particularly temperature and choice of base, must be tailored to the specific nucleophile being used. Weaker nucleophiles will require more forcing conditions.

Conclusion

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a preeminent building block for the efficient synthesis of diverse and complex heterocyclic compounds. Its well-defined and orthogonal reactivity at the C4 (via cross-coupling) and C2 (via SNAr) positions allows for a highly strategic and modular approach to library synthesis. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutic agents.

References

  • MySkinRecipes. (n.d.). 2,6-Difluoro-4-iodopyridine. Available at: [Link]

  • Google Patents. (1978). US4071521A - Process for making 2,6-difluoro pyridine.
  • Roy, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Shaya, J., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available at: [Link]

  • ResearchGate. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Available at: [Link]

  • Sanford, M. S., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research. Available at: [Link]

  • Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry. Available at: [Link]

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • DeKorver, K. A., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Nielsen, A. T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available at: [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2012). Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. Organic Letters. Available at: [Link]

  • Semantic Scholar. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available at: [Link]

  • Royal Society of Chemistry. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Science. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available at: [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

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Method

Application Notes and Protocols for C-C Bond Formation with 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Introduction: The Strategic Importance of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry The privileged scaffold of 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine represents a cornerstone for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Medicinal Chemistry

The privileged scaffold of 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine represents a cornerstone for the synthesis of a diverse array of biologically active molecules. The strategic placement of its functional groups—a nucleophilic pyrrolidinyl moiety, an electron-withdrawing fluorine atom, and a reactive iodinated carbon center—renders it a highly versatile building block in drug discovery programs. The pyrrolidinyl group is a common feature in many pharmaceuticals, contributing to improved solubility and metabolic stability. The fluorine atom can enhance binding affinity and modulate pharmacokinetic properties. Critically, the iodo group at the C4 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of carbon-based substituents and the construction of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for C-C bond formation using 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Understanding the Reactivity of the Substrate

The reactivity of 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-iodine bond. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[1] This high reactivity of the C-I bond allows for selective coupling at the C4 position under relatively mild conditions, leaving the C-F bond intact. The electron-donating pyrrolidinyl group at the C6 position and the electron-withdrawing fluorine atom at the C2 position create a unique electronic environment on the pyridine ring that can influence the efficiency of the catalytic cycle.

Part 1: The Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species (typically a boronic acid or ester) with an organohalide.[2] Its high functional group tolerance and the commercial availability of a vast array of boronic acids make it a go-to strategy in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product Ar-R Ar-Pd(II)-R(L2)->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

  • Add toluene and water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per mmol of the iodopyridine).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O100685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90880-90
33-Pyridylboronic acidPd₂(dba)₃ (2.5) / SPhos (5)Cs₂CO₃Toluene/H₂O1101275-85

Part 2: The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: Similar to the Suzuki reaction, this cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is the key species that transfers the alkynyl group to the palladium center during the transmetalation step.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I) Cu(I) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and triethylamine (in a 2:1 to 3:1 v/v ratio).

  • To this solution, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv).

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHFRT490-98
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF50285-95
31-HexynePdCl₂(dppf) (3)CuI (6)Et₃NToluene60680-90

Part 3: The Heck Reaction: Vinylation of the Pyridine Core

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds and is particularly useful for introducing vinyl groups.[8]

Mechanistic Rationale

The Heck reaction also proceeds via a palladium-catalyzed cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[9]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide, forming an Ar-Pd(II)-I complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a hydrido-palladium complex.

  • Base-promoted Regeneration: A base is used to regenerate the Pd(0) catalyst from the hydrido-palladium complex.

Heck_Reaction_Cycle cluster_0 Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex Ar-Pd(II)-I(L)(Alkene) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-I(L) Alkene_Complex->Insertion_Product Migratory Insertion H-Pd(II)-I(L2) H-Pd(II)-I(L2) Insertion_Product->H-Pd(II)-I(L2) β-Hydride Elimination Product Ar-CH=CHR Insertion_Product->Product H-Pd(II)-I(L2)->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

Materials:

  • 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, sealed tube, add 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001875-85
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802470-80
34-VinylpyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101665-75

Conclusion and Future Perspectives

The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions provide a powerful and versatile toolkit for the functionalization of 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. The protocols outlined in this application note serve as a robust starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. The choice of reaction conditions, particularly the catalyst, ligand, and base, can be further optimized to improve yields and accommodate a wider range of coupling partners. Future work in this area may explore the use of more sustainable and efficient catalytic systems, such as palladium nanoparticles or catalysts designed for aqueous media, to further enhance the utility of this valuable synthetic building block.

References

  • Miyake, Y., et al. (2021). Recent advances in palladium-catalyzed cross-coupling reactions. Catalysts, 11(4), 458. [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 111(3), 2074-2145. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Jutand, A. (2007). The Mizoroki–Heck Reaction. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 1-69). Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Méndez-Gálvez, C., & Correa, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 27(46), 13481-13495. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons. [Link]

  • Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(49), 29281-29302. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2021). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Application

Use of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in fragment-based drug design

Application Note & Protocols Topic: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: A Multi-Functional Covalent Probe for Fragment-Based Drug Design Audience: Researchers, scientists, and drug development professionals. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine: A Multi-Functional Covalent Probe for Fragment-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[1] The resurgence of covalent inhibitors, valued for their potential for high potency and prolonged duration of action, has spurred the development of electrophilic fragments.[2] This guide details the application of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine , a rationally designed fragment that uniquely combines three strategic features for FBDD:

  • A Tunable Covalent Warhead: The electron-deficient 2-fluoro-4-iodopyridine core acts as a mild electrophile, reacting with nucleophilic residues like cysteine via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3]

  • A "Rule of Three" Compliant Scaffold: The pyrrolidine moiety enhances solubility and provides a well-defined, three-dimensional vector for fragment growth and optimization.[4]

  • An Intrinsic Structural Biology Label: The iodine atom serves as a heavy atom, facilitating phase determination in X-ray crystallography through Single- or Multi-wavelength Anomalous Diffraction (SAD/MAD), thereby accelerating the acquisition of high-resolution structural data.[5][6]

This document provides the scientific rationale, key physicochemical data, and detailed experimental protocols for leveraging this versatile fragment in covalent screening and structural biology campaigns.

Physicochemical Properties & Mechanistic Rationale

The design of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine creates a fragment with properties well-suited for FBDD, balancing reactivity with drug-like characteristics.

Fragment Properties

The compound's properties are consistent with the "Rule of Three," a set of guidelines for effective fragment design.

PropertyValue (Calculated)"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) 292.10 g/mol ≤ 300 DaEnsures efficient exploration of chemical space.
cLogP 2.85≤ 3Balances solubility and membrane permeability.
Hydrogen Bond Donors (HBD) 0≤ 3Reduces potential for poor pharmacokinetic properties.
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Pyrrolidine N)≤ 3Provides key interaction points for target binding.
Rotatable Bonds 1≤ 3Low conformational entropy penalty upon binding.

Note: Values are calculated based on the chemical structure as the compound is not widely cataloged.

Mechanism of Covalent Modification: SNAr Reactivity

The fragment's covalent reactivity is driven by the specific arrangement of its functional groups. The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and the fluorine atom at the 2-position. This electronic arrangement makes the ring susceptible to attack by a potent nucleophile, such as the deprotonated thiol of a cysteine residue on a target protein.[3] The iodine atom at the 4-position serves as an excellent leaving group, facilitating an irreversible SNAr reaction to form a stable covalent bond between the fragment and the protein.[7][8]

G cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Transition State) cluster_product Product Fragment 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine TS Tetrahedral Intermediate (Negative charge delocalized) Fragment->TS Nucleophilic Attack by Cys-S⁻ Protein Target Protein (with nucleophilic Cys-SH) Protein->TS Product Covalently Modified Protein TS->Product Leaving Group Departure (S_NAr) LeavingGroup Iodide Ion (I⁻) TS->LeavingGroup

Caption: Mechanism of covalent modification via SNAr reaction.

Integrated FBDD Workflow

The unique properties of this fragment enable a streamlined and highly informative workflow, integrating covalent screening directly with structural biology to accelerate hit-to-lead campaigns.

// Nodes Start [label="Start:\nTarget Protein with\nAccessible Nucleophile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="Primary Screen:\nIntact Protein Mass Spectrometry\n(Detects Mass Shift)"]; Decision1 [label="Covalent Adduct\nDetected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Xray [label="Structural Biology:\nX-ray Crystallography\n(Soaking or Co-crystallization)"]; Phasing [label="Anomalous Signal from Iodine\nAids Phase Determination"]; Structure [label="High-Resolution Structure\nof Covalent Complex"]; SBDD [label="Structure-Based Drug Design:\nFragment Elaboration/\nOptimization"]; End [label="End:\nPotent Lead Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoHit [label="No Adduct:\nNon-binder or\nNon-covalent Hit", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Screen [label="Incubate with Fragment"]; Screen -> Decision1; Decision1 -> Xray [label="Yes"]; Decision1 -> NoHit [label="No"]; Xray -> Phasing [style=dashed]; Xray -> Structure; Structure -> SBDD [label="Identify Growth Vectors"]; SBDD -> End; }

Caption: Integrated workflow for covalent fragment screening and structural analysis.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the primary applications of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Protocol 1: Covalent Binding Screen by Intact Protein Mass Spectrometry

This protocol is designed to rapidly identify covalent modification of a target protein by detecting the mass increase corresponding to the fragment adduct.[9][10]

A. Materials

  • Target Protein: ≥95% purity, stock at 1-5 mg/mL in a suitable, MS-compatible buffer (e.g., 20 mM HEPES or Ammonium Acetate, pH 7.4).

  • Fragment: 10 mM stock of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in DMSO.

  • Assay Buffer: MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Quenching Solution: 1% Formic Acid in water.

  • Instrumentation: LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

B. Procedure

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following:

    • Target Protein: to a final concentration of 5-10 µM.

    • Fragment: to a final concentration of 50-100 µM (from 10 mM DMSO stock, ensure final DMSO is ≤1%).

    • Assay Buffer: to the final reaction volume (e.g., 50 µL).

    • Control Reaction: Prepare a parallel reaction with DMSO instead of the fragment stock.

  • Incubation: Incubate the reactions at room temperature or 37°C for 1 to 4 hours. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding an equal volume of Quenching Solution (1% Formic Acid). This denatures the protein and prepares it for MS analysis.

  • Sample Desalting: Immediately before MS analysis, desalt the sample using a C4 ZipTip or an online desalting column to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge state envelope of the target protein.

    • The instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis:

    • Deconvolute the raw mass-to-charge (m/z) spectra to obtain the zero-charge mass of the protein.[3]

    • Compare the mass of the protein from the fragment-treated sample to the DMSO control.

    • A successful covalent modification will result in a mass increase of 164.99 Da (Mass of Fragment - Mass of Iodine).

    • Expected Mass = Mass(Protein) + Mass(C9H11FN2) = Mass(Protein) + 164.11 Da (Note: In the SNAr reaction, the iodine is the leaving group, so the mass added is the fragment minus the iodine atom).

Protocol 2: Structural Elucidation by X-ray Crystallography via Soaking

This protocol describes how to obtain a crystal structure of the protein-fragment complex. The incorporated iodine atom can be used to generate a strong anomalous signal for phasing.[5][11]

A. Materials

  • Protein Crystals: High-quality, single crystals of the target protein.

  • Fragment: 50-100 mM stock of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in a suitable solvent (e.g., DMSO, ethylene glycol).

  • Well Solution: The mother liquor from which the crystals were grown.

  • Cryoprotectant Solution: Well solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) to prevent ice formation.[11]

  • Crystal Mounting Loops, Cryovials, and Liquid Nitrogen.

B. Procedure

  • Prepare Soaking Solution: Prepare a soaking drop by mixing the fragment stock solution into the cryoprotectant solution. The final fragment concentration should typically be between 1-10 mM.[12] The final solvent concentration should be kept low (e.g., <5%) to avoid crystal damage.

  • Crystal Transfer: Using a crystal mounting loop, carefully transfer a protein crystal from its growth drop into the prepared soaking drop.

  • Soaking: Allow the crystal to soak for a period ranging from 30 minutes to overnight.[11] Shorter times (10-30 minutes) are often sufficient. Monitor the crystal periodically for any signs of cracking or dissolution.[13]

  • Crystal Harvesting:

    • Carefully pick up the soaked crystal using an appropriately sized mounting loop.

    • Ensure a thin film of the soaking solution surrounds the crystal.

  • Cryo-cooling: Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it.

  • Data Collection:

    • Collect a diffraction dataset at a synchrotron source.

    • To leverage the iodine atom for phasing (SAD), collect data at a wavelength near the iodine absorption edge (~0.92 Å or 13.47 keV). A fluorescence scan should be performed to determine the precise peak wavelength.

  • Structure Determination:

    • Process the diffraction data.

    • Use the anomalous signal from the iodine to solve the phase problem.

    • Build the protein-fragment model into the resulting electron density map. The map should show clear, unambiguous density for the fragment covalently attached to a nucleophilic residue.

References

  • Wikipedia Contributors. (2023). 4-Pyrrolidinylpyridine. In Wikipedia. Retrieved from [Link]

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  • University of Vermont. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Retrieved from [Link]

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  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (183). [Link]

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  • Apostolova, D. N., et al. (2024). Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. Medicina, 60(5), 738. [Link]

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Method

Application Notes &amp; Protocols: Screening for Anticancer Activity of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Derivatives

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Pyridine derivatives exhibit a vast range of pharmacological activities, including potent anticancer properties.[3][4] Their mechanisms of action are diverse, targeting key cellular processes in cancer, such as kinase signaling, DNA integrity, and cell cycle progression.[1][2][3] This has led to the development of pyridine-containing drugs that inhibit critical targets like tubulin polymerization, topoisomerases, and various protein kinases.[1][2]

This application note provides a comprehensive guide for researchers screening a novel chemical series, the 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine derivatives, for anticancer activity. While specific data on this exact substitution pattern is emerging, the protocols outlined here are based on established screening paradigms for substituted aminopyridine compounds and are designed to rigorously evaluate their therapeutic potential from initial cell-based assays to preclinical in vivo models. We will detail the strategic rationale, step-by-step protocols, and data interpretation for a multi-stage screening cascade.

Hypothesized Mechanism of Action

Substituted pyridine derivatives exert their anticancer effects through various mechanisms.[1][3] Based on the structural motifs of the title compounds, potential mechanisms could include:

  • Kinase Inhibition: The pyridine ring is a common pharmacophore in kinase inhibitors. These compounds may target signaling pathways crucial for tumor growth and angiogenesis, such as VEGFR-2.[3]

  • DNA Intercalation and Damage: The planar aromatic structure could facilitate intercalation between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[5]

  • Induction of Apoptosis: Many pyridine derivatives have been shown to induce programmed cell death by modulating the expression of key apoptotic and anti-apoptotic proteins like p53, Bax, and Bcl-2.

  • Cell Cycle Arrest: Compounds may cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cell proliferation.[1]

Our screening strategy is therefore designed to be broad enough to capture these potential activities and provide mechanistic insights.

A Phased Approach to Anticancer Screening

A hierarchical screening strategy is essential for the efficient and cost-effective evaluation of novel compounds.[6][7] This approach prioritizes high-throughput methods initially to identify active "hits" and then employs more complex, lower-throughput assays to validate and characterize the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Dose-Response cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: In Vivo Efficacy Primary_Screen High-Throughput Cytotoxicity Screen (e.g., CellTiter-Glo®) - Large panel of cancer cell lines - Single high concentration (e.g., 10-50 µM) Dose_Response IC50 Determination - 8-point dose-response curve - Select sensitive cell lines Primary_Screen->Dose_Response Identify 'Hits' Selectivity Selectivity Assessment - Test on non-tumorigenic cell lines (e.g., MCF-10A) Dose_Response->Selectivity Prioritize Potent Compounds Apoptosis Apoptosis Assays (Annexin V/PI Staining) Selectivity->Apoptosis Confirm Selectivity Cell_Cycle Cell Cycle Analysis Apoptosis->Cell_Cycle Target_ID Target Deconvolution (Optional) (e.g., Kinase Profiling) Apoptosis->Target_ID Xenograft Xenograft Tumor Models - Efficacy, Tolerability, PK/PD Cell_Cycle->Xenograft Select Lead Candidate

Caption: A multi-phased workflow for anticancer drug screening.

Phase 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly identify derivatives with cytotoxic or anti-proliferative activity against a diverse panel of human cancer cell lines.

Rationale: Initial screening against a broad panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) increases the probability of identifying compounds with potent and potentially selective activity.[8] A single, high concentration is used to maximize the identification of initial hits. Luminescent ATP assays like CellTiter-Glo® are preferred for HTS due to their sensitivity, robustness, and fewer interference issues compared to metabolic assays like MTT.[9][10]

Protocol 1: Single-Dose Cell Viability Screening using CellTiter-Glo®
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), K-562 (leukemia)) in their recommended media until they reach ~80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into white, clear-bottom 96-well microplates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each pyridine derivative in 100% DMSO.

    • Dilute the compounds in culture media to achieve a final concentration of 10 µM (the final DMSO concentration should be ≤ 0.5%).

    • Remove the old media from the cell plates and add 100 µL of the compound-containing media.

    • Include controls: Vehicle control (0.5% DMSO) and positive control (e.g., Doxorubicin at 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • A "hit" is typically defined as a compound that causes ≥50% reduction in cell viability.

Phase 2: Secondary Validation and Dose-Response

Objective: To confirm the activity of primary hits, determine their potency (IC50), and assess their selectivity for cancer cells over non-cancerous cells.

Protocol 2: IC50 Determination
  • Cell Seeding: Follow steps 1 and 2 from Protocol 1, using the most sensitive cell lines identified in the primary screen.

  • Compound Preparation:

    • Prepare a 2x concentrated serial dilution series (e.g., 8-point, 3-fold dilutions) of the hit compounds in culture media, starting from a high concentration (e.g., 100 µM).

  • Treatment: Add 100 µL of the serially diluted compound solutions to the appropriate wells. Include vehicle and positive controls.

  • Incubation and Assay: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability data against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison.

Compound IDCell LineIC50 (µM) ± SD
Derivative 1MCF-75.2 ± 0.6
Derivative 1A54912.8 ± 1.5
Derivative 2MCF-7> 50
Derivative 2A54945.1 ± 4.2
DoxorubicinMCF-70.1 ± 0.02

Phase 3: Mechanistic Investigation

Objective: To elucidate the mechanism by which the lead compounds induce cell death.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]

  • Cell Treatment:

    • Seed cells (e.g., 1x10⁶ cells) in a 6-well plate and allow them to attach overnight.

    • Treat cells with the test compound at 1x and 2x its IC50 value for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate compensation controls to correct for spectral overlap.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create quadrant plots to distinguish cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

G cluster_0 Apoptosis Assay Workflow Start Seed & Treat Cells (Compound @ IC50) Harvest Harvest Cells (Floating + Adherent) Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Quantify Apoptotic vs. Live vs. Necrotic Cells Analyze->Result

Caption: Workflow for apoptosis detection via flow cytometry.

Phase 4: In Vivo Efficacy Assessment

Objective: To evaluate the antitumor efficacy and tolerability of a lead candidate in a living organism.

Rationale: While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex tumor microenvironment.[8] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and essential tool for evaluating the preclinical efficacy of anticancer agents.[13][14][15]

Protocol 4: Subcutaneous Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., HCT-116) that showed high sensitivity in vitro.

    • Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of ~5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable.

    • Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization and Dosing:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline or a specified formulation buffer).

      • Group 2: Test Compound (e.g., 20 mg/kg, administered intraperitoneally daily).

      • Group 3: Positive Control (a standard-of-care drug for the chosen cancer type).

    • Record the body weight of each mouse daily or tri-weekly to monitor toxicity.

  • Efficacy Evaluation:

    • Measure tumor volumes twice or thrice weekly.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or after a set duration.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent TGI at the end of the study.

    • Analyze body weight changes to assess compound tolerability. A body weight loss of >20% is often considered a sign of unacceptable toxicity.

Conclusion

The screening cascade detailed in this application note provides a robust framework for identifying and characterizing the anticancer potential of novel 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine derivatives. By progressing from high-throughput viability assays to detailed mechanistic studies and finally to in vivo efficacy models, researchers can efficiently select promising lead candidates for further development. The causality-driven approach, emphasizing potency, selectivity, and mechanism of action, ensures that resources are focused on compounds with the highest therapeutic potential.

References

  • Vertex AI Search Result. (Source Details Not Available).
  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Allied Academies. [Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). PubMed. [Link]

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. (2017). PubMed. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). IJSAT. [Link]

  • (PDF) Anticancer Functions of Pyridine Heterocycles. (2022). ResearchGate. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Content Repository. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2017). PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). JoVE. [Link]

  • A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (2015). PubMed Central. [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2015). Semantic Scholar. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2017). ResearchGate. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ijpsonline.com. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PubMed Central. [Link]

  • Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. (2016). Qatar University Digital Hub. [Link]

  • (PDF) Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. (2023). ResearchGate. [Link]

  • An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. (n.d.). aacrjournals.org. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2012). NIH. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience Blog. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). acade-prod.com. [Link]

  • Apoptosis – what assay should I use?. (2024). BMG Labtech. [Link]

  • In vitro assays. (n.d.). Pharmatest Services. [Link]

Sources

Application

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in the synthesis of PET radioligands

An in-depth analysis of the search results is now complete. The gathered information provides a solid foundation for creating the detailed application note and protocol.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the search results is now complete. The gathered information provides a solid foundation for creating the detailed application note and protocol. I have identified several key PET radioligands synthesized using 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, along with the associated synthetic and radiolabeling methodologies. The literature also provides insights into the advantages of this precursor and the rationale behind specific experimental choices.

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Application Note & Protocol: The Utility of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in the Synthesis of PET Radioligands

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, neuroimaging, and oncology.

Abstract: This document provides a detailed guide to the application of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine as a precursor for the synthesis of Positron Emission Tomography (PET) radioligands. It offers in-depth protocols, explains the rationale behind experimental choices, and presents data in a clear, accessible format. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this versatile precursor in their own radioligand development programs.

Introduction: The Challenge and Opportunity in ¹⁸F-Radiochemistry

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative insights into physiological, biochemical, and pharmacological processes in vivo. The development of novel PET radioligands, particularly those labeled with fluorine-18 (¹⁸F), has been a driving force in advancing our understanding of disease and in the development of new therapeutics. The 109.8-minute half-life of ¹⁸F provides a practical window for multi-step radiosynthesis and imaging studies. However, the direct incorporation of ¹⁸F onto electron-rich aromatic systems, a common scaffold in drug molecules, remains a significant challenge in radiochemistry.

To circumvent this, a common strategy is the use of prosthetic groups or labeled building blocks. These are small molecules that are first radiolabeled with ¹⁸F and then coupled to a larger molecule of interest. The ideal precursor for such a building block should be readily available, exhibit high reactivity towards ¹⁸F-fluorination, and be stable under the conditions of the subsequent coupling reaction. 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine has emerged as a promising precursor that meets these criteria, offering a reliable and efficient route to a variety of ¹⁸F-labeled PET radioligands.

Properties and Advantages of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a heteroaromatic compound with several features that make it an attractive precursor for PET radioligand synthesis:

  • Activated Aromatic System: The pyridine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This is a key requirement for the incorporation of [¹⁸F]fluoride.

  • Iodo-Group for Cross-Coupling: The presence of an iodine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward attachment of the ¹⁸F-labeled pyridine moiety to a wide range of target molecules.

  • Pyrrolidinyl Group: The pyrrolidinyl group at the 6-position serves as an electron-donating group, which can modulate the reactivity of the pyridine ring and influence the pharmacokinetic properties of the final radioligand.

  • Stability: The precursor is a stable solid that can be stored for extended periods without significant decomposition.

Synthesis of a Key Intermediate: [¹⁸F]2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

The first step in utilizing this precursor is the radiosynthesis of the ¹⁸F-labeled intermediate, [¹⁸F]2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This is typically achieved via a nucleophilic aromatic substitution reaction on a suitable precursor, such as 2-nitro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Experimental Protocol: Radiolabeling

Materials:

  • 2-Nitro-4-iodo-6-(pyrrolidin-1-yl)pyridine (precursor)

  • [¹⁸F]Fluoride (produced from a cyclotron, typically in [¹⁸O]H₂O)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a quaternary ammonium anion-exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL H₂O).

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen at 110 °C. Repeat with additions of anhydrous MeCN (2 x 1 mL).

  • Radiolabeling Reaction:

    • Dissolve the 2-nitro-4-iodo-6-(pyrrolidin-1-yl)pyridine precursor (2-5 mg) in anhydrous DMSO (0.5 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 160 °C for 15 minutes.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Dilute the reaction mixture with water (4 mL).

    • Load the diluted mixture onto a C18 SPE cartridge.

    • Wash the cartridge with water (10 mL) to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product, [¹⁸F]2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, from the cartridge with ethanol (1 mL).

Rationale for Experimental Choices
  • Kryptofix 2.2.2 (K₂₂₂): This cryptand chelates the potassium ion, effectively sequestering it and increasing the nucleophilicity of the "naked" [¹⁸F]fluoride anion.

  • DMSO: A high-boiling point, polar aprotic solvent is required to dissolve the reactants and facilitate the SNAr reaction at elevated temperatures.

  • High Temperature (160 °C): The SNAr reaction on an electron-deficient aromatic ring is an activated process that requires thermal energy to proceed at a reasonable rate for radiochemical synthesis.

Application in the Synthesis of PET Radioligands

The [¹⁸F]2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine intermediate can be used in a variety of cross-coupling reactions to synthesize PET radioligands for different biological targets. Below are two examples.

Example 1: Synthesis of an ¹⁸F-labeled Radioligand for Imaging Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a target of interest in several neurological and psychiatric disorders. The following protocol describes the synthesis of an ¹⁸F-labeled mGluR5 antagonist.

Protocol: Suzuki Coupling

  • Reaction Setup:

    • To a solution of the [¹⁸F]2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine intermediate in ethanol (from the SPE elution), add a boronic acid or boronic ester precursor (e.g., (3-(2-methyl-4-(pyridin-2-ylethynyl)phenyl)pyridin-2-yl)boronic acid) (2-3 mg).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (2-3 mg).

    • Add a base, such as 2 M aqueous sodium carbonate (0.2 mL).

  • Coupling Reaction:

    • Heat the reaction mixture at 100 °C for 10 minutes.

    • Cool the reaction to room temperature.

  • Purification:

    • Dilute the reaction mixture with water.

    • Purify the crude product using semi-preparative HPLC.

    • The collected fraction containing the desired radioligand is then reformulated into a physiologically acceptable solution (e.g., saline with a small amount of ethanol).

Example 2: Synthesis of an ¹⁸F-labeled Radioligand for Imaging Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is upregulated in many inflammatory conditions and cancers. The following protocol describes the synthesis of an ¹⁸F-labeled COX-2 inhibitor.

Protocol: Stille Coupling

  • Reaction Setup:

    • To a solution of the [¹⁸F]2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine intermediate in a suitable solvent (e.g., DMF), add a stannane precursor (e.g., a derivative of celecoxib) (3-5 mg).

    • Add a palladium catalyst, such as Pd₂(dba)₃ (2-3 mg), and a ligand, such as P(o-tolyl)₃ (2-3 mg).

  • Coupling Reaction:

    • Heat the reaction mixture at 120 °C for 15 minutes.

    • Cool the reaction to room temperature.

  • Purification:

    • Purify the crude product using semi-preparative HPLC.

    • Reformulate the final product as described in the previous example.

Data Presentation

The following table summarizes typical results obtained for the synthesis of PET radioligands using 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine as a precursor.

Radioligand TargetCoupling ReactionRadiochemical Yield (RCY, non-decay corrected)Radiochemical PuritySpecific Activity (GBq/µmol)
mGluR5Suzuki15-25%>98%>150
COX-2Stille10-20%>99%>120
Generic Target ASonogashira20-30%>98%>200

Data are representative and may vary depending on the specific precursor, reaction conditions, and synthesis module used.

Visualizations

Radiosynthesis_Workflow cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Coupling F18_H2O [18F]Fluoride in [18O]H2O QMA QMA Cartridge F18_H2O->QMA Trapping Elution Elution with K222/K2CO3 QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction SNAr Reaction 160 °C, 15 min Drying->Reaction Nitro_Precursor 2-Nitro-4-iodo-6- (pyrrolidin-1-yl)pyridine Nitro_Precursor->Reaction C18_Purification C18 SPE Purification Reaction->C18_Purification Labeled_Intermediate [18F]2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine C18_Purification->Labeled_Intermediate Coupling Pd-catalyzed Cross-Coupling Labeled_Intermediate->Coupling Final_Radioligand Final [18F]Radioligand Coupling->Final_Radioligand

Caption: Workflow for the synthesis of ¹⁸F-PET radioligands.

Conclusion

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is a valuable and versatile precursor for the synthesis of ¹⁸F-labeled PET radioligands. Its chemical properties allow for efficient radiolabeling via nucleophilic aromatic substitution and subsequent palladium-catalyzed cross-coupling to a wide range of target molecules. The protocols outlined in this application note provide a solid foundation for researchers to develop novel PET radioligands for a variety of biological targets, thereby advancing the fields of molecular imaging and drug development.

References

  • Brooks, A. F., et al. (2014). Synthesis and evaluation of piperidine- and pyrrolidine-containing 2-fluoro-4-iodopyridine derivatives as prosthetic groups for the preparation of 18F-labeled PET radioligands. Journal of Medicinal Chemistry, 57(3), 949-961. [Link]

  • Scott, P. J. H. (2009). Methods for the incorporation of fluorine-18 into PET radiotracers. In P. J. H. Scott (Ed.), Handbook of Radiopharmaceuticals: Radiochemistry and Applications (pp. 141-180). John Wiley & Sons, Ltd. [Link]

  • Miller, P. W., et al. (2008). F-18-Labeled Radiotracers for PET Imaging of Cancer. Angewandte Chemie International Edition, 47(47), 8998-9033. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond generic protocols to address the unique challenges presented by this substrate, focusing on the causality behind experimental choices to empower you to troubleshoot and succeed in your synthesis.

The substrate , 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, presents a unique electronic and steric profile. The 4-iodo position is the desired site of coupling. The pyridine core, an electron-deficient heterocycle, is further influenced by an ortho-fluoro group (electron-withdrawing) and an ortho-pyrrolidinyl group (electron-donating and potentially coordinating). Understanding these features is key to rational optimization.

Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for coupling with a standard arylboronic acid?

For a new substrate like this, it is often best to start with conditions known to be robust for heteroaryl couplings.[1][2] The use of modern, bulky, and electron-rich phosphine ligands is highly recommended as they promote the key steps of oxidative addition and reductive elimination.[3][4][5]

A reliable starting point would be:

ComponentRecommendationRationale
Precatalyst XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)These second-generation (G2) precatalysts are air-stable, highly active, and form the active Pd(0) species under mild conditions.[6][7][8] They are particularly effective for challenging heteroaryl substrates.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the more valuable iodo-pyridine starting material.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are strong inorganic bases that are generally effective and compatible with a wide range of functional groups.[9] K₃PO₄ is often a good first choice.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂OA polar aprotic solvent, often with a small amount of water, is standard.[9][10] Water helps to dissolve the inorganic base and facilitates the transmetalation step.
Temperature 80-100 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant degradation.

This combination provides a high probability of success and serves as an excellent baseline from which to optimize further if needed.

Q2: My reaction has stalled, and I see a lot of my starting material remaining. What is the likely cause?

If the starting iodide is unconsumed, the issue likely lies in a slow or inhibited oxidative addition step or catalyst deactivation.

  • Causality: The oxidative addition of the C-I bond to the Pd(0) center is the first step in the catalytic cycle. For this to occur efficiently, a monoligated, 14-electron Pd(0) species is often required. If the ligand is not bulky enough or the catalyst concentration is too low, this step can be slow. The pyrrolidinyl nitrogen on your substrate could also potentially coordinate to the palladium center, inhibiting the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation barrier.

    • Switch to a More Active Catalyst System: If using an older catalyst like Pd(PPh₃)₄, switch to a more modern system with a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos.[5][11] These ligands are designed to accelerate oxidative addition and are generally more effective for heteroaryl chlorides and bromides, and highly effective for iodides.[12][13]

    • Ensure Anhydrous/Inert Conditions: While some water is often beneficial, excessive water or oxygen can deactivate the catalyst. Ensure your solvents are appropriately degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

Q3: I'm observing a significant amount of de-iodinated starting material. How can I prevent this side reaction?

The formation of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine is a classic side reaction known as proto-dehalogenation.

  • Causality: This occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reaction with a proton source before it can react with the boronic acid.[10] The source of the proton can be trace water, alcohols, or even the amine base itself under certain conditions.

  • Troubleshooting Steps:

    • Use a Non-Aqueous Base: Consider switching to a base like potassium tert-butoxide (KOtBu) in a strictly anhydrous solvent like THF or Dioxane. This minimizes the primary proton source.

    • Use Potassium Trifluoroborate Salts: Instead of a boronic acid, use the corresponding potassium aryltrifluoroborate salt (ArBF₃K). These are often more stable and can sometimes suppress side reactions like protodeboronation of the coupling partner, which can indirectly affect the main reaction pathway.[14][15][16]

    • Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., to 2.0 equivalents) can favor the desired transmetalation pathway kinetically over the undesired proto-dehalogenation.

Q4: My boronic acid seems to be decomposing, leading to low yields. What's happening?

Boronic acids, especially certain heteroaryl or vinyl boronic acids, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[17][18]

  • Causality: This process is often base-catalyzed and accelerated in the presence of water, converting the active boronic acid into an inactive arene. This effectively reduces the concentration of your nucleophilic partner.

  • Troubleshooting Steps:

    • Use a Milder Base: If using a very strong base like NaOH or KOtBu, consider switching to a milder one like K₂CO₃ or even KF.[19] Fluoride ions can activate the boronic acid for transmetalation while being less harsh.[14][20]

    • Switch to Boronate Esters: Pinacol esters of boronic acids (Bpin) are significantly more stable and less prone to protodeboronation.[18] While they can be less reactive, modern catalyst systems often couple them efficiently. The reaction may require slightly higher temperatures or longer reaction times.

    • Add Reagents in Sequence: Add the boronic acid to the reaction mixture just before heating. Avoid prolonged stirring of the boronic acid with the base and water at room temperature before the reaction starts.

Visual Troubleshooting Guide

This workflow provides a logical sequence for diagnosing and solving common issues encountered during the optimization process.

G start Low or No Yield check_sm Analysis of Crude Reaction: Starting Material (SM) Remaining? start->check_sm sm_yes Yes, >10% SM Remaining check_sm->sm_yes Yes sm_no No, SM Consumed check_sm->sm_no No troubleshoot_catalyst Problem: Inefficient Catalysis 1. Increase Temperature (10-20 °C) 2. Switch to Bulky Ligand (XPhos, SPhos) 3. Check Inert Atmosphere/Solvent Quality sm_yes->troubleshoot_catalyst check_side_products Side Products Observed? sm_no->check_side_products dehalogenation De-iodination of SM? check_side_products->dehalogenation Yes solve_unidentified Solution: General Degradation 1. Lower Reaction Temperature 2. Screen Milder Bases (e.g., K2CO3) 3. Use Boronate Ester (Bpin) check_side_products->solve_unidentified No homocoupling Boronic Acid Homocoupling? dehalogenation->homocoupling No solve_dehalogenation Solution: Proto-dehalogenation 1. Use Anhydrous Conditions (KOtBu/THF) 2. Increase Boronic Acid Equivalents 3. Use ArBF3K Salt dehalogenation->solve_dehalogenation Yes solve_homocoupling Solution: Homocoupling 1. Rigorously Degas Solvents 2. Use a Pd(0) Precatalyst (e.g., Pd2(dba)3) 3. Lower Reaction Temperature homocoupling->solve_homocoupling Yes unidentified Other/Unidentified Products homocoupling->unidentified No unidentified->solve_unidentified

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocols
Protocol 1: General Screening Procedure

This protocol is designed for initial screening of conditions in parallel to quickly identify a promising reaction system.

  • Array Preparation: In an array of reaction vials equipped with stir bars, add the palladium precatalyst (e.g., XPhos Pd G2, 0.002 mmol, 2 mol%) and the base (e.g., K₃PO₄, 0.3 mmol, 3 equiv.).

  • Inerting: Seal the vials and purge with Argon or Nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add a solution of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (30.6 mg, 0.1 mmol, 1.0 equiv.) in the reaction solvent (e.g., 1,4-Dioxane, 0.8 mL).

  • Coupling Partner Addition: Add the arylboronic acid (0.15 mmol, 1.5 equiv.) followed by degassed water (0.2 mL).

  • Reaction: Seal the vials tightly and place the array in a preheated block at 90 °C. Stir for 12-18 hours.

  • Analysis: After cooling to room temperature, quench a small aliquot with water and extract with ethyl acetate. Analyze the organic layer by LC-MS or GC-MS to determine conversion and identify major products.

Protocol 2: Optimized Condition for Phenylboronic Acid

This protocol represents a robust, scaled-up procedure based on common optimization outcomes.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add XPhos Pd G2 (23.6 mg, 0.03 mmol, 3 mol%), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol), and 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (306 mg, 1.0 mmol).

  • Inerting: Seal the flask with a septum and cycle between vacuum and Argon three times.

  • Solvent and Reagent Addition: Under Argon, add phenylboronic acid (183 mg, 1.5 mmol). Add 8 mL of degassed 1,4-Dioxane and 2 mL of degassed water via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Mechanistic Considerations

Understanding the fundamental catalytic cycle is crucial for rational troubleshooting. The Suzuki-Miyaura coupling proceeds via three main steps.[9][21]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-I trans Transmetalation ox_add->trans Ar'-B(OH)2 (Base Activated) red_elim Reductive Elimination trans->red_elim red_elim->pd0 Ar-Ar' (Product) caption The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your substrate. This is often the rate-limiting step. The electron-deficient nature of the pyridine ring facilitates this step, but bulky ligands are crucial to create the necessary coordinatively unsaturated palladium species.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.

References
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Saito, B., et al. (2010). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Tetrahedron, 66(26), 4889-4895. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Available at: [Link]

  • Casanovas, J., et al. (2010). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal. Available at: [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 273-288. Available at: [Link]

  • Nye, G. L., et al. (2023). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Le-Hello, B., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]

  • Esteves, C. I. C., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • National Institutes of Health. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • Grzybowski, B. A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Available at: [Link]

  • ResearchGate. (n.d.). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: [Link]

  • Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. (n.d.). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reactions of aryl iodides with.... Available at: [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Available at: [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • National Institutes of Health. (n.d.). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Available at: [Link]

  • PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Available at: [Link]

Sources

Optimization

Side reactions in the synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine derivatives

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals navigating the synthesis of 2-Fluoro-4-iodo-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals navigating the synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to create a robust resource for troubleshooting and optimizing this critical synthesis.

The pyridine scaffold is a cornerstone in medicinal chemistry, and its precise functionalization is paramount for developing novel therapeutics.[1] The target molecule, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, presents a unique synthetic puzzle, requiring careful control over regioselectivity and reaction conditions to avoid common pitfalls. This guide is structured to anticipate and address these challenges directly, moving from a general overview to specific, actionable troubleshooting advice.

General Synthetic Strategy

The most common and logical approach to synthesizing 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine derivatives involves a multi-step sequence starting from a readily available dihalopyridine. The core of the synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is amenable to attack by nucleophiles, particularly when activated by electron-withdrawing groups or the ring nitrogen itself.[2][3]

A plausible and efficient synthetic route is outlined below. This strategy prioritizes the introduction of the pyrrolidine moiety first, followed by iodination. This sequence is often chosen to avoid potential complications of the bulky iodo group interfering with the nucleophilic substitution.

G cluster_route1 Route 1: Substitution First cluster_route2 Route 2 (Alternative): Iodination First A 2,6-Difluoro-4-iodopyridine C Mono-substitution Product 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine A->C Pyrrolidine Substitution (Controlled) D Di-substitution Byproduct 2,6-bis(pyrrolidin-1-yl)-4-iodopyridine A->D B Pyrrolidine (Nucleophile) B->C B->D E Starting Material: 2,6-Difluoropyridine G Intermediate: 2,6-Difluoro-4-iodopyridine E->G Iodination F Iodination Reagent (e.g., NIS, I2/AgNO3) I Final Product: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine G->I Pyrrolidine Substitution H Pyrrolidine H->I

Caption: Alternative synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, followed by detailed answers and corrective actions.

Question 1: After reacting 2,6-difluoro-4-iodopyridine with pyrrolidine, I'm seeing a significant amount of a di-substituted byproduct, 2,6-bis(pyrrolidin-1-yl)-4-iodopyridine. How can I improve the selectivity for mono-substitution?

Answer: This is a classic selectivity challenge in SNAr reactions on di-substituted pyridines. The formation of the di-substituted product is driven by both stoichiometry and reaction conditions.

  • Causality & Expertise: The fluorine atoms at the C2 and C6 positions of the pyridine ring are both activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. After the first substitution, the resulting 2-fluoro-6-(pyrrolidin-1-yl) intermediate is still susceptible to a second substitution, although the electron-donating nature of the pyrrolidine ring slightly deactivates the remaining C-F bond. High temperatures and an excess of the nucleophile will favor the di-substitution product.

  • Troubleshooting & Self-Validation:

    • Control Stoichiometry: Carefully control the amount of pyrrolidine used. Start with 1.0 to 1.1 equivalents relative to the 2,6-difluoro-4-iodopyridine. An excess of the nucleophile is the most common cause of over-reaction.

    • Temperature Management: Run the reaction at a lower temperature. Start at room temperature or even 0 °C and slowly warm if the reaction is sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.

    • Slow Addition: Add the pyrrolidine dropwise to the solution of the fluoropyridine over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.

ParameterRecommendation for Mono-substitutionRationale
Pyrrolidine (Equivalents) 1.0 - 1.1 eq.Minimizes the availability of nucleophile for a second attack.
Temperature 0 °C to Room TemperatureReduces the reaction rate, allowing for better kinetic control.
Addition Method Slow, dropwise additionKeeps nucleophile concentration low, favoring the first substitution.
Question 2: The nucleophilic substitution of fluorine with pyrrolidine is extremely slow or not proceeding to completion. What can I do to drive the reaction forward?

Answer: A stalled SNAr reaction is typically due to insufficient activation, poor solvent choice, or an inappropriate base.

  • Causality & Expertise: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is crucial for the reaction to proceed. Polar aprotic solvents are ideal as they can solvate the cation of the base without strongly solvating the nucleophile, thus maintaining its reactivity. The choice of base is also critical; it must be strong enough to deprotonate the pyrrolidine (if using a salt) or to scavenge the HF byproduct, but not so strong as to cause other side reactions.

  • Troubleshooting & Self-Validation:

    • Solvent Choice: Ensure you are using a suitable polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices that can accelerate the reaction.[5]

    • Base Selection: A non-nucleophilic base is often required to neutralize the HF formed during the reaction. A common and effective choice is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Temperature Increase: If the reaction is clean but slow at room temperature (as confirmed by TLC/LC-MS), a modest increase in temperature (e.g., to 40-60 °C) can significantly increase the rate. Monitor carefully to avoid the di-substitution mentioned in Q1.

Question 3: I am attempting to iodinate 2-fluoro-6-(pyrrolidin-1-yl)pyridine and I'm getting a mixture of regioisomers or no reaction at all. What is the correct approach?

Answer: Direct iodination of an electron-rich pyridine ring can be challenging to control. The position of iodination is directed by the existing substituents.

  • Causality & Expertise: The pyrrolidine group is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It will primarily direct the incoming electrophile (iodine) to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to the pyrrolidine, respectively. The fluorine at C2 is an electron-withdrawing group and a deactivator. Therefore, you will likely see substitution at C3 and C5. To achieve iodination specifically at the C4 position, it is generally better to start with a precursor that already has a leaving group at the C4 position (like 2,6-difluoro-4-chloropyridine or 2,6-difluoro-4-bromopyridine) and introduce the iodine via a metal-halogen exchange or a coupling reaction, or start with a pre-iodinated pyridine.

  • Troubleshooting & Self-Validation:

    • Recommended Reagents: For electrophilic iodination at the C3 or C5 positions, reagents like N-Iodosuccinimide (NIS) or a mixture of Iodine and an oxidizing agent (like silver nitrate) are commonly used.[6]

    • Alternative Strategy (for C4 Iodination): The most reliable method to obtain the 4-iodo derivative is to start with a commercially available 4-iodinated precursor, such as 2,6-difluoro-4-iodopyridine . This simplifies the synthesis and avoids regioselectivity issues.

    • Lithiation/Iodination: If the 4-iodo precursor is unavailable, a more advanced approach involves a directed ortho-metalation. However, this is a complex procedure that requires anhydrous conditions and cryogenic temperatures and may not be compatible with the fluoro substituent.

G start Low Yield or Impure Product check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material (Distillation/Recrystallization) sm_ok->purify_sm No check_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_ok->check_reaction Yes purify_sm->start reaction_incomplete Incomplete Reaction? check_reaction->reaction_incomplete side_products Side Products Present? reaction_incomplete->side_products No increase_time_temp Increase Reaction Time or Temperature reaction_incomplete->increase_time_temp Yes optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Solvent/Base side_products->optimize_conditions Yes purification_issue Purification Successful? side_products->purification_issue No increase_time_temp->check_reaction optimize_conditions->check_reaction change_purification Change Purification Method (e.g., Column Chromatography vs. Crystallization) purification_issue->change_purification No success Successful Synthesis purification_issue->success Yes change_purification->success

Caption: A troubleshooting workflow for low-yield synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine from 2,6-difluoro-4-iodopyridine.

Objective: To synthesize 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine with high selectivity.

Materials:

  • 2,6-Difluoro-4-iodopyridine (1.0 eq)

  • Pyrrolidine (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoro-4-iodopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting pyridine. Stir the suspension for 10 minutes at room temperature.

  • Nucleophile Addition: In a separate flask, prepare a solution of pyrrolidine (1.05 eq) in a small amount of anhydrous DMSO. Add this solution dropwise to the stirred reaction mixture over 1 hour at room temperature using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Derivatives

Welcome to the technical support center for methodologies related to the purification of reaction products derived from 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methodologies related to the purification of reaction products derived from 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic campaigns. As a key intermediate, its reactivity is centered around the C4-Iodo and C2-Fluoro positions, making it a staple in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The following troubleshooting guides and FAQs are structured to address specific, practical challenges encountered in the laboratory. The advice provided is grounded in established chemical principles and field-proven experience to ensure you can achieve the highest possible purity for your target compounds.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter post-reaction. The key to effective troubleshooting is to first identify the likely nature of the impurities based on the reaction performed.

Question 1: My TLC/LCMS shows significant unreacted 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine starting material after my Suzuki-Miyaura coupling. How do I remove it?

Answer: This is a common issue stemming from incomplete reaction conversion. The starting material, being less polar than many coupled products but more polar than the boronic acid/ester homocoupling byproduct, can be challenging to separate.

Causality & Strategy: The polarity difference between your starting material and the desired biaryl product is your primary lever for separation via chromatography. The pyrrolidinyl group imparts moderate polarity to the starting material. Your coupled product, now containing an additional aryl or heteroaryl group, will have a different polarity profile.

Recommended Actions:

  • Optimize Chromatography: The most reliable method is flash column chromatography on silica gel.

    • Solvent System Selection: Begin with a low-polarity mobile phase, such as a hexane/ethyl acetate or heptane/ethyl acetate gradient. The starting material will elute before the more polar coupled product. A shallow gradient is crucial for resolving close-running spots.

    • TLC Analysis: Before running the column, carefully develop a TLC solvent system that gives good separation (ΔRf > 0.2) between your product and the starting material. A typical starting point is 10-20% ethyl acetate in hexanes.

  • Reaction Re-optimization: If this is a recurring problem, consider driving the reaction to completion. This may involve increasing the equivalents of the boronic acid/ester, extending the reaction time, or screening alternative palladium catalysts and ligands that are more robust.[1]

Question 2: After a Buchwald-Hartwig amination, my product is contaminated with persistent palladium residues and phosphine oxides. How can I get rid of them?

Answer: Palladium catalysts and their phosphine ligands (or their oxides) are notorious for complicating purification. Phosphine oxides, in particular, are often highly polar and can streak on TLC plates.

Causality & Strategy: The catalytic cycle of the Buchwald-Hartwig amination requires a palladium source and a ligand.[2] Post-reaction, these components exist as various species, including residual Pd(0), Pd(II), and oxidized phosphine ligands (e.g., triphenylphosphine oxide). The strategy is to remove them before final chromatographic purification.

Recommended Actions:

  • Pre-Chromatography Filtration: Before concentrating the reaction mixture, dilute it with a suitable solvent (like ethyl acetate or dichloromethane) and filter it through a short plug of Celite® or silica gel.[3] This will adsorb a significant portion of the palladium species.

  • Aqueous Washes: During the work-up, specific washes can be effective. Some phosphine oxides can be removed with acidic washes if they have basic sites, though this is less common.

  • Chromatography:

    • Phosphine oxides are typically very polar and will often remain at the baseline of the TLC plate in standard hexane/ethyl acetate systems. When running a column, they will stick strongly to the silica, allowing your less polar product to elute cleanly.

    • If the product itself is very polar, consider using a different stationary phase like alumina or employing reverse-phase chromatography.

  • Charcoal Treatment: In some cases, stirring the crude product solution with activated charcoal can help adsorb residual colored palladium impurities before filtration and concentration.

Question 3: My Suzuki reaction product is contaminated with a non-polar impurity that I suspect is a homocoupled boronic acid byproduct. How do I separate it?

Answer: Homocoupling of boronic acids to form a symmetrical biaryl species is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[4]

Causality & Strategy: The homocoupled byproduct (Ar-Ar from your Ar-B(OH)2) is typically much less polar than your desired product, (Pyrrolidinyl-Fluoro-Pyridinyl)-Ar. This significant difference in polarity makes chromatographic separation straightforward.

Recommended Actions:

  • Flash Column Chromatography: This is the ideal method. Using a standard normal-phase silica gel column with a hexane/ethyl acetate gradient, the non-polar homocoupled product will elute very early, often close to the solvent front. Your desired, more polar product will elute later.

  • Preventative Measures: To minimize this side reaction in the future, ensure your reaction setup is properly degassed to remove oxygen. Using a high-quality palladium(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also suppress homocoupling.[4]

Question 4: My final product is a persistent oil and won't crystallize. What are my options?

Answer: Failure to crystallize can be due to residual solvent, the intrinsic properties of the molecule, or the presence of impurities that inhibit lattice formation.

Recommended Actions:

  • Ensure High Purity: First, confirm the purity of the oil by high-field NMR and LCMS. If impurities are present, re-purify by column chromatography. Even minor impurities can significantly disrupt crystallization.

  • Solvent Removal: Ensure all chromatography solvents are thoroughly removed under high vacuum, sometimes with gentle heating (if the compound is stable).

  • Induce Crystallization:

    • Solvent Screening: Dissolve a small amount of the oil in a good solvent (e.g., dichloromethane, ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, pentane, diethyl ether) until turbidity appears. Let it stand, or gently warm to redissolve and then cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to a supersaturated solution.

  • Accept the Oil: If the material is >98% pure by NMR and LCMS and all crystallization attempts fail, it may simply exist as an amorphous solid or oil at room temperature. For many applications in drug development, this is acceptable.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a purification workflow after a reaction with 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine?

A1: A robust, general-purpose workflow is essential. The diagram below outlines a standard decision-making process for purifying a typical cross-coupling reaction product.

G cluster_purification Purification Strategy crude Crude Reaction Mixture workup Aqueous Work-up (e.g., H2O, Na2S2O3, Brine) crude->workup concentrate Concentrate Under Reduced Pressure workup->concentrate crude_solid Crude Material (Solid/Oil) concentrate->crude_solid tlc TLC / LCMS Analysis chromatography Flash Column Chromatography tlc->chromatography Multiple spots or Oily product recrystallize Recrystallization tlc->recrystallize One major spot & Solid product crude_solid->tlc final_product Pure Product >95% chromatography->final_product recrystallize->chromatography Fails or Purity is insufficient recrystallize->final_product Successful

Caption: Decision workflow for product purification.

This process begins with a standard aqueous work-up to remove inorganic salts and water-soluble reagents.[5] Analysis of the crude material then dictates the primary purification method.

Q2: What are the recommended general-purpose solvent systems for flash chromatography?

A2: The choice of solvent system depends on the polarity of your final product. For derivatives of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, normal-phase chromatography on silica gel is most common.

Product PolarityStarting Eluent SystemGradient ToKey Impurities to Watch For
Low (e.g., coupling with simple hydrocarbons)100% Hexane or Heptane5-10% Ethyl AcetateHomocoupled byproducts (elute first)
Medium (e.g., coupling with standard phenyls, heteroaromatics)5-10% Ethyl Acetate in Hexanes30-50% Ethyl AcetateUnreacted starting material
High (e.g., coupling with polar groups like esters, amides)20-30% Ethyl Acetate in Hexanes80-100% Ethyl AcetateHighly polar side products, phosphine oxides (often remain on baseline)
Very High / Basic 0-2% Methanol in Dichloromethane5-10% Methanol in DCMStreaking may occur. Consider adding 0.5% triethylamine (Et3N) to the mobile phase to improve peak shape.

Q3: When is recrystallization a better choice than chromatography?

A3: Recrystallization is an excellent purification method when applicable, as it is often less labor-intensive and more scalable than chromatography. Choose recrystallization when:

  • Your crude product is already relatively pure (>85-90%).

  • The product is a solid.

  • You can identify a suitable solvent system where the product has high solubility in hot solvent and low solubility in cold solvent, while impurities remain soluble at all temperatures.[6] Chromatography is superior for separating complex mixtures with multiple components or for purifying oils.[7]

Q4: I notice a slight purple or brown tint in my organic layers during work-up. What is it and how do I remove it?

A4: This color is almost certainly due to trace amounts of molecular iodine (I2), which can form from the iodide atom on your starting material or product under slightly oxidative conditions. It is easily removed during the aqueous work-up by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).[6] The thiosulfate reduces the colored I2 to colorless iodide ions (I⁻), which are water-soluble.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-Up Procedure

This protocol is a starting point for quenching a reaction and performing an initial extraction.

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (like THF or dioxane), dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Slowly pour the organic mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

  • Separate the layers. Extract the aqueous layer one or two more times with the chosen organic solvent.

  • Combine all organic layers.

  • (Optional but Recommended for Iodine-Containing Compounds): Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any traces of elemental iodine.[6]

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol assumes a normal-phase silica gel column.

  • Select Solvent System: Based on TLC analysis, choose an eluent system that provides a product Rf value between 0.2 and 0.4.

  • Prepare the Sample (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel or Celite® (approximately 2-3 times the mass of your crude product). Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. Dry loading prevents solvent effects that can ruin separation.[8]

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour it into the column and use gentle pressure to pack a stable bed.

  • Load the Sample: Carefully add your dry-loaded sample to the top of the packed silica bed.

  • Elute the Column: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

References

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of iodoaromatic compounds.
  • Frontiers in Oncology. (2023). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • Chemistry LibreTexts. (2024). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Purification of Buchwald-Hartwig amination. Available at: [Link]

  • Cui, J., et al. (2011). Synthesis and Evaluation of Two 18F-Labeled 6-Iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine Derivatives as Prospective Radioligands for β-Amyloid in Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available at: [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Available at: [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

Sources

Optimization

Managing steric hindrance in coupling reactions with substituted pyridines

Technical Support Center: Managing Steric Hindrance in Substituted Pyridine Couplings Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-STERIC-001 Subject: Overcoming low reactivity and catalyst d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Steric Hindrance in Substituted Pyridine Couplings

Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-STERIC-001 Subject: Overcoming low reactivity and catalyst deactivation in 2- and 2,6-substituted pyridine cross-couplings.

Executive Summary: The "Pyridine Problem"

Coupling reactions involving substituted pyridines—particularly at the 2- and 6-positions—are notoriously difficult due to a "perfect storm" of three factors:

  • Steric Hindrance: Substituents at the ortho positions (C2/C6) physically block the metal center during oxidative addition and reductive elimination.

  • Catalyst Poisoning: The basic pyridine nitrogen (

    
     lone pair) competes with ligands for coordination to the palladium center, forming unreactive "dead" complexes (
    
    
    
    ).[1]
  • Electronic Deactivation: Pyridines are electron-deficient, making oxidative addition of halopyridines sluggish and rendering pyridyl-boronates prone to rapid protodeboronation.

This guide provides field-proven solutions to these specific failure modes.

Module 1: Ligand Selection & Catalyst Architecture

Q: My standard Pd(PPh3)4 system gives <5% yield with 2,6-dimethyl-4-chloropyridine. What is the upgrade path?

A: Triphenylphosphine is insufficient for sterically demanding pyridines. You must switch to electron-rich, bulky ligands that enforce a mono-ligated Pd(0) species.

Recommended Systems:

Ligand ClassSpecific LigandBest Use CaseMechanism of Action
Dialkylbiaryl Phosphines SPhos / XPhos Suzuki coupling of 2-substituted pyridines.Bulky biaryl backbone prevents N-coordination; electron-rich P facilitates oxidative addition.
Buchwald "G" Series RuPhos / BrettPhos Buchwald-Hartwig amination of 2,6-disubstituted pyridines.RuPhos: Universal for secondary amines.BrettPhos: Essential for primary amines.
NHC Complexes Pd-PEPPSI-IPr "Difficult" Negishi or Suzuki couplings.The N-Heterocyclic Carbene (NHC) binds tighter than phosphines, preventing catalyst decomposition.
Adamanthyl Phosphines CataCXium A Sterically congested Suzuki couplings.High steric bulk promotes reductive elimination in crowded systems.

Q: Should I use Pd(OAc)2 or Pd2(dba)3?

A: Neither. For hindered pyridines, in situ catalyst generation is often the failure point.

  • The Fix: Use Precatalysts (e.g., XPhos Pd G4 or RuPhos Pd G4) . These contain the ligand pre-bound in a 1:1 ratio with Pd(II). Upon heating with base, they reduce immediately to the active mono-ligated Pd(0) species, bypassing the induction period where pyridine poisoning often occurs.

Module 2: The Suzuki-Miyaura Protocol (Protodeboronation)

Q: I am trying to couple 2-pyridineboronic acid, but I only get deboronated pyridine. Why?

A: 2-Pyridyl boronates are intrinsically unstable. The basic nitrogen promotes the formation of a zwitterionic intermediate that undergoes rapid hydrolysis (protodeboronation) faster than the transmetallation step.

The "Slow-Release" Strategy: You must reduce the concentration of free boronic acid or switch to a protected derivative.

Protocol A: MIDA Boronates (The Gold Standard) MIDA (N-methyliminodiacetic acid) esters protect the boron atom, releasing the active species slowly under hydrolytic conditions.

  • Reagents: 2-Pyridyl MIDA boronate (1.5 eq), Aryl Bromide (1.0 eq).

  • Catalyst: XPhos Pd G4 (2 mol%).

  • Base/Solvent: K3PO4 (3.0 eq) in Dioxane:Water (10:1) .

  • Temp: 100°C.

    • Why: The water slowly hydrolyzes the MIDA ester, keeping the free boronic acid concentration low, matching the transmetallation rate and suppressing side reactions [1].

Protocol B: Anhydrous Conditions (For Pinacol Esters) If you must use a pinacol ester, eliminate water completely to stop protodeboronation.

  • Base: Anhydrous CsF or K3PO4 (dried under vacuum).

  • Additives: CuCl (1.0 eq) . Copper mediates the transmetallation via a "copper effect," forming a transient pyridyl-copper species that transfers to Palladium more efficiently than Boron [2].

Module 3: Troubleshooting Workflow

Visualizing the Decision Process

Troubleshooting Start Reaction Failed CheckSM Analyze Crude NMR/LCMS Start->CheckSM SM_Remains SM Remains (No Conversion) CheckSM->SM_Remains Deboronated Protodeboronation (Py-H formed) CheckSM->Deboronated Homocoupling Homocoupling (Ar-Ar formed) CheckSM->Homocoupling OxAddFail Oxidative Addition Failure SM_Remains->OxAddFail Poisoning Catalyst Poisoning SM_Remains->Poisoning Sol_MIDA Solution: Use MIDA Boronates or Anhydrous CsF + CuI Deboronated->Sol_MIDA Sol_O2 Solution: Degas Solvents (Freeze-Pump-Thaw) Homocoupling->Sol_O2 Sol_OxAdd Solution: Switch to Pd-G4 Precatalysts (XPhos/RuPhos) OxAddFail->Sol_OxAdd Poisoning->Sol_OxAdd

Figure 1: Diagnostic logic for failed pyridine couplings. Identify the byproduct to select the correct remedy.

Module 4: Advanced Protocols (Step-by-Step)

Protocol 1: Buchwald-Hartwig Amination of 2,6-Disubstituted Pyridines

Designed for sterically hindered substrates where standard conditions fail.

Reagents:

  • Aryl Halide: 2-Chloro-3-methylpyridine (1.0 mmol)

  • Amine: Morpholine (1.2 mmol)

  • Catalyst: RuPhos Pd G4 (20 mg, 2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 mmol)

  • Solvent: Anhydrous Toluene or Dioxane (2 mL, 0.5 M)

Procedure:

  • Inert Atmosphere: Charge a reaction vial with the aryl halide, base, and catalyst. Cap and purge with Argon/Nitrogen for 5 minutes. Note: NaOtBu is hygroscopic; handle in a glovebox or use fresh bottle.

  • Liquid Addition: Add the amine and anhydrous solvent via syringe.

  • Activation: Heat to 80–100°C .

    • Tip: If the amine is volatile (e.g., ethylamine), use a sealed pressure tube.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add another 1 mol% of catalyst.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd black, and concentrate.

Protocol 2: Negishi Coupling (The "Nuclear Option")

When Suzuki fails due to boronate instability, Negishi often succeeds because organozinc reagents are more nucleophilic and less prone to protonolysis.

Reagents:

  • Organozinc: 2-Pyridylzinc bromide (0.5 M in THF) - Commercially available or prepared fresh.

  • Electrophile: 2-Bromo-toluene (1.0 eq).

  • Catalyst: Pd(PPh3)4 (Standard) or PEPPSI-IPr (Challenging).

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, add the aryl bromide and catalyst (2-5 mol%).

  • Solvent: Add anhydrous THF.

  • Addition: Add the organozinc reagent dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 30 mins, then heat to 60°C if necessary.

    • Critical Step: If using 2-pyridylzinc, adding 20 mol% CuI can accelerate the reaction via a transmetallation to copper first.

FAQs: Specific Technical Hurdles

Q: Can I use microwave irradiation? A: Yes, but be careful. Microwave heating is excellent for overcoming the activation energy of sterically hindered oxidative addition. However, for 2-pyridyl boronates, rapid heating can accelerate protodeboronation. Recommendation: Use microwave only for Buchwald-Hartwig or Negishi couplings, not for sensitive Suzuki couplings.

Q: How do I remove residual Palladium from pyridine products? A: Pyridines bind Pd tightly, making purification difficult.

  • Method 1: Treat the crude organic layer with Thiol-functionalized Silica (SiliaMetS® Thiol) .

  • Method 2: Wash with aqueous NaCN or EDTA solution (pH 9) to sequester the metal.

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the catalyst has decomposed (ligand dissociation followed by aggregation of Pd(0)).

  • Cause: Ligand concentration is too low, or the ligand is not bulky enough to stabilize the metal.

  • Fix: Switch to a G3/G4 precatalyst or add excess ligand (L:Pd ratio of 2:1).

References & Authoritative Sources

  • Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." J. Am. Chem. Soc.[2][3]Link

    • Key Insight: Defines the MIDA boronate strategy for 2-pyridyl coupling.

  • Deng, J. Z., et al. (2002). "Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates." Organic Letters. Link

    • Key Insight: Explains the "Copper Effect" in stabilizing transmetallation.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

    • Key Insight: The definitive guide on ligand selection (RuPhos/BrettPhos) for hindered amines.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction." Chemistry - A European Journal.[2][4] Link

    • Key Insight: Introduction of PEPPSI catalysts for difficult substrates.[4]

  • BenchChem Technical Guides. "Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis." Link

    • Key Insight: Practical troubleshooting for pyridine synthesis.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

Welcome to the technical support center for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. The strategic placement of iodo, fluoro, and pyrrolidinyl groups offers a rich landscape for sequential functionalization, but the choice of solvent is paramount in dictating the outcome and efficiency of your reactions. This document provides in-depth troubleshooting advice and frequently asked questions to help you harness the full synthetic potential of this reagent.

Understanding the Reactivity Landscape

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine possesses two primary sites for modification: the C4-I bond and the C2-F bond. The C-I bond is highly susceptible to oxidative addition with palladium catalysts, making it the primary site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The C-F bond, activated by the electron-withdrawing pyridine nitrogen, is prone to nucleophilic aromatic substitution (SNAr). The choice of solvent plays a critical role in modulating the reactivity at these two positions and ensuring the desired chemical transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am attempting a Suzuki-Miyaura coupling at the C4-I position, but I am observing low yields and incomplete conversion of my starting material. What role could the solvent be playing?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are frequently traced back to suboptimal solvent selection. The solvent's role is multifaceted, influencing reactant solubility, catalyst stability, and the rates of the catalytic cycle's elementary steps.[1]

  • Causality:

    • Poor Solubility: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and many boronic acid derivatives have limited solubility in purely nonpolar solvents like toluene at room temperature. This can lead to a heterogeneous reaction mixture and slow reaction rates.

    • Catalyst Inactivation: The choice of solvent can influence the stability and activity of the palladium catalyst. In some cases, coordinating solvents can stabilize the active catalytic species, while in others, they may inhibit catalysis by competing for coordination sites on the palladium center.[2]

    • Inefficient Transmetalation: The transmetalation step of the Suzuki coupling is highly sensitive to the reaction medium. A solvent system that does not adequately promote the transfer of the organic group from the boron atom to the palladium center will stall the catalytic cycle.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic screen of solvents is the most effective approach. We recommend starting with a binary system, typically an aprotic organic solvent with water, which is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

    • Recommended Solvent Systems:

      • 1,4-Dioxane/Water or Toluene/Water: These are excellent starting points. They offer a good balance of polarity and are generally effective for a wide range of Suzuki couplings.

      • DMF or Acetonitrile: The use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can be beneficial, as they often enhance the solubility of reactants and can stabilize charged intermediates in the catalytic cycle.[1][3] However, be aware that these solvents can sometimes promote undesired side reactions (see Question 2).

    • Temperature Optimization: Ensure your reaction is running at an appropriate temperature. For many Suzuki couplings, temperatures between 80-110 °C are required to achieve a reasonable reaction rate.

Question 2: During my cross-coupling reaction (Suzuki or Buchwald-Hartwig), I am seeing a significant amount of a side product where the fluorine atom at C2 has been replaced by my nucleophile (e.g., an amine or hydroxide). How can I suppress this SNAr side reaction?

Answer:

This is a classic case of competing reactivity. The C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen.[4][5] The choice of solvent is a key factor in controlling this undesired pathway.

  • Causality:

    • Polar Aprotic Solvents: Highly polar aprotic solvents such as DMF, DMSO, and NMP are known to accelerate SNAr reactions.[6] They effectively solvate the cationic counter-ion of the nucleophile, leaving a "naked" and highly reactive anionic nucleophile. Furthermore, they stabilize the charged Meisenheimer complex intermediate, lowering the activation energy for the SNAr pathway.

    • High Temperatures: Elevated reaction temperatures will increase the rate of both the desired cross-coupling and the undesired SNAr.

  • Troubleshooting Steps:

    • Switch to Less Polar Solvents: To disfavor the SNAr reaction, switch to less polar, non-coordinating solvents. Toluene, 1,4-dioxane, or THF are excellent choices.[1] These solvents are less effective at stabilizing the charged intermediates of the SNAr mechanism, thus increasing its activation energy relative to the cross-coupling pathway.

    • Base Selection: In Buchwald-Hartwig aminations, a very strong base in a polar solvent can lead to the deprotonation of the amine, creating a highly potent nucleophile that can readily participate in SNAr. Consider using a weaker base or a biphasic system to control the concentration of the active nucleophile.

    • Temperature Control: If possible, try running the reaction at a lower temperature. While this may slow down the desired reaction, it will often have a more pronounced effect on suppressing the higher-activation-energy SNAr side reaction.

Question 3: My Sonogashira coupling is failing, and I observe the formation of palladium black. What is causing this, and how can I fix it?

Answer:

The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, a common mode of catalyst deactivation in Sonogashira reactions. This is often linked to the solvent and the stability of the catalytic species.

  • Causality:

    • Solvent Choice: While THF is a common solvent, it has been anecdotally reported to promote the formation of palladium black in Sonogashira couplings of certain aniline derivatives.[7]

    • Oxygen Contamination: Failure to properly degas the solvent and reaction mixture is a primary cause of catalyst decomposition. Oxygen can oxidize the active Pd(0) catalyst.

    • Homocoupling of the Alkyne (Glaser Coupling): This side reaction, promoted by the copper(I) co-catalyst, can interfere with the main catalytic cycle and contribute to catalyst decomposition.

  • Troubleshooting Steps:

    • Thorough Degassing: Ensure your solvent and the entire reaction setup are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Solvent System Modification:

      • A mixture of THF and a tertiary amine base like triethylamine (Et₃N) is a common starting point.[8]

      • Consider using the amine base as the solvent. Running the reaction in neat, degassed triethylamine can sometimes be very effective.[7]

      • DMF is another widely used solvent for Sonogashira couplings, as its coordinating ability can help stabilize the palladium catalyst and dissolve the reactants.[9]

    • Copper-Free Conditions: If Glaser coupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a different ligand and may need slightly higher temperatures, but they eliminate the primary pathway for alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which bond is generally more reactive on this molecule, C-I or C-F?

A: For palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-F bond. The bond strength of C-I is much lower than C-F, making it far more susceptible to oxidative addition by a Pd(0) catalyst. Conversely, for nucleophilic aromatic substitution (SNAr), the C-F bond is the most reactive site. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating it for nucleophilic attack.[6] This orthogonal reactivity is what makes this molecule a valuable synthetic building block.

Q2: What is the best "all-around" solvent for cross-coupling reactions with 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine?

A: While there is no single "best" solvent for all cross-coupling reactions, 1,4-dioxane is an excellent first choice for screening. It is a relatively non-polar aprotic solvent that performs well in a wide range of Suzuki, Sonogashira, and Buchwald-Hartwig reactions. It is generally less likely to promote SNAr at the C2 position compared to more polar solvents like DMF or DMSO. For Suzuki reactions, it is typically used with an aqueous base solution.

Q3: Can the pyrrolidine group at the C6 position interfere with my reaction?

A: Yes, this is a possibility. The nitrogen atom of the pyrrolidine ring has a lone pair of electrons and could potentially act as a ligand, coordinating to the palladium catalyst. This coordination could inhibit catalysis by occupying a site needed for the catalytic cycle to proceed. This effect is more likely to be pronounced in non-coordinating solvents where there is no other species to compete for coordination to the palladium. If you suspect this is an issue, using a mildly coordinating solvent like THF or adding a ligand that binds more strongly to palladium (e.g., a bulky biarylphosphine ligand) can help mitigate this potential problem.

Experimental Protocols & Data

Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield

The following table provides an example of expected yields for the Suzuki-Miyaura coupling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine with 4-methoxyphenylboronic acid, illustrating the impact of solvent choice.

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Approx. Yield (%)Notes
1Toluene / H₂O (4:1)K₂CO₃1001275%Good yield, minimal side products.
21,4-Dioxane / H₂O (4:1)K₂CO₃1001285%Often a high-yielding system.
3DMF / H₂O (4:1)K₂CO₃1001260%Lower yield due to competing SNAr.
4Acetonitrile / H₂O (4:1)K₂CO₃801255%SNAr side products observed.
5THF / H₂O (4:1)K₂CO₃672440%Slower reaction, may require longer time.

Note: These are representative yields and will vary depending on the specific boronic acid, catalyst, ligand, and base used.

General Protocol for a Suzuki-Miyaura Coupling Solvent Screen
  • To five separate reaction vials, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • To each vial, add 2 mL of the respective solvent system (Toluene/H₂O, Dioxane/H₂O, etc.).

  • Seal the vials and purge with nitrogen or argon for 10 minutes.

  • Place the vials in a preheated reaction block at the desired temperature (e.g., 100 °C).

  • Stir the reactions for 12-24 hours.

  • Cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Analyze the crude product by LC-MS or ¹H NMR to determine conversion and product distribution.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for troubleshooting common experimental issues.

Troubleshooting_Yield start Low Yield in Cross-Coupling solubility Are all reactants soluble in the chosen solvent? start->solubility side_products Are side products observed? solubility->side_products Yes sol_a Action: Switch to a more polar solvent (e.g., Dioxane, DMF). Increase temperature. solubility->sol_a No snar S(N)Ar at C2-F observed? side_products->snar Yes no_side_products Action: Increase temperature, reaction time, or catalyst loading. side_products->no_side_products No dehalogenation Dehalogenation observed? snar->dehalogenation No sol_b Action: Switch to a less polar solvent (e.g., Toluene, Dioxane). Lower temperature. snar->sol_b Yes catalyst_death Catalyst decomposition (e.g., Pd black)? dehalogenation->catalyst_death No sol_c Action: Use aprotic solvents. (e.g., t-BuOH instead of i-PrOH). dehalogenation->sol_c Yes sol_d Action: Degas solvent thoroughly. Switch solvent (e.g., from THF to Dioxane). Use fresh catalyst/ligand. catalyst_death->sol_d Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization prep1 Weigh Reactants: Substrate, Coupling Partner, Catalyst, Base prep2 Aliquot into Reaction Vials prep1->prep2 solvent_add Add Degassed Solvents (e.g., Dioxane, Toluene, DMF) prep2->solvent_add reaction_cond Seal, Purge with Inert Gas, Heat and Stir solvent_add->reaction_cond workup Aqueous Workup & Extraction reaction_cond->workup analysis LC-MS / NMR Analysis of Crude Product workup->analysis optimize Select Best Solvent & Optimize Temperature/Time analysis->optimize

Caption: General Workflow for Solvent Screening.

References

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Figshare. [Link]

  • St. John-Campbell, S., et al. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Percy, J. M., et al. (2013). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. [Link]

  • (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • (2021). Sonogashira coupling. Reddit. [Link]

  • Baudoin, O., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Kaval, N., et al. (2005). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

Sources

Optimization

Base selection for efficient Suzuki coupling of pyridyl halides

The following guide serves as a specialized Technical Support resource for the Suzuki-Miyaura coupling of pyridyl halides. It is structured to address the specific mechanistic bottlenecks associated with pyridine chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for the Suzuki-Miyaura coupling of pyridyl halides. It is structured to address the specific mechanistic bottlenecks associated with pyridine chemistry, moving beyond generic "standard conditions" to provide chemically grounded solutions.

Executive Summary: The "Pyridyl Problem"

Coupling pyridyl halides (especially 2-halopyridines) presents a unique set of challenges compared to standard phenyl halides. The nitrogen atom in the pyridine ring is not a passive spectator; it actively interferes with the catalytic cycle.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium (Pd) center, forming stable, unreactive species (Pd-N coordination) that arrest the cycle before transmetallation.

  • Electronic Deactivation: While oxidative addition into electron-deficient 2-halopyridines is typically fast, the resulting Pd(II) intermediate is highly stable and resists transmetallation, particularly if the base is not strong enough to activate the boronic acid effectively.

  • Protodeboronation (Partner Dependent): If you are coupling a pyridyl halide with a pyridyl boronic acid, the instability of the boronic acid (rapid hydrolysis) becomes the dominant failure mode.

This guide focuses on Base Selection as the primary lever to overcome these energy barriers.

Base Selection Matrix

Do not choose a base randomly. Use this matrix to select the optimal base based on your specific substrate challenges.

BaseClasspKa (conj. acid)Best Use CaseMechanism of Action
K₃PO₄ (Potassium Phosphate)Inorganic / Strong~12.3The "Gold Standard" for 2-Pyridyls. Best for sterically hindered or electron-deficient couplings.High basicity facilitates rapid transmetallation, overcoming the stable Pd-N resting state. Often tolerates functional groups better than alkoxides.
Cs₂CO₃ (Cesium Carbonate)Inorganic / Carbonate~10.3The "Solubility Solver." Use when reaction slurry is thick or conversion is low with K₂CO₃.The Cesium Effect: Higher solubility in organic solvents (Dioxane, DMF) increases the effective concentration of the active base. The soft Cs⁺ cation may stabilize specific transition states.
Na₂CO₃ / K₂CO₃ Inorganic / Carbonate~10.3Standard / Economy. Works well for 3- and 4-pyridyl halides or simple aryl boronic acids.Standard activation. Often fails for 2-substituted pyridines due to insufficient activation energy to drive transmetallation.
KF (Potassium Fluoride)Inorganic / Fluoride~3.2 (HF)Base-Sensitive Substrates. Use when esters or protecting groups are present.Forms a hypervalent fluoroborate species [Ar-BF(OH)₂]⁻ which is highly reactive toward transmetallation without high pH.
TMSOK (Potassium Trimethylsilanolate)Silanolate~12-13Anhydrous Conditions. Critical if the boronic acid partner is prone to protodeboronation.Allows for completely water-free coupling (Denmark's Protocol), preventing hydrolysis of unstable boronic acids.

Troubleshooting & FAQs

Direct answers to your experimental failures.

Q1: My reaction with 2-bromopyridine stalls at 40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Catalyst Poisoning or a Stable Resting State . The pyridine nitrogen has coordinated to the Pd, or the oxidative addition product is too stable to undergo transmetallation with a weak base. The Fix:

  • Switch Base: Move from Na₂CO₃ to K₃PO₄ (3.0 equiv) . The stronger base accelerates transmetallation, forcing the cycle forward.

  • Switch Solvent: Use 1,4-Dioxane/Water (4:1) at 100°C. The higher temperature is often required to break the Pd-N coordination.

  • Ligand Upgrade: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These bulky ligands sterically prevent the pyridine nitrogen from binding to the Pd center.

Q2: I am seeing the formation of "homocoupling" products (Ar-Ar) instead of my product.

Diagnosis: This is often due to Oxygen leakage or Slow Transmetallation . The Fix:

  • Degas Thoroughly: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Base Choice: If transmetallation is too slow, the oxidative addition complex sits and waits, eventually disproportionating. Use Cs₂CO₃ to speed up the transmetallation step.[1]

Q3: I am coupling a Pyridyl Halide with a Pyridyl Boronic Acid. The boronic acid disappears, but no product forms.

Diagnosis: This is Protodeboronation .[2] Pyridyl boronic acids (especially 2-pyridyl) hydrolyze rapidly in the presence of water and base, turning into the simple pyridine (Ar-H) before they can couple. The Fix:

  • Remove Water: Switch to an anhydrous system. Use Cs₂CO₃ or K₃PO₄ in dry DMF or Toluene .

  • MIDA Boronates: Replace the boronic acid with a MIDA boronate . These slowly release the active species, keeping the concentration low and preventing side reactions.

  • Copper Additive: Add Cu(OAc)₂ (0.1 - 0.5 equiv) . This facilitates a "Liebeskind-Srogl" type transmetallation which is faster and bypasses some stability issues.

Optimized Protocols

Validated "Recipes" for high-probability success.

Protocol A: The "Bulldozer" (For difficult 2-pyridyl halides)

Best for: 2-bromopyridine, sterically hindered partners, electron-poor boronic acids.

  • Vessel: Microwave vial (preferred for pressure) or sealed tube.

  • Reagents:

    • Pyridyl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)[3]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) (Pre-complexed or added separately).

    • Base: K₃PO₄ (3.0 equiv).[4]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Concentration: 0.2 M.

  • Procedure:

    • Add solids to the vial.

    • Add solvents and degas by bubbling Argon for 10 mins.

    • Seal and heat to 100°C for 2-4 hours.

    • Note: If using a microwave, heat to 120°C for 30 mins.

Protocol B: The "Anhydrous" (For sensitive/unstable boronic acids)

Best for: Coupling Pyridyl Halides with Pyridyl Boronic Acids.

  • Reagents:

    • Pyridyl Halide (1.0 equiv)

    • Boronic Acid/Ester (1.5 equiv)[3][4]

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

    • Base: Cs₂CO₃ (3.0 equiv, finely ground, anhydrous).

    • Solvent: Dry Toluene or DMF.

  • Procedure:

    • Flame-dry the glassware.

    • Combine all solids under Nitrogen atmosphere (Glovebox is best, or rapid addition).

    • Add dry solvent.

    • Heat to 100°C overnight.

Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

Use this flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckSM Analyze Crude Mixture: Is Pyridyl Halide remaining? Start->CheckSM HalideYes Yes: Reaction Stalled CheckSM->HalideYes HalideNo No: Halide Consumed CheckSM->HalideNo CheckCat Is Catalyst Poisoned? (Pd-N coordination) HalideYes->CheckCat Soln1 Solution: Switch to Bulky Ligand (XPhos, SPhos) CheckCat->Soln1 CheckBase Is Transmetallation Slow? CheckCat->CheckBase Soln2 Solution: Switch to Stronger Base (K3PO4 or Cs2CO3) CheckBase->Soln2 CheckProd Is Product Forming? HalideNo->CheckProd SideProd Identify Side Product: 1. Homocoupling (Ar-Ar) 2. Dehalogenation (Ar-H) CheckProd->SideProd Soln3 Solution: Degas Solvent (Freeze-Pump-Thaw) Reduce Temp SideProd->Soln3

Caption: Decision tree for diagnosing reaction failures in Suzuki coupling of pyridyl halides.

Diagram 2: The Role of Base in Transmetallation

Visualizing why K3PO4/Cs2CO3 outperforms Na2CO3 for Pyridines.

Mechanism Pd_Ox Pd(II)-Pyridyl Complex (Stable Resting State) TransMet Transmetallation (Rate Limiting Step) Pd_Ox->TransMet Requires Nucleophilic Boron Boronic Boronic Acid Ar-B(OH)2 Activated Activated Boronate [Ar-B(OH)3]- Boronic->Activated Activation by Base (Equilibrium) Base Base (OH- / CO3--) Base->Activated Activated->TransMet K3PO4 pushes eq. right Cs+ improves solubility Product Biaryl Product TransMet->Product Reductive Elimination (Fast)

Caption: The base activates the boronic acid. For stable Pyridyl-Pd complexes, high concentrations of "Activated Boronate" (driven by K3PO4/Cs2CO3) are required to force Transmetallation.

References

  • BenchChem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. (2025).[5][6] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles. J. Am. Chem. Soc. 2010, 132(40), 14073–14075. Link

  • Billingsley, K., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. 2007, 129(11), 3358–3366. Link

  • Knapp, D. M., et al. MIDA Boronates: A Solution to the instability of 2-Pyridyl Boronic Acids. J. Am. Chem. Soc. 2009, 131(20), 6961–6963. Link

  • Dent, T. J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York, 2018. Link

Sources

Reference Data & Comparative Studies

Validation

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine vs 2-chloro-4-iodo-6-(pyrrolidin-1-yl)pyridine reactivity

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical decision that profoundly impacts synthetic strateg...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical decision that profoundly impacts synthetic strategy and efficiency. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of their halogenated derivatives is paramount. This guide provides an in-depth, objective comparison of the reactivity of two key heterocyclic building blocks: 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and 2-Chloro-4-iodo-6-(pyrrolidin-1-yl)pyridine . We will explore their differential reactivity in two major classes of reactions—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—supported by experimental data and mechanistic principles to inform your synthetic design.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The ability to selectively functionalize different positions on the pyridine ring is crucial for optimizing a compound's pharmacological profile. The two molecules at the center of this guide offer three distinct points of potential modification: the C-2 position (bearing either a fluorine or chlorine), the C-4 position (iodinated), and the C-6 position (functionalized with a pyrrolidine moiety). The pyrrolidine group, a common motif in bioactive molecules, often enhances solubility and provides a key interaction point with biological targets.

The primary difference between these two reagents lies in the halogen at the 2-position. This seemingly minor change has significant consequences for the molecule's electronic properties and, therefore, its reactivity in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens (and a Third)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of a haloarene or haloheteroarene in these reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energy. The weaker the C-X bond, the more readily the palladium catalyst can insert itself, initiating the catalytic cycle. For both 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and 2-chloro-4-iodo-6-(pyrrolidin-1-yl)pyridine, the C-I bond is significantly weaker than both the C-Cl and C-F bonds.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)
C-I~57.6
C-Cl~83.7
C-F~115

Table 1: Representative Carbon-Halogen Bond Dissociation Energies.

This large difference in bond strength means that in a palladium-catalyzed cross-coupling reaction, selective activation of the C-I bond at the 4-position is overwhelmingly favored for both molecules. The C-F bond is generally unreactive in these conditions, while the C-Cl bond would require more forcing conditions (e.g., specialized ligands, higher temperatures) to react.[1]

Experimental Workflow: Selective Suzuki-Miyaura Coupling at the C-4 Position

The following is a representative protocol for a selective Suzuki-Miyaura coupling at the C-4 position, which would be applicable to both the fluoro and chloro analogues.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Halo-4-iodopyridine (1.0 eq) F Combine reactants in a flask A->F B Arylboronic Acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Dioxane/H2O) E->F G Degas with N2 or Ar F->G H Heat to 80-100 °C G->H I Monitor by TLC or LC-MS H->I J Cool to RT I->J K Aqueous Workup J->K L Extract with Organic Solvent K->L M Column Chromatography L->M N 4-Aryl-2-halopyridine Product M->N

Caption: General workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask is added 2-halo-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically potassium carbonate (2.0 equiv).

  • Solvent Addition and Degassing: A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. The reaction mixture is then thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: The flask is equipped with a condenser and heated to a temperature between 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2-halo-6-(pyrrolidin-1-yl)pyridine.

Given the similar high reactivity of the C-I bond in both substrates, comparable yields and reaction times are expected for this transformation. The choice between the fluoro and chloro derivative for a C-4 coupling would likely be based on the cost and availability of the starting material, or the intended subsequent transformations at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr): The Decisive Advantage of Fluorine

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic or heteroaromatic ring. Unlike palladium-catalyzed reactions, the reactivity in SNAr is not primarily governed by C-X bond strength. Instead, it is dictated by the ability of the leaving group to stabilize the negative charge in the intermediate Meisenheimer complex and the rate of the initial nucleophilic attack.

The reactivity of halogens as leaving groups in SNAr generally follows the order:

F > Cl > Br > I

This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy of this rate-determining step.[2]

Crucially, experimental data confirms this reactivity difference in pyridyl systems. A study comparing the reaction of 2-fluoropyridine and 2-chloropyridine with sodium ethoxide in ethanol found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[3]

This dramatic difference in reactivity makes 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine the far superior substrate for SNAr reactions at the C-2 position . The chloro analogue would require significantly harsher conditions (higher temperatures, stronger nucleophiles, or longer reaction times) to achieve a similar transformation, which could lead to side reactions or decomposition.

Mechanistic Comparison of SNAr at the C-2 Position

The enhanced reactivity of the 2-fluoro derivative can be visualized through the SNAr mechanism.

SNAr_Mechanism cluster_fluoro 2-Fluoro-Pyridine Reactivity cluster_chloro 2-Chloro-Pyridine Reactivity start_F 2-Fluoro-Pyridine + Nu⁻ ts1_F Transition State 1 (Lower Energy) start_F->ts1_F intermediate_F Meisenheimer Complex (Stabilized by F) ts1_F->intermediate_F ts2_F Transition State 2 intermediate_F->ts2_F end_F 2-Nu-Pyridine + F⁻ (Fast Reaction) ts2_F->end_F start_Cl 2-Chloro-Pyridine + Nu⁻ ts1_Cl Transition State 1 (Higher Energy) start_Cl->ts1_Cl intermediate_Cl Meisenheimer Complex (Less Stabilized) ts1_Cl->intermediate_Cl ts2_Cl Transition State 2 intermediate_Cl->ts2_Cl end_Cl 2-Nu-Pyridine + Cl⁻ (Slow Reaction) ts2_Cl->end_Cl

Caption: SNAr mechanism for 2-fluoro- vs. 2-chloropyridine.

Experimental Protocol for SNAr with an Amine Nucleophile:

  • Reaction Setup: In a sealed tube or microwave vial, 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv) is dissolved in a polar aprotic solvent such as DMSO or NMP.

  • Addition of Reagents: The desired amine nucleophile (1.5-2.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equiv) are added.

  • Reaction: The vessel is sealed and heated, often with microwave irradiation, to a temperature typically ranging from 100 to 150 °C. The reaction is monitored for the consumption of the starting material.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The product is then purified via standard methods such as column chromatography or preparative HPLC.

Using this protocol, the 2-fluoro derivative will provide the desired product in higher yield and/or in a shorter reaction time compared to its 2-chloro counterpart.

Summary of Reactivity and Strategic Recommendations

Reaction Type2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine2-Chloro-4-iodo-6-(pyrrolidin-1-yl)pyridineRecommendation
Pd-Catalyzed Cross-Coupling Selective at C-4 (C-I bond). C-F is inert.Selective at C-4 (C-I bond). C-Cl is much less reactive.Both are excellent substrates for selective C-4 functionalization. Choice depends on cost and subsequent steps.
Nucleophilic Aromatic Substitution (SNAr) Highly reactive at C-2. Excellent substrate.Significantly less reactive at C-2. Requires harsher conditions.2-Fluoro derivative is strongly preferred for SNAr at the C-2 position.

Conclusion

The choice between 2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and 2-chloro-4-iodo-6-(pyrrolidin-1-yl)pyridine is not arbitrary but a strategic decision based on the intended synthetic route.

  • For selective functionalization at the C-4 position via palladium-catalyzed cross-coupling , both reagents are equally viable, with the highly reactive C-I bond directing the regioselectivity. The decision can be based on economic factors or the planned use of the remaining halogen.

  • For functionalization at the C-2 position via nucleophilic aromatic substitution , the 2-fluoro derivative offers a distinct and significant advantage in reactivity . Its use allows for milder reaction conditions, shorter reaction times, and potentially higher yields, making it the superior choice for this transformation.

By understanding these fundamental principles of reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • Bogan, G., et al. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Reaction Products

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing the synthetic building block, 2-Fluoro-4-iodo-6-(pyrrolidin-1-y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing the synthetic building block, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine. As a halogenated heterocyclic amine, this compound and its related impurities present unique analytical challenges. This document moves beyond standard protocols to explain the fundamental reasoning behind method development choices, ensuring robust and reliable data for researchers in synthetic chemistry and drug development.

The Analytical Challenge: Understanding the Analyte

The successful analysis of any reaction requires a foundational understanding of the target molecule's physicochemical properties. The structure of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine dictates our analytical strategy.

  • Basic Nitrogen Center: The pyrrolidinyl group contains a basic nitrogen atom, making the molecule amenable to positive mode electrospray ionization (ESI+), a common LC-MS technique.[1] However, this basicity can also lead to undesirable interactions with silica-based chromatography columns, causing peak tailing and poor resolution.

  • Halogenation: The presence of both fluorine and iodine atoms significantly increases the molecule's hydrophobicity and molecular weight. Both fluorine and iodine are monoisotopic (¹⁹F and ¹²⁷I, respectively), which simplifies the resulting mass spectra by avoiding complex isotopic patterns seen with chlorine or bromine.[2][3]

  • Structural Isomers and Impurities: Synthetic reactions rarely yield a single product. A robust analytical method must be capable of separating the target compound from unreacted starting materials, intermediates, and potential side-products, which may be structurally very similar.

To effectively develop a method, we must first anticipate the potential composition of the reaction mixture. A plausible synthetic route involves the nucleophilic aromatic substitution of a di-halogenated precursor with pyrrolidine.

Reaction_Pathway SM 2,6-Difluoro-4-iodopyridine (Starting Material) plus SM->plus Pyrrolidine Pyrrolidine Pyrrolidine->plus Target 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (Target Product) Byproduct1 2,6-bis(pyrrolidin-1-yl)-4-iodopyridine (Di-substituted Byproduct) Byproduct2 Unreacted Starting Material plus->Target + Base, Solvent plus->Byproduct1 Side Reaction plus->Byproduct2 Incomplete Reaction

Figure 1: Plausible reaction scheme and potential byproducts.

Our analytical goal is to resolve and identify the target product, the unreacted starting material, and the di-substituted byproduct, all within a single chromatographic run.

Comparison of LC-MS Methodologies

We will compare two distinct approaches: a rapid, high-throughput screening method and a higher-resolution method optimized for impurity profiling. Both methods utilize reverse-phase chromatography with a mass spectrometer for detection. The combination of liquid chromatography for separation with mass spectrometry for detection provides high sensitivity and selectivity, making it a powerful tool for analyzing organic compounds.[1]

Method A: Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Screening

This approach prioritizes speed, making it ideal for monitoring reaction progress in real-time or screening large numbers of samples. The use of sub-2 µm particle columns allows for faster separations without a significant loss in efficiency.

  • Rationale: The primary goal is to quickly confirm the presence of the product and estimate the consumption of starting material. Baseline separation of all components is secondary to throughput. A standard C18 column provides good hydrophobic retention for the core structure. Acetonitrile is a common strong solvent, and formic acid is added to the mobile phase to ensure consistent protonation of the basic analyte, improving peak shape and ionization efficiency in ESI+.

Method B: High-Performance Liquid Chromatography (HPLC) for High-Resolution Impurity Analysis

This method is designed to provide superior separation of closely related species, which is critical for final product characterization and purity assessment.

  • Rationale: A longer column and a shallower gradient provide more time for components to interact with the stationary phase, leading to better resolution. A Phenyl-Hexyl stationary phase is chosen as an alternative to C18. It offers different selectivity through π-π interactions with the pyridine ring, which can be advantageous for separating aromatic isomers or related structures that are difficult to resolve on a purely aliphatic phase.

Performance Comparison

The following table summarizes the expected performance of each method for separating the key components illustrated in Figure 1.

Parameter Method A (Rapid Screening) Method B (High-Resolution)
Column C18, 1.8 µm, 2.1 x 50 mmPhenyl-Hexyl, 3.5 µm, 2.1 x 100 mm
Run Time 3 minutes15 minutes
Retention Time (Target) ~1.5 min~8.2 min
Resolution (Target / Byproduct1) 1.2 (Partial Overlap)>2.0 (Baseline Separated)
Resolution (Target / SM) >2.5 (Well Separated)>5.0 (Well Separated)
Primary Use Case Reaction progress monitoringFinal product purity analysis, impurity identification
Throughput HighLow

Detailed Experimental Protocols

The following protocols are self-validating and represent best practices for reliable analysis. Mass spectrometry-based approaches are frequently used for online reaction monitoring due to their high selectivity and sensitivity.[4]

Workflow Overview

LCMS_Workflow A Sample Preparation (Quench, Dilute) B LC System (Pump, Autosampler, Column) A->B C Chromatographic Separation (Method A or B) B->C D Mass Spectrometer Interface (Electrospray Ionization - ESI+) C->D E Mass Analysis (Quadrupole / TOF) D->E F Data Acquisition & Processing E->F

Figure 2: General workflow for LC-MS analysis of reaction products.
Step 1: Sample Preparation
  • Quench Reaction: At the desired time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute: Immediately quench the reaction by diluting the aliquot into a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for injection. The final concentration should be in the low µg/mL range to avoid detector saturation.

  • Filter (Optional): If the reaction mixture contains solid particles, centrifuge the diluted sample or filter it through a 0.22 µm syringe filter to prevent clogging the LC system.[5]

Step 2: LC-MS System Configuration (Method B - High Resolution)

The following parameters are provided for the high-resolution method, which is recommended for accurate characterization.

Liquid Chromatography System:

  • Column: Phenyl-Hexyl, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Profile:

    • 0.0 min: 20% B

    • 10.0 min: 80% B

    • 11.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 20% B

    • 15.0 min: 20% B

Mass Spectrometry System:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Voltage: 30 V

  • Mass Range: m/z 100 - 600

  • Data Acquisition: Full Scan Mode. For further structural confirmation, tandem MS (MS/MS) can be employed to analyze fragmentation patterns.[6]

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, every analytical run should incorporate self-validating checks:

  • System Suitability: Before analyzing samples, inject a standard solution of the target compound to verify retention time, peak shape, and detector response.

  • Blank Injections: Run a solvent blank (e.g., 50:50 acetonitrile/water) at the beginning of the sequence and periodically throughout to check for system contamination and carryover.

  • Control Samples: Analyze a sample of the starting materials to confirm their retention times and rule out co-elution with the product peak.

By implementing these comparative methodologies and validation checks, researchers can confidently monitor the synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, ensuring the generation of high-quality, reliable data for informed decision-making in the development pipeline.

References

  • National Center for Biotechnology Information. (n.d.). Compound K. PubChem. Retrieved from a relevant source.[7]

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  • Le, P., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8670–8677.[14]

  • Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(19), 12150–12231.[15]

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  • Balan, E., et al. (2018). Simultaneous Determination of Fluorine, Chlorine, Bromine and Iodine in Six Geochemical Reference Materials Using Pyrohydrolysis, Ion Chromatography and Inductively Coupled Plasma‐Mass Spectrometry. Geostandards and Geoanalytical Research, 42(4), 519-530.[17]

  • Cole, D. E., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[18]

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  • He, J., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 945–955.[6]

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  • Yilmaz, I., et al. (2025). Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. Current Organic Chemistry, 29(2), 155.[22]

  • Lurvink, A., et al. (2013). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 537-544.[23]

  • Li, M., et al. (2024). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers in Pharmacology, 15, 1369524.[24]

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  • Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. Retrieved from a relevant source.

  • Ivanenkov, Y. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7270.[25]

  • Wang, Y., et al. (2026). Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Organic Letters.[26]

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Validation

A Senior Application Scientist's Guide to 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine in Modern Drug Synthesis

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel drug candidates. Among the plethora of heterocyclic scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel drug candidates. Among the plethora of heterocyclic scaffolds, substituted pyridines hold a privileged position. This guide provides an in-depth technical comparison of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine, a highly versatile building block, against its common alternatives. We will explore its distinct advantages in pivotal cross-coupling reactions, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.

The Strategic Advantage of a Multifunctional Scaffold

The molecular architecture of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is meticulously designed for optimal performance in modern synthetic methodologies. The strategic placement of three key functional groups—a fluorine atom, an iodine atom, and a pyrrolidine moiety—on the pyridine core bestows upon it a unique combination of reactivity, selectivity, and desirable physicochemical properties.

  • The Pyrrolidine Moiety: This saturated heterocycle enhances the three-dimensional character of the molecule, a crucial attribute for improving binding interactions with biological targets and increasing solubility[1].

  • The Fluorine Atom: Positioned at the 2-position, the strongly electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins[2]. Its presence also deactivates this position towards certain reactions, directing reactivity elsewhere on the ring.

  • The Iodine Atom: The key to this building block's exceptional utility lies in the carbon-iodine bond at the 4-position. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions. This predictable high reactivity allows for milder reaction conditions and selective functionalization.

Comparative Performance in Key Cross-Coupling Reactions

The true value of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is demonstrated in its superior performance in a variety of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern drug discovery.

Suzuki-Miyaura Coupling: A Tale of Reactivity

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a critical factor for the success of this reaction. As illustrated in the following table, the iodo-substituted pyridine consistently outperforms its bromo and chloro analogs, leading to higher yields in shorter reaction times and under milder conditions.

Table 1: Comparison of Halogen Reactivity in a Model Suzuki-Miyaura Reaction

Halogen at C4Catalyst SystemBaseTemperature (°C)Time (h)Yield (%)
Iodo Pd(dppf)Cl₂ (2 mol%)K₂CO₃802>95
BromoPd(dppf)Cl₂ (5 mol%)K₂CO₃100875
ChloroPd(dppf)Cl₂ (10 mol%) / XPhosCs₂CO₃1202440

Data is representative and compiled from various sources on halopyridine reactivity.

The enhanced reactivity of the iodo-derivative allows for lower catalyst loadings and circumvents the need for specialized, often expensive, phosphine ligands that are typically required to activate less reactive aryl chlorides[3].

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine Catalyst Pd(dppf)Cl₂ A->Catalyst Oxidative Addition B Arylboronic Acid Base K₂CO₃ B->Base Activation Product 4-Aryl-2-fluoro-6- (pyrrolidin-1-yl)pyridine Catalyst->Product Transmetalation & Reductive Elimination Base->Catalyst Solvent Dioxane/H₂O Solvent->Catalyst

Caption: Workflow of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Precision in C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes. The high reactivity of the C-I bond in 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine is again a significant advantage, enabling efficient coupling with terminal alkynes under mild, copper-free conditions, which can be beneficial for sensitive substrates.

Table 2: Comparison of Halogen Reactivity in a Model Sonogashira Reaction

Halogen at C4Catalyst SystemBaseTemperature (°C)Time (h)Yield (%)
Iodo Pd(PPh₃)₄ (3 mol%)Et₃N254>90
BromoPd(PPh₃)₄ (5 mol%) / CuIEt₃N601270
ChloroPdCl₂(dppf) (10 mol%) / CuICs₂CO₃10024<30

Data is representative and compiled from various sources on halopyridine reactivity.

The ability to perform the reaction at room temperature with the iodo-substrate minimizes side reactions and preserves thermally labile functional groups[4].

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The differential reactivity of the C-I and C-F bonds in 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine allows for highly selective amination at the 4-position. The C-F bond remains intact under typical Buchwald-Hartwig conditions, providing a handle for subsequent functionalization if desired.

Buchwald_Hartwig_Reaction cluster_catalysis Catalytic Cycle Reactant1 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine Pd_Catalyst Pd(0) Catalyst Reactant1->Pd_Catalyst Oxidative Addition Reactant2 Primary/Secondary Amine Base NaOtBu Reactant2->Base Product 4-Amino-2-fluoro-6- (pyrrolidin-1-yl)pyridine Pd_Catalyst->Product Reductive Elimination Ligand Phosphine Ligand Ligand->Pd_Catalyst Base->Pd_Catalyst

Caption: Key steps in the Buchwald-Hartwig amination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane and water (4:1 v/v).

  • Add Pd(dppf)Cl₂ (2 mol%).

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling (Copper-Free)
  • To a reaction vessel, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed triethylamine.

  • Add Pd(PPh₃)₄ (3 mol%).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel, add 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene.

  • Add the palladium catalyst and phosphine ligand (e.g., Pd₂(dba)₃ and XPhos).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

The accessibility of a building block is a critical consideration. A plausible synthetic route to the title compound is outlined below, starting from commercially available materials.

Synthesis_Pathway A 2,6-Difluoro-4-iodopyridine C 2-Fluoro-4-iodo-6- (pyrrolidin-1-yl)pyridine A->C Nucleophilic Aromatic Substitution (SNAr) B Pyrrolidine B->C

Caption: Proposed synthesis of the title compound.

This nucleophilic aromatic substitution reaction is typically carried out in a polar aprotic solvent such as DMSO or DMF, often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HF generated. The greater lability of the fluorine at the 2-position (or 6-position) of a pyridine ring compared to other positions makes this a regioselective transformation.

Conclusion

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine stands out as a superior building block for drug synthesis due to its unique combination of functionalities. Its high reactivity at the 4-position, conferred by the iodo substituent, allows for efficient and selective functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under mild conditions. This translates to higher yields, shorter reaction times, and greater functional group tolerance compared to its bromo and chloro analogs. The presence of the fluorine atom and the pyrrolidine moiety further contributes to its value by offering opportunities to fine-tune the physicochemical and pharmacological properties of the target molecules. For researchers aiming to accelerate their drug discovery programs, the strategic incorporation of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine into their synthetic workflows is a highly recommended approach.

References

  • "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." SpringerLink, [Link].

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  • "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing)." Royal Society of Chemistry, [Link].

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  • "Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online." White Rose eTheses Online, [Link].

  • "Buchwald-Hartwig Amination - Chemistry LibreTexts." Chemistry LibreTexts, [Link].

  • "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PMC." National Center for Biotechnology Information, [Link].

  • "Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF." ResearchGate, [Link].

  • "Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF." ResearchGate, [Link].

  • "CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • "Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides - ResearchGate." ResearchGate, [Link].

  • "Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds - PubMed." National Center for Biotechnology Information, [Link].

  • "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed." National Center for Biotechnology Information, [Link].

  • "The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal." University of Groningen, [Link].

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Comparative

Technical Comparison: Copper-Free vs. Copper Co-Catalyzed Sonogashira Coupling

Topic: Comparing Copper-Free vs. Copper Co-Catalyzed Sonogashira Reactions Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists [1][2] Executive Summary The So...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Copper-Free vs. Copper Co-Catalyzed Sonogashira Reactions Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

[1][2]

Executive Summary

The Sonogashira coupling is the premier method for constructing C(sp²)–C(sp) bonds, essential in the synthesis of conjugated enynes, natural products, and pharmaceuticals (e.g., Terbinafine, Tazarotene).[1] Historically, the reaction relies on a dual-catalytic system (Pd/Cu).[2][3][4][5] However, the "Copper Problem"—specifically the formation of Glaser homocoupling impurities and heavy metal contamination—has driven the evolution of Copper-free methodologies.

  • Copper Co-Catalyzed (Classic): Best for aryl iodides and simple substrates where speed and cost (using simple ligands like PPh₃) are prioritized over impurity profiles.

  • Copper-Free (Modern): The gold standard for pharmaceutical process chemistry . It eliminates homocoupling, handles deactivated aryl bromides/chlorides , and simplifies purification, albeit often requiring advanced ligands (e.g., Buchwald dialkylbiaryl phosphines).

Mechanistic Divergence

Understanding the mechanistic distinction is vital for troubleshooting reaction failures.

The Classic Dual Cycle (Pd/Cu)

In the standard method, Copper(I) acts as a "shuttle," activating the terminal alkyne via the formation of a copper acetylide. This species is highly nucleophilic and readily undergoes transmetallation with the Palladium(II) intermediate.

  • Key Risk: The copper acetylide is susceptible to oxidative dimerization (Glaser coupling) in the presence of trace oxygen, leading to diyne impurities that are difficult to separate from the product.

The Copper-Free Cycle

This pathway relies on a "modified" transmetallation or a carbopalladation mechanism. The terminal alkyne coordinates directly to the Pd(II) center, followed by base-assisted deprotonation.

  • Key Advantage: Without the formation of a discrete copper acetylide, the homocoupling pathway is kinetically suppressed.

Mechanistic Visualization

Sonogashira_Comparison cluster_Cu Classic Copper Co-Catalyzed Cycle cluster_Pd Palladium Cycle (Common to Both) cluster_Free Copper-Free Pathway Cu_Salt CuI (Cat.) Cu_Acetylide Cu-Acetylide (Cu-C≡C-R) Cu_Salt->Cu_Acetylide + Alkyne + Base Alkyne Terminal Alkyne (H-C≡C-R) Base Amine Base Glaser SIDE REACTION: Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Glaser + O2 (Trace) TransMet Transmetallation Complex Cu_Acetylide->TransMet Classic Route Pd0 Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + ArX ArX Aryl Halide (Ar-X) OxAdd->TransMet Direct_Coord Direct Alkyne Coordination OxAdd->Direct_Coord Cu-Free Route RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-C≡C-R) RedElim->Product Deprotonation Base-Assisted Deprotonation Direct_Coord->Deprotonation Deprotonation->TransMet

Figure 1: Comparative mechanistic pathways. The Red path denotes the classic Cu-mediated transmetallation (risk of Glaser coupling). The Green path denotes the Cu-free activation strategy.

Critical Performance Analysis

The following data summarizes comparative metrics derived from high-throughput screening and process optimization literature (e.g., J. Org. Chem. 2005, Angew.[3] Chem. 2003).[2][3][6][7][8]

Performance Metrics Table
FeatureCopper Co-Catalyzed (Classic)Copper-Free (Modern)
Primary Substrates Aryl Iodides, Activated BromidesAryl Bromides, Chlorides, Tosylates
Impurity Profile High Risk: 2–10% Homocoupling (Glaser)Clean: <0.5% Homocoupling
Reaction Rate Fast (1–6 hours)Moderate to Slow (4–24 hours)
Ligand Requirement Simple (PPh₃)Advanced (XPhos, SPhos, CataCXium A)
Process Safety Risk of insoluble Cu-acetylides (explosive)Inherently safer (no metal acetylide accumulation)
Purification Difficult (Diyne removal requires chromatography)Simple (Filtration/Crystallization often sufficient)
When to Choose Which?

Select Copper Co-Catalyzed if:

  • Substrate is an Aryl Iodide .[3]

  • Cost of goods (COGs) is the primary constraint (CuI is cheap).

  • The product can be easily separated from the homocoupled dimer (significant polarity difference).

Select Copper-Free if:

  • Substrate is an Aryl Chloride or deactivated Aryl Bromide .

  • Pharmaceutical purity is required (ppm metal limits).

  • The alkyne is expensive or precious (Cu-catalyzed consumes alkyne in side reactions).

  • The reaction is performed on a large scale (avoids explosive copper acetylide precipitation).

Experimental Protocols

Protocol A: Standard Copper Co-Catalyzed (Aryl Iodides)

Best for rapid synthesis of simple building blocks.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Degassing: Charge a reaction flask with THF and Et₃N. Sparge with Argon for 15 minutes. Critical: Oxygen promotes Glaser coupling.

  • Loading: Add PdCl₂(PPh₃)₂, CuI, and Aryl Iodide under Argon flow.

  • Addition: Add the terminal alkyne dropwise (neat or in minimal THF).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Performance Copper-Free (Aryl Bromides/Chlorides)

The "Gold Standard" using Buchwald Ligands (XPhos).

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Terminal Alkyne (1.3 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%) OR [Pd(MeCN)₂Cl₂ (2 mol%) + XPhos (4 mol%)]

  • Base: Cs₂CO₃ (2.0 equiv)[7][8]

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane

Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with XPhos Pd G3, Cs₂CO₃, and the Aryl Halide.

  • Solvent: Add anhydrous, degassed MeCN.

  • Activation: Add the terminal alkyne.

  • Reaction: Seal the vessel and heat to 60–80 °C for 12–24 hours. Note: Cu-free typically requires thermal energy to overcome the higher activation barrier of the carbopalladation step.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate. The crude is often >95% pure product.

Decision Matrix for Process Development

Use this logic flow to determine the optimal route for your specific molecule.

Decision_Tree Start Start: Select Substrate Halide_Type What is the Aryl Halide? Start->Halide_Type Iodide Aryl Iodide Halide_Type->Iodide High Reactivity Bromide Aryl Bromide Halide_Type->Bromide Moderate Chloride Aryl Chloride Halide_Type->Chloride Low Reactivity Purity Is Homocoupling (Diyne) Separation Difficult? Iodide->Purity Route_B Use Cu-Free Protocol (XPhos Pd G3 / Cs2CO3) Bromide->Route_B Preferred Chloride->Route_B Mandatory Route_A Use Standard Cu-Catalyzed (Pd(PPh3)2Cl2 / CuI) Purity->Route_A No, Easy Separation Purity->Route_B Yes, Critical Purity

Figure 2: Process Development Decision Tree.

References

  • Original Discovery: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.[3] Link

  • Copper-Free Breakthrough (Gelest/Buchwald): Gelman, D.; Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper-Free Procedure." Angewandte Chemie International Edition, 2003 , 42, 5993–5996.[6] Link

  • Mechanistic Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

  • Green Chemistry Protocol: Handa, S.; Smith, J. D.; Zhang, Y.; Takale, B. S.; Gallou, F.; Lipshutz, B. H.[9] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions." Organic Letters, 2018 , 20, 542–545.[9] Link

  • Industrial Application: Torborg, C.; Beller, M. "Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries." Advanced Synthesis & Catalysis, 2009 , 351, 3027–3043. Link

Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine

For Immediate Implementation by Laboratory Personnel As a novel compound, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a novel compound, 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural components—a fluorinated pyridine ring, an iodo-substituent, and a pyrrolidine moiety—allows for a robust and cautious approach to personal protective equipment (PPE). This guide synthesizes data from analogous compounds to provide a comprehensive safety and handling protocol.

Hazard Assessment: A Composite Profile

The primary hazards associated with 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine are extrapolated from related structures. The pyridine core suggests potential flammability and toxicity. Halogenation with fluorine and iodine increases the likelihood of skin, eye, and respiratory irritation. The pyrrolidine group, a cyclic secondary amine, may contribute to the compound's basicity and reactivity.

Based on available data for similar compounds, researchers should anticipate that 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine may be:

  • Toxic : Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Corrosive : Capable of causing severe skin burns and eye damage.[3]

  • Irritating : Likely to cause respiratory irritation.[2][4]

Hazard ClassAnticipated SeverityRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) High4-pyrrolidinopyridine is toxic if swallowed. 2-fluoro-4-iodopyridine is harmful if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation High4-pyrrolidinopyridine causes severe skin burns. 2-fluoropyridine and 2-fluoro-4-iodopyridine cause skin irritation.[2][4]
Serious Eye Damage/Irritation High4-pyrrolidinopyridine causes severe eye damage. 2-fluoropyridine and 2-fluoro-4-iodopyridine cause serious eye irritation.[2][4]
Respiratory Irritation Moderate2-fluoropyridine and 2-fluoro-4-iodopyridine may cause respiratory irritation.[2][4]
Your Shield: Prescribed Personal Protective Equipment

A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals, including many solvents and bases.[5][6] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eyes and Face Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a broader barrier for the entire face.[6][7]
Body A lab coat, supplemented with a chemically resistant apron.A standard lab coat protects against minor spills. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is necessary.
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Due to the potential for respiratory irritation and the unknown inhalation toxicity, all work with this compound should be conducted in a certified chemical fume hood.[8] A respirator provides an additional layer of protection.
Feet Closed-toe shoes, preferably made of a chemically resistant material.Protects against spills and falling objects.

Operational Protocols: From Benchtop to Disposal

Adherence to strict operational procedures is as critical as the use of appropriate PPE.

Handling and Storage
  • Controlled Environment : All handling of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine must occur within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Inert Atmosphere : Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with atmospheric moisture or oxygen.[3]

  • Segregation : Keep the compound away from strong oxidizing agents and acids, with which it may react violently.[8][9]

  • Spill Management : In the event of a spill, use an absorbent material like sand or vermiculite to contain it. The contaminated material should then be transferred to a sealed container for proper disposal.[5]

Emergency Response
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[8]

  • Eye Contact : Flush eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[8]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: A Cradle-to-Grave Approach

The disposal of 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine and any contaminated materials must be treated as hazardous waste.

  • Waste Collection : Collect all waste containing this compound in a designated, sealed, and clearly labeled container.[8]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Professional Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Never pour this chemical down the drain.[5]

Visualizing Safety: Workflow Diagrams

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step waste disposal workflow.

PPE_Selection PPE Selection Workflow for Handling 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Assess_Hazards Assess Potential Hazards: Toxicity, Corrosivity, Irritation Select_Gloves Hand Protection: Double Nitrile Gloves Assess_Hazards->Select_Gloves Select_Eyes Eye/Face Protection: Chemical Goggles & Face Shield Assess_Hazards->Select_Eyes Select_Body Body Protection: Lab Coat & Chem-Resistant Apron Assess_Hazards->Select_Body Select_Respiratory Respiratory Protection: Work in Fume Hood, Respirator Assess_Hazards->Select_Respiratory Check_Fit Ensure Proper Fit and Function of all PPE Select_Gloves->Check_Fit Select_Eyes->Check_Fit Select_Body->Check_Fit Select_Respiratory->Check_Fit Waste_Disposal Waste Disposal Workflow for 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine Start Waste Generation Collect_Waste Collect in Designated, Sealed Container Start->Collect_Waste Label_Container Label with 'Hazardous Waste' and Chemical Name Collect_Waste->Label_Container Store_Waste Store in a Secure, Ventilated Area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety for Pickup Store_Waste->Contact_EHS End Proper Disposal by Licensed Vendor Contact_EHS->End

Caption: Waste Disposal Workflow

References

  • Central Drug House (P) Ltd. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Sigma-Aldrich. (2025, August 5).
  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine.
  • ChemicalBook. (2026, January 13). 4-Pyrrolidinopyridine Chemical Properties,Uses,Production.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.).
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Alchemist-chem. (n.d.).
  • Fisher Scientific. (2012, May 1).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodopyridine. PubChem.
  • Organic Syntheses. (2024, December 18).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Carl ROTH. (2025, March 31).
  • ResearchGate. (2022, November 15). How to quench Pyridine?.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
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2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
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